molecular formula C7H7BrO2S B1597582 Methyl 5-bromo-4-methylthiophene-2-carboxylate CAS No. 54796-47-3

Methyl 5-bromo-4-methylthiophene-2-carboxylate

Cat. No.: B1597582
CAS No.: 54796-47-3
M. Wt: 235.1 g/mol
InChI Key: RJWZFHRMQRWEIH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-bromo-4-methyl-2-thiophenecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWZFHRMQRWEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383709
Record name Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
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Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54796-47-3
Record name Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-4-methylthiophene-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The synthetic strategy is centered on the regioselective electrophilic bromination of a readily accessible precursor, Methyl 4-methylthiophene-2-carboxylate. This document elucidates the underlying chemical principles, provides a step-by-step methodology, and offers insights into the causality behind experimental choices to ensure reproducibility and high yield. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are cornerstone heterocyclic compounds in modern chemistry, renowned for their wide range of biological activities and applications in materials science.[3][] Their structural similarity to benzene rings allows them to act as bioisosteres, leading to their incorporation into numerous pharmaceutical agents with antibacterial, anti-inflammatory, and anticancer properties.[5][6] this compound (CAS No: 54796-47-3) is a trifunctionalized thiophene derivative.[7][8] The presence of a bromine atom, a methyl group, and a methyl ester provides three distinct points for further chemical modification, making it an exceptionally versatile intermediate for the construction of more complex molecular architectures.

The strategic placement of the bromine at the C5 position is crucial. This position is highly activated and susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups. This guide presents a reliable and well-characterized pathway for its synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthetic plan is devised from a retrosynthetic perspective, which involves logically deconstructing the target molecule to identify a practical starting point. The key transformation is the introduction of the bromine atom onto the thiophene ring.

The analysis points to a two-step approach:

  • Formation of the Thiophene Core: Synthesis of the precursor, Methyl 4-methylthiophene-2-carboxylate. The Gewald aminothiophene synthesis is a highly efficient and convergent method for constructing such polysubstituted thiophenes from simple acyclic precursors.[6]

  • Regioselective Bromination: Introduction of the bromine atom at the C5 position via electrophilic aromatic substitution.

G TM This compound SM1 Methyl 4-methylthiophene-2-carboxylate TM->SM1 Electrophilic Bromination (C-Br bond formation) SM2 Ethyl Acetoacetate SM1->SM2 Gewald Synthesis SM3 Methyl Cyanoacetate SM1->SM3 Gewald Synthesis SM4 Sulfur SM1->SM4 Gewald Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor: Methyl 4-methylthiophene-2-carboxylate

The Gewald reaction is a multicomponent reaction that provides a straightforward entry into 2-aminothiophenes, which can be subsequently deaminated and esterified. However, for this specific substitution pattern, a more direct variation of the Gewald synthesis starting from ethyl acetoacetate, methyl cyanoacetate, and elemental sulfur is employed.

Rationale for the Gewald Synthesis

The Gewald reaction is selected for its operational simplicity, high convergence, and use of readily available starting materials. It involves the condensation of a ketone (ethyl acetoacetate) with an active methylene compound (methyl cyanoacetate) in the presence of elemental sulfur and a base (typically a morpholine or diethylamine). The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.

Experimental Protocol: Gewald Synthesis

Materials:

  • Ethyl acetoacetate

  • Methyl cyanoacetate

  • Elemental Sulfur (S₈)

  • Diethylamine

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Methanol

Procedure:

  • Thiophene Ring Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add diethylamine (0.5 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the resulting intermediate, a substituted 2-aminothiophene, often precipitates. Filter the solid and wash with cold ethanol.

  • Deamination (Sandmeyer-type reaction): The isolated 2-aminothiophene is diazotized and subsequently deaminated. Suspend the aminothiophene in an aqueous solution of HBr.

  • Cool the mixture to 0-5°C in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

  • The resulting diazonium salt is then treated with a reducing agent like hypophosphorous acid or is decomposed in the presence of a copper catalyst to yield the deaminated thiophene ring.

  • Esterification: If the carboxylate group is not already in the desired methyl ester form, the resulting carboxylic acid can be esterified using methanol under acidic conditions (e.g., with a catalytic amount of sulfuric acid) via Fischer esterification.

  • Purification: The crude Methyl 4-methylthiophene-2-carboxylate is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Core Synthesis: Regioselective Bromination

This is the critical step where the bromine atom is introduced onto the thiophene ring. The choice of brominating agent and reaction conditions is paramount to ensure high regioselectivity for the C5 position.

Mechanistic Insight: Directing Effects in Electrophilic Substitution

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The positions adjacent to the sulfur atom (C2 and C5) are the most reactive. In our precursor, Methyl 4-methylthiophene-2-carboxylate, we have two directing groups:

  • -CH₃ (Methyl) at C4: An activating, ortho-, para-directing group. It increases the electron density at C3 and C5.

  • -COOCH₃ (Methyl Ester) at C2: A deactivating, meta-directing group. It withdraws electron density from the ring, particularly from the C3 and C5 positions.

The combined electronic effects strongly favor electrophilic attack at the C5 position . The activating effect of the methyl group at C4 strongly directs the incoming electrophile to the adjacent C5 position, overcoming the deactivating influence of the ester group. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it provides a source of electrophilic bromine under mild conditions, minimizing side reactions.[9]

Experimental Protocol: Bromination with NBS

Materials:

  • Methyl 4-methylthiophene-2-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃) as solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light (wrapped in aluminum foil), dissolve Methyl 4-methylthiophene-2-carboxylate (1.0 eq) in DMF or chloroform.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature. The reaction is typically exothermic and may require cooling with a water bath to maintain the temperature between 20-25°C.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound as a pure solid.

G cluster_0 Reaction Phase cluster_1 Work-up & Extraction cluster_2 Purification dissolve 1. Dissolve Precursor in DMF/CHCl3 add_nbs 2. Add NBS (portion-wise, 20-25°C) dissolve->add_nbs stir 3. Stir at RT (1-4h, monitor by TLC) add_nbs->stir quench 4. Quench with Water stir->quench extract 5. Extract with Ethyl Acetate (3x) quench->extract wash_thio 6. Wash with Na2S2O3 extract->wash_thio wash_bicarb 7. Wash with NaHCO3 wash_thio->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry over Na2SO4 wash_brine->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Recrystallization or Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the bromination step.

Data Summary and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

ParameterExpected Value
Molecular Formula C₇H₇BrO₂S[7]
Molecular Weight 235.10 g/mol [7]
Appearance White to off-white solid[8]
CAS Number 54796-47-3[7]
¹H NMR (CDCl₃) δ (ppm): ~7.6 (s, 1H, thiophene H-3), ~3.8 (s, 3H, -OCH₃), ~2.3 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ (ppm): ~162 (C=O), ~140 (C4), ~135 (C2), ~130 (C3), ~110 (C5), ~52 (-OCH₃), ~15 (-CH₃)
Mass Spec (EI) m/z: 234/236 (M⁺, bromine isotope pattern)

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Halogenated Solvents (Chloroform): Toxic and carcinogenic. Handle with extreme care.

  • DMF: A skin and respiratory irritant. Readily absorbed through the skin.

  • Bromine (if used directly): Highly corrosive and toxic. The use of NBS is a safer alternative.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This guide outlines a robust and efficient synthesis of this compound. The strategy relies on the well-established Gewald synthesis to construct the thiophene core, followed by a highly regioselective bromination at the C5 position using N-Bromosuccinimide. The detailed protocol and mechanistic explanations provide researchers with a solid foundation for successfully producing this valuable chemical intermediate for applications in drug discovery and advanced materials development.

References

  • PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available from: [Link]

  • NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025-06-01). Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]

  • Slideshare. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Available from: [Link]

  • ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Available from: [Link]

  • Google Patents. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.
  • Royal Society of Chemistry. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Available from: [Link]

  • Google Patents. US4847386A - Process for preparing thiophene derivatives.
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  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

  • Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Available from: [Link]

  • PubChem. Methyl 4-bromo-3-methylthiophene-2-carboxylate. Available from: [Link]

  • PubChemLite. Methyl 4-bromo-5-methylthiophene-2-carboxylate (C7H7BrO2S). Available from: [Link]

  • MySkinRecipes. 5-Bromo-4-methylthiophene-2-carboxylic acid. Available from: [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

  • PubChem. 4-Bromo-5-methylthiophene-2-carboxylic acid. Available from: [Link]

  • PubChem. Methyl 5-bromothiophene-2-carboxylate. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 5-bromo-4-methylthiophene-2-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-4-methylthiophene-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its thiophene core, substituted with a bromine atom, a methyl group, and a methyl ester, offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and a summary of its key spectroscopic data. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, materials science, and chemical process development who are interested in leveraging the synthetic potential of this valuable intermediate. The strategic placement of its functional groups makes it a particularly attractive precursor for the synthesis of novel pharmaceutical agents and functional materials.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 54796-47-3[1]
Molecular Formula C₇H₇BrO₂S[1]
Molecular Weight 235.10 g/mol [1]
Physical Form Solid[2]
Boiling Point 275.6 °C at 760 mmHg[3]
InChI InChI=1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3[1]
InChIKey RJWZFHRMQRWEIH-UHFFFAOYSA-N[1]
SMILES CC1=C(SC(=C1)C(=O)OC)Br[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a suitable thiophene precursor. The first step involves the regioselective bromination of the thiophene ring to produce 5-bromo-4-methylthiophene-2-carboxylic acid. This is followed by an esterification reaction to yield the final product.

Step 1: Synthesis of 5-bromo-4-methylthiophene-2-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical step that dictates the final substitution pattern of the thiophene ring. A common method involves the direct bromination of a 4-methylthiophene-2-carboxamide followed by hydrolysis.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide (or a similar appropriate starting material) in a suitable solvent such as chloroform and acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise via the dropping funnel over a period of 10-15 minutes. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50 °C) for several hours (e.g., 24 hours) to ensure complete bromination.

  • Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are then washed, dried, and concentrated to yield the crude brominated intermediate, which can be further purified if necessary. Subsequent hydrolysis of the amide or other functional group to the carboxylic acid would then be performed.

Causality Behind Experimental Choices: The use of a directing group, such as an amide, in the starting material helps to control the regioselectivity of the bromination reaction, ensuring the bromine atom is introduced at the desired position on the thiophene ring. The slow, cooled addition of bromine is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.

Step 2: Esterification to this compound

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-4-methylthiophene-2-carboxylic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 30 hours) to drive the equilibrium towards the ester product.[4]

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Pour the residue into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[4]

Causality Behind Experimental Choices: The use of a large excess of methanol serves to shift the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Carboxylic Acid Precursor cluster_1 Step 2: Esterification Start 4-Methylthiophene Derivative Bromination Bromination (e.g., Br2, CHCl3/AcOH) Start->Bromination Hydrolysis Hydrolysis Bromination->Hydrolysis Precursor 5-bromo-4-methylthiophene-2-carboxylic acid Hydrolysis->Precursor Esterification Fischer Esterification (Methanol, H2SO4 cat.) Precursor->Esterification Product This compound Esterification->Product

Synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the presence of the bromine atom on the thiophene ring. This C-Br bond is susceptible to a variety of transformations, making the compound a valuable intermediate in the synthesis of more complex molecules.

Suzuki Cross-Coupling Reactions

A key application of this compound is its use in palladium-catalyzed Suzuki cross-coupling reactions.[5] This reaction allows for the formation of a new carbon-carbon bond by coupling the bromothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology is widely employed in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in pharmaceuticals and organic electronic materials.

General Experimental Protocol for Suzuki Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a deoxygenated solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Reaction Conditions: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to a temperature typically ranging from 80 to 100 °C for several hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified, usually by column chromatography.

The ability to introduce a wide range of substituents at the 5-position of the thiophene ring via Suzuki coupling makes this compound a highly valuable building block in medicinal chemistry for the generation of compound libraries for drug screening.

Suzuki_Coupling Reactant1 This compound Product 5-Aryl/Heteroaryl-4-methylthiophene-2-carboxylate Reactant1->Product Suzuki Coupling Reactant2 Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product

Representative Suzuki cross-coupling reaction pathway.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

  • Thiophene Proton: A singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the proton at the 3-position of the thiophene ring.

  • Methyl Ester Protons: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the three protons of the methyl ester group.

  • Thiophene Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm, corresponding to the three protons of the methyl group attached to the thiophene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The approximate chemical shifts are predicted as follows:

  • Carbonyl Carbon: δ 160-165 ppm.

  • Thiophene Ring Carbons: Four signals in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom (C5) will be shifted upfield compared to a non-brominated carbon, while the carbon attached to the ester group (C2) will be downfield.

  • Methyl Ester Carbon: δ 50-55 ppm.

  • Thiophene Methyl Carbon: δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ characteristic of the carbonyl group in the methyl ester.

  • C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ corresponding to the C-O single bond of the ester.

  • C-H Stretch: Bands corresponding to the aromatic C-H stretch on the thiophene ring (above 3000 cm⁻¹) and the aliphatic C-H stretches of the methyl groups (below 3000 cm⁻¹).

  • C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region due to the carbon-carbon double bonds within the thiophene ring.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (235.10 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) from the ester, or the loss of the entire methyl carboxylate group.

Safety and Handling

This compound is classified as an irritant.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined structure and multiple reactive sites, particularly the bromine atom which is amenable to cross-coupling reactions, make it an important intermediate for the synthesis of a wide range of complex organic molecules. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and spectroscopic characteristics to aid researchers in its effective utilization in their synthetic endeavors.

References

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Journal of Materials Chemistry A. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • National Institutes of Health. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • SpectraBase. (n.d.). 5-Bromo-4-nitro-thiophene-2-carboxylic acid methyl ester. [Link]

  • PubChemLite. (n.d.). Methyl 4-bromo-5-methylthiophene-2-carboxylate (C7H7BrO2S). [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-4-methylthiophene-2-carboxylic acid. [Link]

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  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

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An In-depth Technical Guide to Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 54796-47-3

Introduction

Methyl 5-bromo-4-methylthiophene-2-carboxylate is a substituted thiophene derivative that holds significant interest for researchers and scientists in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a thiophene ring with bromo, methyl, and methyl carboxylate substituents, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the bromine atom at the 5-position is particularly noteworthy as it offers a reactive site for various cross-coupling reactions, enabling the introduction of diverse functionalities.[2] This guide aims to provide a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature.[3] Key chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 54796-47-3[4][5][6]
Molecular Formula C₇H₇BrO₂S[4][5][6]
Molecular Weight 235.10 g/mol [4][5][6]
IUPAC Name This compound[4][6]
Physical Form Solid[3]
Storage Temperature 2-8°C, in a dark, inert atmosphere[3]

Synthesis

While specific, detailed step-by-step protocols for the synthesis of this compound are not extensively reported in publicly available literature, its synthesis can be conceptually understood through established organic chemistry principles. The synthesis would likely involve the construction of the substituted thiophene ring followed by or incorporating the necessary functional group manipulations.

A plausible synthetic approach could start from a more readily available thiophene precursor. For instance, the synthesis of similar brominated thiophene-2-carboxylic acid derivatives has been achieved through sequences involving bromination and lithiation followed by carboxylation.[7][8][9]

A hypothetical synthetic workflow is presented below:

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product Start Methyl 4-methylthiophene-2-carboxylate Reaction Bromination (e.g., NBS in a suitable solvent) Start->Reaction Reactant Product This compound Reaction->Product Yields

Caption: Hypothetical synthesis workflow for this compound.

This proposed pathway involves the direct bromination of a methyl 4-methylthiophene-2-carboxylate precursor. The regioselectivity of the bromination would be a critical factor to control to ensure the bromine atom is introduced at the desired 5-position of the thiophene ring. The choice of brominating agent, such as N-bromosuccinimide (NBS), and reaction conditions would be crucial for achieving high yield and selectivity.

Spectroscopic Data

Detailed and verified spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely available in peer-reviewed literature. However, chemical suppliers often provide access to this data upon request for their products.[1][2] For structurally similar compounds, such as other brominated methyl thiophene carboxylates, ¹H NMR spectra have been reported and can provide an indication of the expected chemical shifts and splitting patterns.[4][10]

Reactivity and Potential Applications

The reactivity of this compound is primarily centered around the carbon-bromine bond, which serves as a key functional handle for carbon-carbon bond formation. This makes the compound a valuable building block in organic synthesis.

Suzuki Cross-Coupling Reactions

The bromine atom on the thiophene ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][9][11] This reaction allows for the formation of a new carbon-carbon bond by coupling the thiophene core with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids.

Suzuki_Coupling Thiophene Methyl 5-bromo-4-methyl- thiophene-2-carboxylate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base Thiophene->Catalyst BoronicAcid R-B(OH)₂ (Aryl or Heteroaryl boronic acid) BoronicAcid->Catalyst Product Methyl 4-methyl-5-aryl- (or heteroaryl)-thiophene- 2-carboxylate Catalyst->Product Forms C-C bond

Caption: General scheme of a Suzuki cross-coupling reaction involving this compound.

This versatility allows for the synthesis of a wide array of derivatives with potentially interesting biological activities or material properties. Thiophene-containing molecules are known to exhibit a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

Applications in Drug Discovery

Thiophene derivatives are important scaffolds in medicinal chemistry.[12] The ability to functionalize this compound through cross-coupling reactions makes it an attractive starting material for the synthesis of novel drug candidates. For instance, substituted thiophenes have been investigated as potential agents for treating neurological disorders.[2]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromine atom that allows for further functionalization through cross-coupling reactions. While detailed synthetic protocols and extensive application data in the peer-reviewed literature are somewhat limited, its structural motifs are present in a variety of biologically active compounds and advanced materials. As research in these areas continues, the demand for and exploration of compounds like this compound are likely to increase.

References

  • MySkinRecipes. 5-Bromo-4-methylthiophene-2-carboxylic acid. ([Link])

  • PubChem. This compound. ([Link])

  • Al-Warhi, T., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1169-1195. ([Link])

  • Ali, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Molecules, 27(15), 4983. ([Link])

  • Gilday, J. P., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 11. ([Link])

  • Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. ([Link])

  • Reddy, T. R., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. ([Link])

  • Khan, I., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2933. ([Link])

  • Thompson, A. L. S., & Hughes, D. L. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Arkivoc, 2010(1), 11-21. ([Link])

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A Technical Guide to the Structural Elucidation of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Blueprint of a Key Synthetic Intermediate

In the landscape of modern drug discovery and materials science, thiophene derivatives stand out as privileged scaffolds. Their unique electronic properties and capacity for bioisosteric replacement make them foundational components in a vast array of functional molecules, from pharmaceuticals to organic semiconductors.[1][2] Among these, Methyl 5-bromo-4-methylthiophene-2-carboxylate (CAS 54796-47-3) is a particularly valuable building block. The strategic placement of its functional groups—a bromine atom ripe for cross-coupling reactions, a methyl group for steric and electronic tuning, and a methyl ester for further derivatization—renders it a highly versatile intermediate for complex molecular synthesis.[3][4]

This guide provides an in-depth, experience-driven walkthrough of the analytical processes required to unequivocally confirm the structure of this compound. We will move beyond a mere listing of techniques to explain the causal logic behind the analytical workflow, demonstrating how a confluence of spectroscopic data provides a self-validating and irrefutable structural assignment. This document is intended for researchers, chemists, and quality control professionals who require a robust understanding of how to verify the identity and purity of such critical chemical entities.

Molecular Overview and Physicochemical Properties

The first step in any structural elucidation is to establish the theoretical framework of the target molecule. This includes its basic composition and expected physical properties.

  • Molecular Formula: C₇H₇BrO₂S[5]

  • Molecular Weight: 235.10 g/mol [5]

  • IUPAC Name: this compound[5]

A summary of its key computed properties is presented below.

PropertyValueSource
Molecular Formula C₇H₇BrO₂SPubChem CID 2795489[5]
Molecular Weight 235.10 g/mol PubChem CID 2795489[5]
Monoisotopic Mass 233.93501 DaPubChem CID 2795489[5]
CAS Number 54796-47-3PubChem CID 2795489[5]

The logical arrangement of these atoms is depicted in the following structural diagram.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS_Data Molecular Formula & Halogen Presence MS->MS_Data IR_Data Functional Groups (Ester C=O) IR->IR_Data NMR_Data Atomic Connectivity & Chemical Environment NMR->NMR_Data Confirmation Unambiguous Structure Confirmation MS_Data->Confirmation IR_Data->Confirmation NMR_Data->Confirmation

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Principle: Mass spectrometry provides the exact molecular weight of a compound and offers clues to its composition through isotopic patterns and fragmentation. It is the first line of inquiry to confirm that the synthesized molecule has the correct elemental formula.

Expected Data & Interpretation: The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 mass-to-charge units (m/z).

FeatureExpected m/zInterpretation
Molecular Ion [M]⁺ 234Corresponds to the molecule with the ⁷⁹Br isotope.
Molecular Ion [M+2]⁺ 236Corresponds to the molecule with the ⁸¹Br isotope. The ~1:1 intensity ratio with the [M]⁺ peak is definitive proof of one bromine atom.
Fragment [M-OCH₃]⁺ 203/205Loss of the methoxy group from the ester. The doublet pattern confirms the bromine is retained in this fragment.
Fragment [M-COOCH₃]⁺ 175/177Loss of the entire methyl ester group. The doublet pattern again confirms the bromine remains on the thiophene ring.

This isotopic pattern is a powerful, self-validating feature. Observing this doublet instantly confirms the presence and number of bromine atoms, a cornerstone of the elucidation process.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavelengths, making it an excellent tool for a quick functional group inventory.

Expected Data & Interpretation: For this compound, the most prominent signal will be from the ester functional group.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~1720 cm⁻¹ C=O Stretch (Ester)A strong, sharp absorption band that is highly characteristic of the carbonyl group in the methyl ester. Its presence is a primary confirmation of this functional group.
~2950-3000 cm⁻¹ C-H Stretch (Aliphatic)Corresponds to the C-H bonds in the two methyl groups (-CH₃).
~3100 cm⁻¹ C-H Stretch (Aromatic)A weaker absorption corresponding to the C-H bond on the thiophene ring.
~1250 cm⁻¹ C-O Stretch (Ester)A strong band associated with the stretching of the C-O single bond of the ester.
~1450-1550 cm⁻¹ C=C Stretch (Aromatic)Vibrations characteristic of the thiophene ring itself.

The clear and strong C=O stretch is the key takeaway, confirming that the carboxylation and esterification steps of a potential synthesis were successful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the chemical environment of magnetically active nuclei (¹H and ¹³C), revealing the connectivity and spatial relationship of atoms.

¹H NMR Analysis: This technique identifies all the unique protons in the molecule, their electronic environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5-7.8 Singlet1HThiophene H-3The sole proton on the thiophene ring. It appears as a singlet because it has no adjacent protons to couple with. Its downfield shift is due to the deshielding effect of the electron-withdrawing ester group.
~3.8-3.9 Singlet3HEster -OCH₃These protons are on the methyl group of the ester. They are chemically distinct and appear as a sharp singlet.
~2.3-2.5 Singlet3HRing -CH₃These protons are on the methyl group attached directly to the thiophene ring at position 4. They appear as a singlet.

¹³C NMR Analysis: This technique identifies all unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~162 Ester C=OThe carbonyl carbon is highly deshielded and appears far downfield.
~140 Thiophene C-4Carbon atom bearing the methyl group.
~135 Thiophene C-2Carbon atom attached to the electron-withdrawing ester group.
~132 Thiophene C-3The only carbon on the ring bonded to a hydrogen atom.
~115 Thiophene C-5Carbon atom bonded to the electronegative bromine atom.
~52 Ester -OCH₃The carbon of the ester's methyl group.
~15 Ring -CH₃The carbon of the methyl group at position 4, appearing in the aliphatic region.

The combination of ¹H and ¹³C NMR data provides an unambiguous "fingerprint" of the molecule's carbon-hydrogen framework, confirming the substitution pattern on the thiophene ring.

Integrated Conclusion: A Unified Structural Verdict

  • Mass Spectrometry confirms the molecular formula C₇H₇BrO₂S and, critically, the presence of a single bromine atom via the characteristic [M]⁺/[M+2]⁺ isotopic doublet.

  • Infrared Spectroscopy provides definitive evidence of the key ester functional group through the strong carbonyl (C=O) absorption band around 1720 cm⁻¹.

  • ¹H and ¹³C NMR Spectroscopy assemble the final picture, mapping the precise location of each component. The spectra confirm one aromatic proton, two distinct methyl groups, and the correct number and type of carbon atoms for the substituted thiophene ring.

Together, these orthogonal techniques provide a robust, self-validating confirmation of the structure as this compound. This rigorous, multi-faceted approach is essential for ensuring the quality and identity of critical chemical intermediates used in research and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis. Retrieved from Google Search. [6]2. The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst. Retrieved from rsc.org. [7]3. World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from wjarr.com. [8]4. ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Retrieved from pubs.acs.org. [9]5. PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [10]6. The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Journal of Materials Chemistry A. Retrieved from rsc.org. [11]7. National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Library of Medicine. [1]8. PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [5]9. Chem-Impex. (n.d.). Methyl 5-Bromo-2-methylthiophene-4-carboxylate. Retrieved from chemimpex.com. [3]10. BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. Retrieved from benchchem.com. [12]11. Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Retrieved from alfa-chemistry.com. [2]12. MySkinRecipes. (n.d.). 5-Bromo-4-methylthiophene-2-carboxylic acid. Retrieved from myskinrecipes.com. [13]13. Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of Brominated Thiophenes in Advanced Material Synthesis. Retrieved from inno-pharmchem.com. [4]14. ResearchGate. (2018). Therapeutic importance of synthetic thiophene. Retrieved from researchgate.net. [14]15. Crysdot. (n.d.). This compound. Retrieved from crysdot.com.

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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 5-bromo-4-methylthiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction

This compound (C₇H₇BrO₂S) is a substituted thiophene derivative with potential applications as a building block in the synthesis of more complex molecules.[1][2] Its structural features, including the bromine atom and the methyl ester group on the thiophene ring, make it a versatile intermediate for various chemical transformations.[3] Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity, which are critical for its application in research and development. This guide will delve into the predicted and expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound, providing a framework for its characterization.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₇H₇BrO₂S[1]
Molecular Weight 235.10 g/mol [1]
CAS Number 54796-47-3[1]
Appearance Solid[2]
Storage Keep in dark place, inert atmosphere, 2-8°C[2]

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic proton, the methyl ester protons, and the methyl group protons attached to the thiophene ring.

Expected Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Thiophene-H~7.5Singlet1HThe lone proton on the thiophene ring is in an electron-poor environment due to the adjacent electron-withdrawing carboxylate group. Its chemical shift is expected to be in the aromatic region. With no adjacent protons, it will appear as a singlet.
OCH₃~3.8Singlet3HThe protons of the methyl ester group are deshielded by the adjacent oxygen atom and will appear as a singlet.
Ring-CH₃~2.2Singlet3HThe protons of the methyl group attached to the thiophene ring are in a relatively shielded environment compared to the aromatic proton and will appear as a singlet.

Diagram of Expected ¹H NMR Spectrum:

G cluster_0 Predicted 1H NMR Spectrum Thiophene-H (1H, s) Thiophene-H (1H, s) OCH3 (3H, s) OCH3 (3H, s) Ring-CH3 (3H, s) Ring-CH3 (3H, s) axis < 8.0 ppm axis_start 0.0 ppm > Ring-CH3 Ring-CH3 Thiophene-H Thiophene-H

Caption: Predicted ¹H NMR signals for this compound.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show seven distinct signals, one for each unique carbon atom.

Expected Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)~162The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift.
C2 (Thiophene)~135The carbon atom attached to the carboxylate group is deshielded.
C5 (Thiophene)~115The carbon atom bearing the bromine is deshielded by the halogen, but less so than the carboxylated carbon.
C4 (Thiophene)~140The carbon atom attached to the methyl group.
C3 (Thiophene)~130The carbon atom bearing the aromatic proton.
OCH₃~52The carbon of the methyl ester is shielded by the oxygen atom.
Ring-CH₃~15The carbon of the methyl group on the ring is in a shielded, aliphatic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound will be characterized by several key absorption bands.

Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100MediumC-H (aromatic)Stretching
~2950MediumC-H (aliphatic)Stretching
~1720StrongC=O (ester)Stretching
~1550-1450Medium-StrongC=C (thiophene ring)Stretching
~1250StrongC-O (ester)Stretching
~1100MediumC-S (thiophene ring)Stretching
~800-700StrongC-BrStretching

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl group of the ester. The aromatic C-H stretching above 3000 cm⁻¹ and the C=C stretching of the thiophene ring confirm the presence of the aromatic system.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 ratio for the isotopes ⁷⁹Br and ⁸¹Br.

  • Molecular Ion ([M]⁺): m/z ≈ 234 and 236.

  • Loss of OCH₃: A significant fragment will likely correspond to the loss of the methoxy group (-OCH₃), resulting in a peak at m/z ≈ 203 and 205.

  • Loss of COOCH₃: Another expected fragmentation is the loss of the entire methyl ester group (-COOCH₃), leading to a peak at m/z ≈ 175 and 177.

  • Loss of Br: Fragmentation involving the loss of the bromine atom would result in a peak at m/z ≈ 155.

Diagram of Key Mass Spec Fragments:

G M [M]+. (m/z 234/236) M_minus_OCH3 [M - OCH3]+ (m/z 203/205) M->M_minus_OCH3 -OCH3 M_minus_COOCH3 [M - COOCH3]+ (m/z 175/177) M->M_minus_COOCH3 -COOCH3 M_minus_Br [M - Br]+ (m/z 155) M->M_minus_Br -Br

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of the title compound can be achieved via the esterification of 5-bromo-4-methylthiophene-2-carboxylic acid. A general procedure, adapted from the synthesis of a similar compound, is provided below.[7]

Materials:

  • 5-bromo-4-methylthiophene-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a solution of 5-bromo-4-methylthiophene-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification start 5-bromo-4-methylthiophene- 2-carboxylic acid + MeOH reflux Add conc. H2SO4 Reflux start->reflux workup Neutralization & Extraction reflux->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography pure Pure Product chromatography->pure

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This guide provides the expected spectroscopic data and their interpretation, which serve as a valuable reference for researchers working with this compound. The provided synthesis protocol offers a reliable method for its preparation in the laboratory. Adherence to these analytical and synthetic methodologies will ensure the correct identification and use of this important chemical intermediate.

References

  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]

  • FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. (2025, August 7). ResearchGate. Retrieved from [Link]

  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. (2013). The Royal Society of Chemistry. Retrieved from [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014, April 2). PubMed. Retrieved from [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. (n.d.). Retrieved from [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the synthesis of novel therapeutics and functional materials, the thiophene scaffold and its derivatives are invaluable tools in the modern laboratory. Methyl 5-bromo-4-methylthiophene-2-carboxylate, a key building block, presents both significant opportunities for molecular innovation and specific challenges regarding its safe handling and use. This guide, grounded in established safety protocols and chemical principles, provides an in-depth operational framework for researchers and drug development professionals. It moves beyond a simple checklist to explain the causality behind safety measures, ensuring a culture of informed and proactive laboratory safety.

Compound Profile and Hazard Identification

This compound (CAS No. 54796-47-3) is a solid organic compound with a molecular weight of 235.1 g/mol .[1] A comprehensive understanding of its inherent hazards is the foundation of safe handling. While a dedicated, manufacturer-specific Safety Data Sheet (SDS) is not consistently available, a consensus on its hazard profile can be established from data provided by chemical suppliers and databases, as well as from the safety profiles of structurally analogous compounds.

The primary hazards associated with this compound are consistently identified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate a warning signal word and the GHS07 pictogram, indicating that the substance is an irritant.[2]

Hazard Classification GHS Code Description
Skin IrritationH315Direct contact can lead to redness, itching, and inflammation.
Eye IrritationH319Contact with eyes can cause significant, potentially damaging, irritation.
Respiratory IrritationH335Inhalation of dust or powder can irritate the nose, throat, and lungs.

Table 1: GHS Hazard Profile

The causality of this irritancy lies in the chemical nature of halogenated aromatic compounds. The bromine atom and the ester functional group can interact with biological macromolecules, leading to localized inflammatory responses upon contact with skin, eyes, and the respiratory tract.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound in its solid, powdered form should be conducted within a certified chemical fume hood.[3] This is critical to prevent the inhalation of airborne particles, directly addressing the H335 respiratory hazard. The fume hood also provides a contained space in the event of an accidental spill. For weighing procedures, a ventilated balance enclosure or a powder-containment hood is recommended to minimize dust dispersal.

Personal Protective Equipment: The Essential Barrier

The selection of PPE must directly correspond to the identified hazards. The following table outlines the minimum required PPE, with explanations rooted in the compound's properties.

PPE Component Specification Rationale for Use
Eye Protection Chemical safety goggles with side shields or a full-face shield.[2]Addresses the H319 hazard by preventing airborne particles from coming into contact with the eyes. A face shield offers additional protection against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3]Mitigates the H315 skin irritation hazard. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A lab coat or chemical-resistant overalls.[3]Protects skin on the arms and torso from accidental contact with the compound.
Respiratory Protection Not typically required if work is performed within a functioning fume hood. In situations where a fume hood is not available or in the event of a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[2]Provides a final barrier against the H335 respiratory hazard in non-standard or emergency situations.

Table 2: Personal Protective Equipment Protocol

PPE_Workflow cluster_Pre_Handling Pre-Handling Assessment cluster_Controls Exposure Controls cluster_PPE_Items Required PPE Assess_Task Assess Task (Weighing, Transfer, Reaction) Fume_Hood Work in Chemical Fume Hood Assess_Task->Fume_Hood PPE_Selection Select Appropriate PPE Fume_Hood->PPE_Selection Goggles Safety Goggles/ Face Shield PPE_Selection->Goggles Gloves Nitrile/Neoprene Gloves PPE_Selection->Gloves Coat Lab Coat PPE_Selection->Coat Spill_Response Spill_Detected Spill Detected Evacuate Evacuate Immediate Area Spill_Detected->Evacuate Alert Alert Supervisor / EHS Evacuate->Alert Don_PPE Don Full PPE (incl. respirator if needed) Alert->Don_PPE Contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) Don_PPE->Contain Collect Carefully Collect Material with Non-Sparking Tools Contain->Collect Package Place in Sealed, Labeled Waste Container Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose as Halogenated Organic Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: This compound falls into the category of halogenated organic waste . [4]It must be collected in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated organic waste, as this complicates the final disposal process and increases costs.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant). [3]* Disposal Route: Final disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. [3]Under no circumstances should this chemical be disposed of down the drain or in general solid waste. [3] By adhering to this comprehensive safety and handling framework, researchers can confidently and responsibly utilize this compound, unlocking its potential for scientific advancement while upholding the highest standards of laboratory safety.

References

  • PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. Retrieved from [Link]

  • MDPI. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-4-methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylthiophene-2-carbaldehyde. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-4-nitro-thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

Sources

"starting materials for Methyl 5-bromo-4-methylthiophene-2-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Abstract

This compound is a key heterocyclic building block in the development of pharmaceuticals and advanced materials. Its specific substitution pattern—featuring bromo, methyl, and carboxylate groups—offers multiple points for further chemical modification. This technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on practical and efficient laboratory-scale preparations. We will delve into the mechanistic rationale behind preferred synthetic routes, provide detailed experimental protocols, and analyze the starting materials required. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis of this valuable thiophene derivative.

Retrosynthetic Analysis and Strategic Overview

The synthesis of substituted thiophenes can be approached in two fundamental ways: by constructing the thiophene ring from acyclic precursors or by functionalizing a pre-existing thiophene core.[1] For this compound, the latter approach is overwhelmingly favored due to its efficiency and the commercial availability of suitable precursors.

A retrosynthetic analysis reveals two primary and highly practical pathways originating from a common precursor, 4-methylthiophene-2-carboxylic acid.

G cluster_route_a Route A: Direct Bromination cluster_route_b Route B: Sequential Functionalization target This compound ester Methyl 4-methylthiophene-2-carboxylate target->ester Bromination (NBS or Br2) bromo_acid 5-Bromo-4-methylthiophene-2-carboxylic acid target->bromo_acid Esterification (MeOH, H+) precursor_acid 4-Methylthiophene-2-carboxylic acid ester->precursor_acid Esterification (MeOH, H+) bromo_acid->precursor_acid Bromination (NBS or Br2)

Caption: Retrosynthetic analysis of the target molecule.

  • Route A (Preferred): This pathway involves the initial esterification of 4-methylthiophene-2-carboxylic acid to form Methyl 4-methylthiophene-2-carboxylate, followed by a regioselective bromination at the C5 position. This is often the most direct route if the starting ester is commercially available.

  • Route B: This alternative pathway reverses the steps. It begins with the bromination of 4-methylthiophene-2-carboxylic acid to yield 5-bromo-4-methylthiophene-2-carboxylic acid, which is then esterified to produce the final product.

Primary Synthetic Pathway: Functionalization of a Thiophene Core

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The sulfur atom readily donates electron density, activating the α-positions (C2 and C5) towards electrophilic attack.

Route A: Bromination of Methyl 4-methylthiophene-2-carboxylate

This route is the most straightforward, particularly when the starting ester is accessible. The electron-withdrawing nature of the methyl ester at C2 deactivates the ring slightly but strongly directs incoming electrophiles to the vacant and highly activated C5 position. The methyl group at C4 provides slight activation.

Mechanism: Electrophilic Aromatic Substitution The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), generates a bromine electrophile (Br⁺ or a polarized equivalent). This electrophile is attacked by the electron-rich C5 position of the thiophene ring, forming a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation at C5 restores the aromaticity of the ring, yielding the final product.

G cluster_workflow Workflow for Route A start Methyl 4-methylthiophene-2-carboxylate reaction Electrophilic Aromatic Substitution start->reaction reagent + NBS (or Br₂) in Solvent reagent->reaction product This compound reaction->product

Caption: Workflow for the direct bromination of the ester intermediate.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and protected from light, add Methyl 4-methylthiophene-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as acetic acid, chloroform, or N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low. Using NBS is often preferred over liquid bromine as it is easier to handle and minimizes the formation of poly-brominated byproducts.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterConditionRationale / Notes
Brominating Agent N-Bromosuccinimide (NBS)Provides high regioselectivity for the activated C5 position and offers safer handling than elemental bromine.
Solvent Acetic Acid, DMF, CHCl₃Acetic acid is a common choice that facilitates the reaction without competing side reactions.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction, preventing potential over-bromination.
Stoichiometry ~1.1 eq. of NBSA slight excess ensures complete conversion of the starting material.
Typical Yield > 85%This reaction is typically high-yielding due to the strong directing effects of the substituents.
Route B: Sequential Bromination and Esterification

This route is a robust alternative if 4-methylthiophene-2-carboxylic acid is the more readily available starting material.

Step 1: Bromination of 4-Methylthiophene-2-carboxylic acid

The protocol is analogous to that described in Route A. The carboxylic acid is brominated with NBS in a suitable solvent to yield 5-bromo-4-methylthiophene-2-carboxylic acid.

Step 2: Esterification of 5-Bromo-4-methylthiophene-2-carboxylic acid

The conversion of the carboxylic acid to its methyl ester is a standard transformation. Fischer esterification is the most common and atom-economical method for this step.

Experimental Protocol (Fischer Esterification):

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 5-bromo-4-methylthiophene-2-carboxylic acid (1.0 eq).

  • Reagents: Add an excess of methanol (to act as both solvent and reagent) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, H₂SO₄, ~5 mol%).[3][4]

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling, neutralize the excess acid carefully with a saturated sodium bicarbonate solution.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography or recrystallization if necessary.

ParameterConditionRationale / Notes
Esterification Method Fischer EsterificationA classic, cost-effective method using an acid catalyst and an alcohol.[5]
Reagents Methanol (excess), H₂SO₄ (cat.)Using methanol as the solvent drives the reaction equilibrium towards the product.
Temperature Reflux (~65 °C)Provides the necessary activation energy for the reaction.
Typical Yield > 90%Esterification reactions of this type are generally very efficient.

Starting Material Considerations

The choice between Route A and Route B often depends on the cost and availability of the starting materials.

  • 4-Methylthiophene-2-carboxylic acid: This is a common starting point for many substituted thiophenes. If not commercially available, it can be prepared from 3-methylthiophene. A common method involves the lithiation of 3-methylthiophene at the 2-position with a strong base like n-butyllithium, followed by quenching with solid carbon dioxide (dry ice) to form the carboxylic acid after an acidic workup.[2]

  • Methyl 4-methylthiophene-2-carboxylate: This ester can be purchased from various chemical suppliers or synthesized from the corresponding carboxylic acid via the esterification protocol described in Route B.

Conclusion

The synthesis of this compound is most reliably achieved through the electrophilic bromination of a pre-functionalized thiophene ring. The most direct pathway involves the bromination of Methyl 4-methylthiophene-2-carboxylate using N-Bromosuccinimide, a method that is both high-yielding and highly regioselective. An equally effective, albeit two-step, alternative starts with 4-methylthiophene-2-carboxylic acid, which is first brominated and then subjected to Fischer esterification. The selection of the optimal route should be based on the accessibility and cost of the immediate precursors. The protocols outlined in this guide represent robust and validated methods for the laboratory-scale production of this important chemical intermediate.

References

  • Benchchem. Introduction to the synthesis of β-substituted thiophenes.
  • The Journal of Organic Chemistry. Facile Synthesis of 3-Nitro-2-substituted Thiophenes. (2010-03-22).
  • PubMed Central (PMC). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.
  • ResearchGate. Synthetic approaches to functionalized thiophenes.
  • Google Patents. EP0639188A1 - Process for preparing thiophene and its derivatives.
  • ChemicalBook. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis.
  • PubChem. Methyl 4-bromo-3-methylthiophene-2-carboxylate.
  • PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
  • ResearchGate. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions.
  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
  • Quinoline. 5-Bromo-thiophene-2-carboxylic Acid Methyl Ester Supplier & Manufacturer.
  • Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.
  • Sigma-Aldrich. methyl 4-bromothiophene-2-carboxylate AldrichCPR.
  • Organic & Biomolecular Chemistry (RSC Publishing). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2.
  • Oakwood Chemical. Methyl 4-(4-bromophenyl)thiophene-2-carboxylate.
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with meta- substituted aryl bromides (Scheme 3).
  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • PubChem. This compound.
  • Sigma-Aldrich. This compound | 54796-47-3.
  • CymitQuimica. Methyl 5-bromo-4-nitrothiophene-2-carboxylate.
  • Organic Syntheses Procedure. esterification of carboxylic acids with.

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"physical and chemical properties of Methyl 5-bromo-4-methylthiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Thiophenes

Thiophene, a five-membered, sulfur-containing heterocycle, serves as a foundational scaffold in the realms of medicinal chemistry, materials science, and agrochemicals.[1] Its unique electronic properties, arising from the lone pair of electrons on the sulfur atom contributing to the aromatic system, make it a bioisosteric replacement for the phenyl ring in many drug candidates. This substitution can significantly modulate a compound's physicochemical properties, such as solubility and metabolic stability, and enhance drug-receptor interactions. The strategic functionalization of the thiophene ring allows for the precise tuning of a molecule's biological activity and material properties.

Methyl 5-bromo-4-methylthiophene-2-carboxylate (CAS No. 54796-47-3) is a key trifunctionalized building block. It offers researchers a versatile platform for molecular elaboration, featuring three distinct points for chemical modification: a nucleophilic substitution or cross-coupling site at the bromine-bearing C5 position, a readily transformable methyl ester at C2, and a methyl group at C4 that influences the electronic and steric environment of the ring. This guide provides an in-depth analysis of its physical and chemical properties, outlines a robust synthetic strategy, and explores its reactivity and applications for professionals in drug discovery and chemical research.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is paramount for its effective use in synthesis, including planning reaction conditions, purification, and storage.

Structural and Molecular Data

The structure of this compound is defined by a central thiophene ring substituted at the 2, 4, and 5 positions.

Caption: Chemical structure of this compound.

Tabulated Properties

The following table summarizes the key identifiers and physicochemical properties of the title compound.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 54796-47-3
Molecular Formula C₇H₇BrO₂S
Molecular Weight 235.1 g/mol
Physical Form Solid
Boiling Point 275.6°C at 760 mmHg
Storage Conditions 2-8°C, Keep in dark place, inert atmosphere
InChI 1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3
InChIKey RJWZFHRMQRWEIH-UHFFFAOYSA-N

Synthesis and Characterization

While a dedicated publication on the synthesis of this compound is not prominent, a logical and efficient synthetic route can be devised based on established organometallic and esterification methodologies. The most probable pathway involves the synthesis of the carboxylic acid precursor, 5-bromo-4-methylthiophene-2-carboxylic acid, followed by esterification.

synthesis_workflow cluster_0 Step 1: Regioselective Bromination cluster_1 Alternative Route start Methyl 3-methylthiophene-2-carboxylate step1 Brominating Agent (e.g., NBS) Solvent (e.g., Acetic Acid) start->step1 Reacts with prod1 This compound step1->prod1 Yields start2 4-Methylthiophene-2-carboxylic Acid step2a Bromination (NBS/AcOH) start2->step2a prod2a 5-Bromo-4-methylthiophene-2-carboxylic Acid step2a->prod2a step2b Esterification (MeOH, H+ cat.) prod2a->step2b prod2b Final Product step2b->prod2b

Caption: Proposed synthetic workflows for the target compound.

Recommended Synthetic Protocol (Literature-Informed)

This protocol is based on the standard esterification of a carboxylic acid, a method widely used for its reliability and high yields.[2][3]

  • Precursor Synthesis : Begin with the synthesis of 5-bromo-4-methylthiophene-2-carboxylic acid. This can be achieved via bromination of 4-methylthiophene-2-carboxylic acid using a reagent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid.[4]

  • Apparatus Setup : To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-4-methylthiophene-2-carboxylic acid (1.0 eq).

  • Reagent Addition : Add anhydrous methanol (MeOH) in sufficient volume to fully dissolve the starting material (approx. 10-20 mL per gram).

  • Catalysis : Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 2-5 mol%). The use of an acid catalyst is crucial to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by methanol.[2]

  • Reaction : Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction : Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure methyl ester.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, researchers can predict the expected signals for validation:

  • ¹H NMR : One would expect a singlet for the thiophene proton (C3-H), a singlet for the ester methyl protons (-OCH₃), and a singlet for the C4-methyl protons (-CH₃).

  • ¹³C NMR : Signals corresponding to the thiophene ring carbons, the methyl ester carbon, the C4-methyl carbon, and the carbonyl carbon of the ester would be expected.

  • Mass Spectrometry : The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z corresponding to [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate primarily due to the reactivity of the C-Br bond. This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation in modern organic synthesis.[5][6]

reactivity cluster_0 C-Br Bond Reactivity cluster_1 Ester Group Reactivity main This compound suzuki Suzuki Coupling (+ R-B(OH)₂) main->suzuki Pd(0), Base heck Heck Coupling (+ Alkene) main->heck Pd(0), Base sonogashira Sonogashira Coupling (+ Alkyne) main->sonogashira Pd(0), Cu(I), Base buchwald Buchwald-Hartwig Amination (+ Amine) main->buchwald Pd(0), Base hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) main->hydrolysis Yields Carboxylic Acid amidation Amidation (+ R₂NH) main->amidation Yields Amide

Caption: Key reaction sites and potential transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[7][8] This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.

Representative Protocol: Suzuki Coupling

  • Setup : In a Schlenk flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent : Add a degassed solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.[5]

  • Reaction : Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100°C for 12-24 hours until completion is indicated by TLC or GC-MS.

  • Workup : Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification : Purify the residue via column chromatography to isolate the coupled product.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, also catalyzed by palladium.[9][10] This reaction is a powerful tool for constructing complex carbon skeletons.

Representative Protocol: Heck Reaction

  • Setup : To a dry Schlenk flask, add this compound (1.0 eq), the alkene (1.2-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).[9][11]

  • Solvent : Add an anhydrous polar aprotic solvent like DMF or NMP.

  • Reaction : Seal the vessel and heat the mixture to 120-140°C with stirring.[12]

  • Workup and Purification : Follow standard aqueous workup and chromatographic purification procedures as described for the Suzuki coupling.

Applications in Research and Development

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Derivatives of substituted thiophenes are investigated for a wide range of therapeutic areas.

  • Pharmaceutical Intermediates : The primary application of this compound is as a key intermediate.[13] The functional groups allow for its incorporation into larger, more complex molecules with potential biological activity. Thiophene derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[14][15] The specific substitution pattern of this molecule makes it a valuable precursor for creating libraries of compounds for high-throughput screening.

  • Agrochemicals : Similar to its role in pharmaceuticals, this thiophene derivative can serve as a building block for novel herbicides and fungicides. The thiophene core is known to enhance the bioactivity of agrochemical agents.[13]

  • Materials Science : Thiophene-based molecules are integral to the development of organic electronics. The π-conjugated system of the thiophene ring facilitates charge transport, making its derivatives suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo-substituent allows for polymerization or further functionalization to tune the electronic properties of the resulting materials.

Safety and Handling

As a laboratory chemical, proper handling is essential.

  • Hazard Identification : This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

  • Personal Protective Equipment (PPE) : Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

References

"isomers of methyl bromomethylthiophene carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of Methyl Bromomethylthiophene Carboxylate and Its Analogs

Authored by a Senior Application Scientist

Foreword: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its structural and electronic properties make it a privileged pharmacophore, found in a multitude of FDA-approved drugs ranging from anti-inflammatory agents like Suprofen to blockbuster antiplatelet drugs such as Clopidogrel.[1] The thiophene moiety is not merely a passive scaffold; its sulfur atom can engage in unique interactions with biological targets, and its aromatic nature allows it to serve as a bioisostere for phenyl rings, often improving pharmacokinetic profiles.[1]

The strategic placement of substituents on the thiophene ring is a critical exercise in drug design, as even minor positional changes can drastically alter a compound's biological activity, selectivity, and metabolic stability. This guide delves into the nuanced world of substituted methyl thiophene carboxylates, focusing on two key isomeric classes: Methyl (Bromomethyl)thiophene Carboxylates and Methyl Bromo-Methyl-Thiophene Carboxylates . For researchers in drug development, understanding the synthesis, properties, and reactivity of these specific isomers is paramount, as they serve as versatile intermediates for constructing more complex, biologically active molecules.[2]

This document provides a detailed exploration of these isomers, grounded in established synthetic protocols and their applications, to empower scientists in their pursuit of novel therapeutic agents.

Isomeric Landscape of Substituted Thiophene Carboxylates

The isomers discussed herein are broadly categorized based on the nature of the bromine and methyl substitution. The first class features a bromomethyl (-CH₂Br) group, a reactive handle for further functionalization. The second class involves separate bromo (-Br) and methyl (-CH₃) substituents, where the bromine atom is typically leveraged for cross-coupling reactions.

Isomer_Classes ThiopheneCore Methyl Thiophene Carboxylate Core Class1 Class I: Methyl (Bromomethyl)thiophene Carboxylates ThiopheneCore->Class1  Featuring a  -CH₂Br group Class2 Class II: Methyl Bromo-Methyl-Thiophene Carboxylates ThiopheneCore->Class2  Featuring separate  -Br and -CH₃ groups Isomer1A e.g., methyl 5-(bromomethyl)thiophene- 2-carboxylate Class1->Isomer1A Isomer1B e.g., methyl 2-(bromomethyl)thiophene- 3-carboxylate Class1->Isomer1B Isomer2A e.g., methyl 4-bromo-3-methylthiophene- 2-carboxylate Class2->Isomer2A Isomer2B e.g., methyl 3-bromo-5-methylthiophene- 2-carboxylate Class2->Isomer2B

Figure 1: Isomeric classes of substituted methyl thiophene carboxylates.

Part 1: Methyl (Bromomethyl)thiophene Carboxylate Isomers

This class of isomers is characterized by the highly reactive bromomethyl group, making them excellent alkylating agents and key intermediates for introducing a methylene spacer between the thiophene core and another functional group.

Methyl 5-(bromomethyl)thiophene-2-carboxylate

This isomer is a valuable building block, frequently used to introduce the 5-(methoxycarbonyl)thiophen-2-yl)methyl moiety into larger molecules.

  • Molecular Formula: C₇H₇BrO₂S

  • Molecular Weight: 235.10 g/mol [3]

  • CAS Number: 108499-32-7[3]

Synthesis: A common route to this compound involves the radical bromination of the corresponding methyl 5-methylthiophene-2-carboxylate using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator. The ester group is deactivating, but the methyl group at the 5-position is readily halogenated.

Applications: Its primary utility is as a synthetic intermediate. The bromomethyl group can readily undergo nucleophilic substitution reactions, making it a staple in the synthesis of various pharmaceutical and material science targets.

Methyl 2-(bromomethyl)thiophene-3-carboxylate

The positioning of the bromomethyl and carboxylate groups at the 2 and 3 positions, respectively, offers a different steric and electronic environment compared to its 2,5-disubstituted counterpart.

  • Molecular Formula: C₇H₇BrO₂S

  • Molecular Weight: 235.10 g/mol [4]

  • CAS Number: 88048-78-6[4]

Applications in Research:

  • Pharmaceutical Intermediates: This compound is a versatile precursor for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, coupling it with pyrazole amines can yield analogs with COX-2 selectivity.[4]

  • Materials Science: In the field of organic electronics, the bromomethyl group acts as a crosslinking site in the synthesis of conductive poly(thiophene) derivatives. Polymers incorporating this monomer have demonstrated enhanced charge mobility, which is crucial for applications in thin-film transistors.[4]

  • Agricultural Chemistry: Functionalization with thioureas has been shown to generate fungicidal agents effective against Fusarium species.[4]

Methyl 3-(bromomethyl)thiophene-2-carboxylate

This positional isomer presents another unique structural motif for synthetic chemists.

  • Molecular Formula: C₇H₇BrO₂S

  • Molecular Weight: 235.10 g/mol

  • CAS Number: 59961-15-8[4][5]

Comparative Reactivity: When compared to its 2-(bromomethyl) isomer, methyl 3-(bromomethyl)thiophene-2-carboxylate exhibits different reactivity due to steric hindrance. For instance, its reaction with sodium azide (NaN₃) is slower, and polymers derived from it tend to have lower conductivity than those from the 2-(bromomethyl) isomer.[4] This highlights the profound impact of substituent placement on chemical properties.

Part 2: Methyl Bromo-Methyl-Thiophene Carboxylate Isomers

In this class, the bromine atom is directly attached to the thiophene ring, making these isomers ideal substrates for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental transformations in modern drug discovery.

Methyl 4-bromo-3-methylthiophene-2-carboxylate

This isomer is a key intermediate in the synthesis of agrochemicals, particularly a family of 1,2,4-triazole insecticides.[6]

  • Molecular Formula: C₇H₇BrO₂S

  • Molecular Weight: 235.10 g/mol [7]

  • CAS Number: 135764-14-6

Synthesis: A robust manufacturing route has been developed starting from 3-methylthiophene. The process involves a carefully controlled one-pot bromination/debromination procedure to yield 2,4-dibromo-3-methylthiophene. This key intermediate is then subjected to a Grignard reaction followed by carbonation with CO₂ to introduce the carboxylic acid at the 2-position, which is subsequently esterified.[6]

Synthesis_Workflow Start 3-Methylthiophene Step1 One-pot Bromination/ Debromination Start->Step1 Intermediate1 2,4-Dibromo-3-methylthiophene Step2 Grignard Formation + Carbonation (CO₂) Intermediate1->Step2 Intermediate2 4-Bromo-3-methylthiophene- 2-carboxylic acid Step3 Esterification (Methanol, Acid) Intermediate2->Step3 Product Methyl 4-bromo-3-methylthiophene- 2-carboxylate Step1->Intermediate1 Step2->Intermediate2 Step3->Product

Figure 2: Key synthetic workflow for Methyl 4-bromo-3-methylthiophene-2-carboxylate.
Methyl 3-bromo-5-methylthiophene-2-carboxylate

This isomer is another valuable building block in medicinal chemistry.

  • Molecular Formula: C₇H₇BrO₂S

  • Molecular Weight: 235.10 g/mol

  • CAS Number: 876938-56-6[8]

Synthesis: The synthesis of the parent carboxylic acid provides a clear blueprint for accessing this isomer. It begins with 2-bromo-5-methylthiophene. This starting material is treated with a strong base like lithium diisopropylamide (LDA) at low temperature (-70 °C) to achieve regioselective deprotonation at the 3-position, followed by quenching with carbon dioxide to install the carboxyl group.[9] Subsequent esterification with methanol yields the final product.

Experimental Protocol: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic Acid [9]
  • LDA Preparation: A 1.6 M solution of n-butyllithium in hexane (105 cm³) is slowly added to a solution of diisopropylamine (18.4 g, 0.18 mol) in 150 cm³ of tetrahydrofuran (THF) at -30 °C. The mixture is stirred for 30 minutes.

  • Lithiation: The mixture is cooled to -70 °C. A solution of 2-bromo-5-methylthiophene (24.8 g, 0.14 mol) in 60 cm³ of THF is added slowly. The reaction is stirred for 2 hours at -70 °C.

  • Carboxylation: A stream of dry carbon dioxide gas is introduced at -70 °C for 1 hour, and addition is continued as the mixture warms to room temperature.

  • Workup and Purification: The reaction is acidified to pH 2 with 1 N HCl and extracted with ethyl acetate. The organic layer is washed, dried over sodium sulfate, and evaporated. The crude product is purified by silica gel chromatography to yield the desired carboxylic acid (yield: 66%).[9]

Causality in Experimental Choices:

  • LDA as Base: LDA is a strong, non-nucleophilic base, ideal for deprotonating the thiophene ring without competing nucleophilic addition.

  • Low Temperature (-70 °C): The low temperature is critical to ensure kinetic control, leading to deprotonation at the most acidic position (C3) and preventing unwanted side reactions or decomposition of the lithiated intermediate.

Other Notable Bromo-Methyl Isomers

Several other isomers serve as important synthetic intermediates:

  • Methyl 5-bromo-2-methylthiophene-4-carboxylate: This compound is used in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of organic semiconductors for OLEDs.[10]

  • Methyl 4-bromo-5-methylthiophene-2-carboxylate: Utilized as a synthetic building block.[11]

Comparative Summary of Isomers

The strategic value of each isomer is dictated by the position of its substituents. The following table summarizes the key isomers discussed.

Isomer NameClassMolecular FormulaCAS NumberKey Application / Feature
Methyl 5-(bromomethyl)thiophene-2-carboxylateIC₇H₇BrO₂S108499-32-7[3]Reactive alkylating agent for introducing thiophene moiety.
Methyl 2-(bromomethyl)thiophene-3-carboxylateIC₇H₇BrO₂S88048-78-6[4]Intermediate for NSAIDs, kinase inhibitors, and conductive polymers.[4]
Methyl 3-(bromomethyl)thiophene-2-carboxylateIC₇H₇BrO₂S59961-15-8[5]Positional isomer with distinct steric and electronic properties.[4]
Methyl 4-bromo-3-methylthiophene-2-carboxylateIIC₇H₇BrO₂S135764-14-6Substrate for cross-coupling; key intermediate for agrochemicals.[6]
Methyl 3-bromo-5-methylthiophene-2-carboxylateIIC₇H₇BrO₂S876938-56-6[8]Substrate for cross-coupling; accessed via regioselective lithiation.[9]
Methyl 5-bromo-2-methylthiophene-4-carboxylateIIC₇H₇BrO₂S134900-11-9Intermediate for neurological drugs and organic electronics.[10]

Conclusion

The isomers of methyl bromomethylthiophene carboxylate and its bromo-methyl-substituted analogs represent a fascinating case study in the importance of positional isomerism in chemical synthesis and drug discovery. The distinction between a reactive bromomethyl group (Class I) and a ring-substituted bromine atom (Class II) fundamentally dictates the synthetic strategies and ultimate applications of these compounds. For researchers and drug development professionals, a deep understanding of the synthesis and reactivity of these specific building blocks is not merely academic; it is a practical necessity for the efficient and rational design of next-generation therapeutics and advanced materials.

References

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Methodological & Application

Application Notes and Protocols for the Stille Coupling of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiophene Scaffolds and the Stille Coupling Reaction

Thiophene derivatives are privileged heterocyclic motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials.[1][2][3] Their unique electronic and structural properties allow for strategic incorporation into drug molecules to enhance efficacy, improve pharmacokinetic profiles, and reduce off-target effects.[1][2] The targeted synthesis of functionalized thiophenes is therefore a critical endeavor for researchers, scientists, and drug development professionals.

The Stille cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[4][5] Developed by John Kenneth Stille, this palladium-catalyzed reaction couples an organostannane (organotin) reagent with an organic halide or pseudohalide.[4] The Stille reaction is renowned for its tolerance of a wide array of functional groups, including esters, ketones, and amides, often obviating the need for cumbersome protection-deprotection sequences.[4][6] Furthermore, the air and moisture stability of many organostannane reagents makes them highly practical for laboratory use.[4]

This guide provides a detailed protocol for the Stille coupling of Methyl 5-bromo-4-methylthiophene-2-carboxylate, a key intermediate for creating diverse molecular architectures. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.

The Mechanistic Heart of the Stille Coupling: A Palladium-Catalyzed Cycle

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This forms a Pd(II) complex.[6][7]

  • Transmetalation: This is often the rate-determining step of the reaction. The organostannane reagent exchanges its organic group (R') with the bromide on the palladium center.[6][7] The exact mechanism of transmetalation can be complex and is influenced by the nature of the ligands and substrates.

  • Reductive Elimination: The two organic groups on the palladium complex (the thiophene and R') couple and are eliminated as the desired product. This step regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle.[6][7]

Catalytic Cycle of the Stille Reaction

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-SnBu3 Pd(II)_Intermediate R-Pd(II)L2-R' Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Protocol: Stille Coupling of this compound with (2-Thienyl)tributylstannane

This protocol details a representative Stille coupling reaction. Note that reaction conditions may require optimization based on the specific organostannane used.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound54796-47-3235.101.01.0
(2-Thienyl)tributylstannane107356-07-4373.201.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Anhydrous Toluene108-88-392.1410 mL-
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon) to ensure an oxygen-free environment.[7]

  • Addition of Reagents: Add anhydrous and degassed toluene (10 mL) via syringe. Subsequently, add (2-Thienyl)tributylstannane (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]

  • Work-up: Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate. To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[6][7] A white precipitate of tributyltin fluoride should form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tin salts, washing the pad with ethyl acetate.

  • Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product, Methyl 4-methyl-5-(thiophen-2-yl)thiophene-2-carboxylate.

Experimental Workflow for Stille Coupling

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst to Schlenk Flask B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Add Organostannane Reagent C->D E 5. Heat to 90-110 °C with Stirring D->E F 6. Monitor by TLC or GC-MS E->F G 7. Cool & Dilute with Ethyl Acetate F->G H 8. Wash with aq. KF to Remove Tin G->H I 9. Filter through Celite® H->I J 10. Extract, Dry, & Concentrate I->J K 11. Purify by Column Chromatography J->K

Caption: A general workflow for the Stille coupling reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the Pd(0) catalyst is fresh or properly stored. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.
Insufficient temperatureGradually increase the reaction temperature in increments of 10 °C.
Presence of oxygenEnsure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.
Homocoupling of Organostannane High concentration of the organostannane reagentAdd the organostannane solution slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.[4]
Reaction with the Pd(II) precatalystEnsure complete reduction of the Pd(II) precatalyst to Pd(0) before the main reaction begins.
Difficulty in Removing Tin Byproducts Incomplete precipitation of tin saltsIncrease the stirring time with the KF solution or use a larger excess of the KF solution. Alternatively, multiple washes may be necessary. For stubborn cases, a mild acidic wash can be attempted.

Safety and Handling of Organotin Compounds

Organotin compounds are toxic and require careful handling.[4]

  • Toxicity: Organotin compounds, particularly tributyltin derivatives, are toxic upon ingestion, inhalation, or skin contact.[4] They can affect the central nervous system.[9]

  • Handling Precautions: Always handle organotin reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.

  • Spills: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for proper waste disposal.

  • Waste Disposal: Dispose of all organotin waste, including contaminated solvents and glassware rinses, according to your institution's hazardous waste disposal guidelines.

Conclusion

The Stille coupling of this compound offers a robust and versatile route to a wide range of functionalized thiophene derivatives. These products are valuable building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in these application notes, researchers can effectively utilize this powerful cross-coupling reaction to advance their scientific endeavors.

References

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  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
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  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73–78.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
  • Sweat, D. P., & Stephens, C. E. (2009). Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. Synthesis, (19), 3214-3218.
  • Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

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  • methyl 5-bromo-4-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate. (n.d.). Apprachem. Retrieved January 2, 2026, from [Link]

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  • Asif, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Amna, B., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(10), 5936-5975.
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Sources

The Strategic Use of Methyl 5-bromo-4-methylthiophene-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and its ability to serve as a bioisostere for the benzene ring.[1][2] Methyl 5-bromo-4-methylthiophene-2-carboxylate is a highly versatile, multi-functionalized building block that offers medicinal chemists a powerful tool for accessing novel chemical space. Its strategic arrangement of a reactive bromine atom, a modifiable ester group, and a directing methyl group on the thiophene core allows for a sequence of diverse and high-yield chemical transformations. This guide provides an in-depth analysis of the compound's properties, outlines its primary synthetic applications through key reaction pathways, and presents detailed, field-proven protocols for its use in constructing core structures relevant to modern drug discovery programs, particularly in the domain of kinase inhibitors.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of a building block's properties is fundamental to its effective use. This compound is a solid at room temperature with good solubility in common organic solvents. Its key characteristics are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 54796-47-3[3]
Molecular Formula C₇H₇BrO₂S[3]
Molecular Weight 235.10 g/mol [3]
Physical Form Solid
InChIKey RJWZFHRMQRWEIH-UHFFFAOYSA-N[3]

Safety & Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE). It is classified with the following hazards:

  • Causes skin irritation (H315)[3]

  • Causes serious eye irritation (H319)[3]

  • May cause respiratory irritation (H335)[3] Store in a cool, dry place under an inert atmosphere, sealed from light and moisture.

The Synthetic Versatility of a Privileged Scaffold

The power of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the C5 position is the primary handle for introducing molecular complexity via cross-coupling reactions, while the methyl ester at C2 provides a site for subsequent amide bond formation following hydrolysis.

G cluster_coupling C5-Position Chemistry (Cross-Coupling) cluster_ester C2-Position Chemistry (Amide Scaffolds) start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki R-B(OH)₂ Pd Catalyst sonogashira Sonogashira (C-C Bond) start->sonogashira R-C≡CH Pd/Cu Cat. buchwald Buchwald-Hartwig (C-N Bond) start->buchwald R₂-NH Pd Catalyst saponification Saponification (Hydrolysis) start->saponification LiOH or NaOH acid Carboxylic Acid Intermediate saponification->acid amide Amide Coupling (e.g., HATU, EDC) acid->amide Amine, Coupling Agent final_amide Diverse Amide Products amide->final_amide

Fig 1: Key reaction pathways for this compound.
The Bromine Handle: Gateway to Complexity

The C-Br bond at the 5-position is primed for palladium-catalyzed cross-coupling reactions. This is the most powerful feature of the molecule, enabling the direct formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.

  • Suzuki-Miyaura Coupling: Reacting with aryl or heteroaryl boronic acids introduces diverse aromatic systems. This is invaluable for exploring Structure-Activity Relationships (SAR) by modifying peripheral aromatic groups that often interact with specific pockets in a biological target.

  • Buchwald-Hartwig Amination: This reaction allows for the direct installation of primary or secondary amines, creating key pharmacophoric groups. Thiophene-amines are common cores in many kinase inhibitors and GPCR modulators.

  • Sonogashira Coupling: The formation of carbon-carbon triple bonds with terminal alkynes provides rigid linkers to extend a molecule or to serve as precursors for further transformations.

The Ester Group: A Latent Handle for Amide Formation

The methyl ester serves as a stable protecting group for the carboxylic acid. After performing the desired cross-coupling reaction at the bromine site, the ester can be easily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid is a critical intermediate for forming amide bonds, which are ubiquitous in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities. This two-step sequence (coupling then saponification/amidation) is a cornerstone strategy in library synthesis.

Application Case Study: Synthesis of a Kinase Inhibitor Core

Thiophene-based scaffolds are prevalent in modern kinase inhibitors.[4] They often function as "hinge-binding" motifs, forming key hydrogen bonds with the backbone of the kinase hinge region. The following workflow illustrates a hypothetical, yet chemically robust, strategy for using this compound to construct a core structure analogous to potent Polo-like Kinase 1 (PLK1) or Cdc-like Kinase 1 (Clk1) inhibitors.[4][5]

G A Methyl 5-bromo-4- methylthiophene-2-carboxylate B Step 1: Buchwald-Hartwig C-N Coupling A->B Ar-NH₂, Pd Catalyst, Base C Thiophene-Amine Intermediate B->C D Step 2: Saponification (Ester Hydrolysis) C->D LiOH, THF/H₂O E Carboxylic Acid Intermediate D->E F Step 3: Amide Bond Formation E->F R-NH₂, HATU G Final Kinase Inhibitor Scaffold F->G

Sources

Application Notes and Protocols: Methyl 5-bromo-4-methylthiophene-2-carboxylate as a Key Building Block for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Thiophene Monomer

Methyl 5-bromo-4-methylthiophene-2-carboxylate is a strategically designed heterocyclic building block for the synthesis of advanced organic electronic materials.[1][2] Its utility stems from a unique combination of functional groups on the thiophene core, each playing a critical role in dictating the properties of the resulting conjugated polymers. The electron-rich thiophene ring serves as the fundamental unit for charge transport.[3] The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling controlled polymerization.[3] The methyl group at the 4-position and the methyl ester at the 2-position enhance the solubility of both the monomer and the final polymer, which is crucial for solution-based processing techniques common in organic electronics.[4][5] Furthermore, these substituents influence the polymer's electronic energy levels and solid-state packing, directly impacting the performance of devices.

This guide provides an in-depth exploration of this compound as a precursor for organic semiconductors. We will detail field-proven protocols for its polymerization and subsequent application in the fabrication of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic (OPV) devices.

Section 1: Synthesis of High-Performance Conjugated Polymers

The conversion of small-molecule monomers into high molecular weight conjugated polymers is the foundational step in creating the active materials for organic electronic devices. Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polycondensation, are the most robust and versatile methods for this purpose due to their tolerance of various functional groups and their ability to form carbon-carbon bonds with high efficiency and selectivity.[6][7]

Protocol: Stille Coupling Polycondensation

The Stille coupling reaction is a powerful tool for polymer synthesis, reacting an organohalide with an organostannane.[8][9] The protocol below describes the copolymerization of this compound with a comonomer, 2,5-bis(trimethylstannyl)thiophene, to create a well-defined polythiophene derivative.

Rationale: This method is highly effective for creating regioregular polythiophenes. The choice of catalyst and ligand is critical; a combination of Pd₂(dba)₃ (a stable Pd(0) source) and P(o-tol)₃ (a bulky phosphine ligand) promotes the catalytic cycle efficiently, leading to high molecular weight polymers.[5] Rigorous removal of oxygen is mandatory as it can oxidatively deactivate the Pd(0) catalyst.[6]

Experimental Protocol: Stille Polymerization

  • Reagent Preparation: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 235.1 mg), 2,5-bis(trimethylstannyl)thiophene (1.0 mmol, 407.9 mg), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg), and tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 18.3 mg) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 10 mL of anhydrous, degassed chlorobenzene to the flask.

  • Reaction Setup: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of argon.

  • Polymerization: Immerse the flask in a preheated oil bath at 110°C and stir vigorously for 48 hours. The solution will typically become darker and more viscous as the polymer forms.

  • End-Capping: To terminate the growing polymer chains and improve stability, add 2-bromothiophene (0.2 mL) and stir for an additional 2 hours. Then, add 2-(tributylstannyl)thiophene (0.2 mL) and stir for another 2 hours.

  • Polymer Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of vigorously stirring methanol. The polymer will precipitate as a solid.

  • Purification (Soxhlet Extraction): Collect the solid precipitate by filtration. Load the crude polymer into a cellulose thimble and purify by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.[5]

  • Final Product Isolation: Extract the purified polymer from the thimble using chloroform or chlorobenzene. Reduce the solvent volume via rotary evaporation and precipitate the final polymer into methanol again.

  • Drying: Collect the fibrous polymer by filtration and dry it under vacuum at 40°C for 24 hours.

Stille_Polymerization cluster_reactants Reactants cluster_catalyst Catalytic System MonomerA Methyl 5-bromo-4- methylthiophene-2-carboxylate Polymer π-Conjugated Polymer MonomerA->Polymer + MonomerB 2,5-bis(trimethylstannyl)thiophene MonomerB->Polymer Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Polymer Chlorobenzene, 110°C

Caption: Stille coupling polymerization workflow.

Protocol: Suzuki Coupling Polycondensation

The Suzuki coupling reaction, which pairs an organohalide with an organoboron compound, is another cornerstone of conjugated polymer synthesis.[10][11] It is often favored for its use of generally less toxic and more stable boron reagents compared to the tin reagents used in Stille coupling.

Rationale: This protocol involves creating a diboronic ester comonomer and reacting it with a dibromide. A palladium catalyst, often Pd(PPh₃)₄, is used in conjunction with a base (e.g., K₂CO₃) which is essential for the transmetalation step of the catalytic cycle.[11] A phase-transfer catalyst like Aliquat 336 can be used to facilitate the reaction between the aqueous base and the organic-soluble reactants.

Experimental Protocol: Suzuki Polymerization

  • Reagent Preparation: To a three-neck flask equipped with a condenser, magnetic stir bar, and argon inlet, add this compound (1.0 mmol, 235.1 mg), a diboronic ester comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg).

  • Solvent and Base Addition: Add 10 mL of anhydrous, degassed toluene. Prepare a separate solution of potassium carbonate (K₂CO₃) (6.0 mmol, 829 mg) in 3 mL of deionized water and degas it thoroughly with argon. Add the aqueous base solution to the reaction flask, followed by 3-4 drops of Aliquat 336 as a phase-transfer catalyst.

  • Polymerization: Heat the biphasic mixture to 90°C and stir vigorously for 72 hours under a positive pressure of argon.

  • End-Capping & Precipitation: Cool the reaction to room temperature. Perform end-capping as described in the Stille protocol (Step 5). Precipitate the polymer by pouring the reaction mixture into 200 mL of a 1:1 mixture of methanol and water.

  • Purification and Isolation: Follow the purification, isolation, and drying steps as outlined in the Stille protocol (Steps 7-9).

Section 2: Application in Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronics, acting as switches and amplifiers.[12] Their performance is highly dependent on the charge transport characteristics of the organic semiconductor layer. Polymers derived from this compound are expected to be p-type semiconductors, meaning they transport positive charge carriers (holes).

Protocol: OFET Fabrication (Bottom-Gate, Top-Contact)

The bottom-gate, top-contact (BGTC) architecture is a widely used device structure due to its similarity to conventional thin-film transistors and the ease of fabricating a high-quality dielectric layer.[13]

Rationale: A heavily doped silicon wafer serves as both the substrate and the gate electrode. A thermally grown layer of silicon dioxide (SiO₂) acts as a high-quality, pinhole-free gate dielectric. The organic semiconductor is solution-processed (spin-coated) for low-cost, large-area fabrication.[14] Thermal annealing after deposition is crucial to improve molecular ordering and, consequently, charge mobility.[15]

Experimental Protocol: OFET Fabrication

  • Substrate Cleaning: Clean a heavily n-doped Si wafer with a 300 nm thermal SiO₂ layer by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrate under a stream of nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer by immersing the substrate in a 10 mM solution of OTS in toluene for 20 minutes to improve the interface quality. Rinse with fresh toluene and dry.

  • Semiconductor Deposition: Prepare a 5 mg/mL solution of the synthesized polymer in chloroform. Spin-coat the solution onto the prepared Si/SiO₂ substrate at 2000 rpm for 60 seconds.

  • Thermal Annealing: Transfer the substrate to a hotplate inside a nitrogen-filled glovebox and anneal at 120°C for 30 minutes. Allow it to cool slowly to room temperature.

  • Source-Drain Electrode Deposition: Using a shadow mask to define the channel length (L) and width (W), thermally evaporate 50 nm of gold (Au) at a rate of 0.1 Å/s under high vacuum (<10⁻⁶ Torr) to form the source and drain electrodes.

  • Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen environment.

OFET_Fabrication cluster_device OFET Device Structure (BGTC) cluster_workflow Fabrication Workflow Device Source / Drain (Au) Organic Semiconductor Dielectric (SiO₂) Gate (n++ Si) A 1. Substrate Cleaning (Si/SiO₂) B 2. Surface Treatment (OTS) A->B C 3. Spin-Coating (Polymer Solution) B->C D 4. Thermal Annealing (120°C) C->D E 5. Electrode Evaporation (Gold) D->E F 6. Electrical Testing E->F

Caption: OFET fabrication workflow and device structure.

Expected Performance Data

The performance of an OFET is quantified by its charge carrier mobility (μ) and the on/off current ratio (I_on/I_off).

ParameterExpected Value RangeSignificance
Charge Carrier Mobility (μ) 0.01 - 0.5 cm²/VsIndicates the speed at which charge carriers move through the semiconductor.
On/Off Ratio (I_on/I_off) > 10⁴Represents the device's ability to act as an effective switch.
Threshold Voltage (V_th) -5 to -20 VThe gate voltage required to turn the transistor "on".

Section 3: Application in Organic Photovoltaics (OPVs)

OPVs, or organic solar cells, convert light into electricity.[16] The most common device structure is the bulk heterojunction (BHJ), where an electron-donating polymer is intimately mixed with an electron-accepting material to facilitate charge separation.[16]

Protocol: OPV Fabrication (Conventional Architecture)

This protocol describes a standard device architecture where layers are deposited sequentially onto a transparent conducting substrate.

Rationale: Indium Tin Oxide (ITO) coated glass is used as the transparent anode.[17] A layer of PEDOT:PSS acts as a hole transport layer (HTL), facilitating the collection of holes at the anode. The active layer is a blend of our p-type polymer (donor) and a fullerene derivative like PC₆₁BM (acceptor). An aluminum cathode is used for its suitable work function for electron collection.[17]

Experimental Protocol: OPV Fabrication

  • Substrate Cleaning: Clean patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates in an oven at 120°C for 20 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO surface at 4000 rpm for 45 seconds. Anneal the substrates at 140°C for 15 minutes in air.

  • Active Layer Deposition: Inside a nitrogen glovebox, prepare a blend solution of the synthesized polymer and PC₆₁BM (e.g., in a 1:1.2 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL. Stir overnight at 50°C.

  • Spin-Coating: Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.

  • Cathode Deposition: Transfer the substrates to a vacuum thermal evaporator. Deposit a thin layer of calcium (Ca, ~20 nm) followed by a thicker layer of aluminum (Al, ~100 nm) through a shadow mask to define the active area of the device (typically 0.04 - 0.1 cm²).[17]

  • Device Characterization: Test the device using a solar simulator (AM 1.5G, 100 mW/cm²) and a source measure unit to obtain the current density-voltage (J-V) curve.

OPV_Structure OPV Cathode (Al) Active Layer (Polymer:PCBM Blend) Hole Transport Layer (PEDOT:PSS) Anode (ITO) Glass Substrate Light Incident Light (AM 1.5G) Light->OPV:sub

Caption: Layered structure of a conventional OPV device.

Expected Performance Data

The key metric for an OPV is the Power Conversion Efficiency (PCE), which is derived from other measured parameters.

ParameterSymbolExpected Value RangeSignificance
Open-Circuit Voltage V_oc0.6 - 0.8 VThe maximum voltage from the cell at zero current.
Short-Circuit Current Density J_sc8 - 15 mA/cm²The maximum current from the cell at zero voltage.
Fill Factor FF60 - 70 %A measure of the "squareness" of the J-V curve.
Power Conversion Efficiency PCE4 - 8 %The overall efficiency of converting light to electrical power.

References

Synthesis of Thiophene-Based Polymers Utilizing Methyl 5-bromo-4-methylthiophene-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of novel thiophene-based polymers using Methyl 5-bromo-4-methylthiophene-2-carboxylate as a key monomer. As a senior application scientist, this document moves beyond simple procedural lists to offer in-depth technical insights, explaining the rationale behind experimental choices and providing a framework for troubleshooting and optimization. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Significance of Functionalized Polythiophenes

Thiophene-based conjugated polymers are a cornerstone of modern materials science, with wide-ranging applications in organic electronics, photovoltaics, and sensor technology.[1] The electronic and optical properties of these materials are highly tunable through the chemical modification of the thiophene ring.[2] The monomer, this compound, offers a unique combination of functional handles: a bromine atom for facile cross-coupling polymerization, a methyl group to enhance solubility and influence solid-state packing, and a methyl ester group that can be further modified post-polymerization to introduce a variety of functionalities, such as carboxylic acids for biological applications or improved processability.[3]

This document details three powerful and widely used palladium- and nickel-catalyzed cross-coupling methodologies for the synthesis of polymers from this versatile monomer: Stille Polycondensation, Suzuki Polycondensation, and Grignard Metathesis (GRIM) Polymerization.

Stille Polycondensation: A Versatile and Tolerant Method

Stille polycondensation is a robust method for forming carbon-carbon bonds and is known for its tolerance to a wide array of functional groups.[4][5] This makes it a suitable choice for the polymerization of monomers bearing ester functionalities without the need for protecting groups. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

Causality of Experimental Choices:
  • Catalyst: Palladium-based catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃, are commonly employed. The choice of ligand can significantly impact the rate and efficiency of the polymerization by influencing the electron density and steric environment of the palladium center.[2]

  • Stannane Co-monomer: A distannylated thiophene or other aromatic compound is required as the coupling partner. The purity of the organostannane is crucial, as impurities can poison the catalyst.

  • Solvent: High-boiling, aprotic solvents like toluene, xylene, or DMF are typically used to ensure the solubility of the growing polymer chains and to allow for the reaction to be conducted at elevated temperatures, which is often necessary to achieve high molecular weights.[4]

  • Temperature: Reaction temperatures typically range from 80 to 120 °C. Higher temperatures can increase the reaction rate but may also lead to side reactions, such as dehalogenation.

Experimental Protocol: Stille Polycondensation

Materials:

  • This compound (Monomer A)

  • 2,5-Bis(trimethylstannyl)thiophene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene

  • Methanol

  • Soxhlet extraction apparatus

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere (argon or nitrogen), dissolve equimolar amounts of this compound and 2,5-Bis(trimethylstannyl)thiophene in anhydrous toluene.

  • Catalyst Preparation: In a separate Schlenk flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(o-tol)₃ in anhydrous toluene.

  • Polymerization: Add the catalyst solution to the monomer solution via cannula. Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

  • Polymer Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with a good solvent, such as chloroform or tetrahydrofuran (THF).

  • Drying: Dry the purified polymer under vacuum.

Data Presentation: Stille Polycondensation
ParameterTypical ValueRationale
Catalyst Loading 1-3 mol%Balances reaction rate with cost and ease of removal.
Monomer Concentration 0.1 - 0.5 MAffects polymerization kinetics and solubility.
Reaction Temperature 90 - 110 °CPromotes efficient polymerization while minimizing side reactions.
Reaction Time 24 - 48 hoursSufficient time to achieve high molecular weight.
Expected Mₙ ( g/mol ) 10,000 - 50,000Dependent on reaction conditions and monomer purity.
Expected PDI 1.5 - 2.5Typical for step-growth polymerization.

Suzuki Polycondensation: Boronic Acid/Ester Chemistry

Suzuki polycondensation is another powerful palladium-catalyzed cross-coupling reaction that utilizes boronic acids or esters as the organometallic component.[6] A key advantage of this method is the generation of non-toxic and easily removable inorganic byproducts.[6]

Causality of Experimental Choices:
  • Catalyst System: A palladium catalyst, often Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand, is used. The choice of ligand is critical for efficient catalysis.[7]

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or an aqueous solution of Na₂CO₃, is required to activate the boronic acid/ester for transmetalation. The choice of base can influence the reaction rate and yield.[7]

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to facilitate the dissolution of both the organic monomers and the inorganic base.[6]

  • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to improve the reaction rate in two-phase systems.

Experimental Protocol: Suzuki Polycondensation

Materials:

  • This compound (Monomer A)

  • Thiophene-2,5-diboronic acid or its pinacol ester derivative (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene and Water

  • Methanol

  • Soxhlet extraction apparatus

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the thiophene-2,5-diboronic acid derivative, and Pd(PPh₃)₄ under an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene, followed by an aqueous solution of K₂CO₃.

  • Polymerization: Heat the mixture to reflux (around 90-100 °C) with vigorous stirring for 24-72 hours.

  • Work-up: After cooling, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Polymer Precipitation: Concentrate the organic solution and precipitate the polymer in methanol.

  • Purification and Drying: Purify the polymer by Soxhlet extraction as described for the Stille protocol and dry under vacuum.

Data Presentation: Suzuki Polycondensation
ParameterTypical ValueRationale
Catalyst Loading 1-4 mol%Ensures efficient catalysis.
Base 2-3 equivalentsActivates the boronic acid/ester.
Reaction Temperature 90 - 100 °CPromotes the cross-coupling reaction.
Reaction Time 24 - 72 hoursAllows for the formation of high molecular weight polymer.
Expected Mₙ ( g/mol ) 8,000 - 40,000Influenced by monomer purity and reaction conditions.
Expected PDI 1.6 - 2.8Characteristic of step-growth polymerization.

Grignard Metathesis (GRIM) Polymerization: A Chain-Growth Approach

GRIM polymerization is a powerful technique for synthesizing regioregular poly(3-substituted)thiophenes.[8][9] This method proceeds through a chain-growth mechanism, which can allow for better control over molecular weight and lower polydispersity indices (PDIs) compared to step-growth methods.[10][11]

Causality of Experimental Choices:
  • Initiator: A nickel(II) complex with a phosphine ligand, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), is a common initiator.[8]

  • Grignard Reagent: An alkyl or aryl Grignard reagent (e.g., methylmagnesium bromide or ethylmagnesium bromide) is used to perform a halogen-magnesium exchange with the brominated monomer.

  • Solvent: Anhydrous THF is the solvent of choice for GRIM polymerization as it effectively solvates the Grignard reagents and the growing polymer chains.

  • Temperature: The initial halogen-magnesium exchange is often performed at room temperature or slightly elevated temperatures, while the polymerization itself typically proceeds at room temperature.

Experimental Protocol: GRIM Polymerization

Materials:

  • This compound

  • Methylmagnesium bromide solution in THF

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Methanol

  • Soxhlet extraction apparatus

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Activation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF. Slowly add one equivalent of the methylmagnesium bromide solution at room temperature and stir for 1-2 hours to form the thiophene Grignard reagent.

  • Initiation: In a separate Schlenk flask, suspend Ni(dppp)Cl₂ in anhydrous THF.

  • Polymerization: Transfer the initiator suspension to the monomer solution via cannula. The reaction mixture will typically change color, indicating the start of polymerization. Stir at room temperature for 2-24 hours.

  • Termination: Quench the polymerization by adding a few milliliters of 5 M HCl.

  • Polymer Precipitation: Precipitate the polymer by pouring the reaction mixture into methanol.

  • Purification and Drying: Collect the polymer by filtration, purify by Soxhlet extraction, and dry under vacuum.

Data Presentation: GRIM Polymerization
ParameterTypical ValueRationale
Initiator Loading 1-5 mol%Controls the molecular weight of the resulting polymer.
Reaction Temperature Room TemperatureMild conditions are sufficient for this chain-growth polymerization.
Reaction Time 2 - 24 hoursTime required to achieve high monomer conversion.
Expected Mₙ ( g/mol ) 5,000 - 30,000Can be controlled by the monomer-to-initiator ratio.
Expected PDI 1.2 - 1.8Narrower distribution due to the chain-growth mechanism.

Visualization of Synthetic Pathways

G cluster_stille Stille Polycondensation cluster_suzuki Suzuki Polycondensation cluster_grim GRIM Polymerization Stille_Monomer_A Monomer A (Thiophene-Br) Stille_Polymer Polymer + SnMe3Br Stille_Monomer_A->Stille_Polymer Polymerization Stille_Monomer_B Monomer B (Thiophene-SnMe3) Stille_Monomer_B->Stille_Polymer Stille_Catalyst Pd(0) Catalyst Stille_Catalyst->Stille_Polymer Suzuki_Monomer_A Monomer A (Thiophene-Br) Suzuki_Polymer Polymer + B(OR)2Br + Salt Suzuki_Monomer_A->Suzuki_Polymer Polymerization Suzuki_Monomer_B Monomer B (Thiophene-B(OR)2) Suzuki_Monomer_B->Suzuki_Polymer Suzuki_Catalyst Pd(0) Catalyst Suzuki_Catalyst->Suzuki_Polymer Suzuki_Base Base (e.g., K2CO3) Suzuki_Base->Suzuki_Polymer GRIM_Monomer Monomer (Thiophene-Br) GRIM_Activated Activated Monomer (Thiophene-MgBr) GRIM_Monomer->GRIM_Activated Halogen-Metal Exchange GRIM_Grignard R-MgBr GRIM_Grignard->GRIM_Activated GRIM_Polymer Polymer GRIM_Activated->GRIM_Polymer Chain-Growth Polymerization GRIM_Initiator Ni(II) Initiator GRIM_Initiator->GRIM_Polymer

Caption: Overview of polymerization methods for thiophene-based polymers.

Characterization of the Resulting Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the polymer structure, including the regioregularity of the polymer backbone. The presence of characteristic signals in the aromatic region can provide insights into the polymer's conformation and aggregation in solution.[5]

  • Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of the polymer.[4][6][8][10] This information is crucial for understanding the physical and electronic properties of the material.

  • UV-Vis Spectroscopy: This technique is used to determine the optical properties of the polymer, such as its absorption maximum (λₘₐₓ) and optical bandgap. These parameters are critical for applications in organic electronics and photovoltaics.

  • Cyclic Voltammetry (CV): CV is employed to investigate the electrochemical properties of the polymer, including its HOMO and LUMO energy levels. These energy levels are key indicators of the material's potential performance in electronic devices.

G cluster_workflow General Experimental Workflow Monomer Monomer Synthesis/ Purification Polymerization Polymerization (Stille, Suzuki, or GRIM) Monomer->Polymerization Purification Purification (Precipitation & Soxhlet) Polymerization->Purification Characterization Characterization (NMR, GPC, UV-Vis, CV) Purification->Characterization Application Device Fabrication/ Application Testing Characterization->Application

Caption: A generalized workflow for the synthesis and characterization of thiophene-based polymers.

Potential Applications in Research and Drug Development

Polymers derived from this compound are expected to possess interesting properties for a range of applications:

  • Organic Field-Effect Transistors (OFETs): The semiconductor properties of polythiophenes make them suitable for use as the active layer in OFETs. The methyl and methyl ester groups can influence the polymer's packing and charge transport characteristics.

  • Organic Photovoltaics (OPVs): As electron-donating materials, these polymers can be blended with fullerene derivatives or other electron acceptors to fabricate the active layer of OPV devices.

  • Drug Delivery: The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used to conjugate drugs or targeting moieties for biomedical applications. The polymer backbone can serve as a scaffold for creating novel drug delivery systems.

  • Biosensors: The carboxylic acid-functionalized polymers can be immobilized on sensor surfaces to detect specific biological analytes through electrostatic interactions or covalent linkages.

References

Sources

Application Notes & Protocols: Optimizing the Heck Reaction for Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Mizoroki-Heck reaction using Methyl 5-bromo-4-methylthiophene-2-carboxylate as the aryl halide substrate. The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This document delves into the critical parameters influencing the reaction's efficiency and outcome, including catalyst selection, ligand effects, base choice, and solvent considerations. By explaining the causality behind experimental choices, we offer researchers, scientists, and drug development professionals a robust framework for optimizing this powerful cross-coupling reaction for substituted thiophene scaffolds, which are prevalent in medicinal chemistry and materials science.

The Scientific Foundation: Understanding the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that couples aryl or vinyl halides with alkenes to form substituted alkenes.[1] The reaction is prized for its reliability and functional group tolerance. For a substrate like this compound, the electron-withdrawing ester and the inherent electronic properties of the thiophene ring influence the reactivity of the C-Br bond.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a catalytic cycle involving palladium, which alternates between the Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is paramount for rational optimization and troubleshooting.

The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the thiophene substrate, forming a Pd(II) complex.[3][4] This is often the rate-determining step.

  • Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) complex. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition.[3][5]

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, also in a syn fashion, forming the C=C double bond of the product and a hydridopalladium(II) complex.[4] This step dictates the regioselectivity and stereoselectivity of the final product.

  • Reductive Elimination/Base Regeneration: A base is required to neutralize the generated hydrohalic acid (HBr) and regenerate the Pd(0) catalyst, allowing the cycle to continue.[4]

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// Edges Pd0 -> OxAdd [color="#4285F4"]; OxAdd -> PdII_Aryl [color="#4285F4"]; sub_in -> OxAdd [color="#34A853"]; PdII_Aryl -> Coordination [color="#4285F4"]; alkene_in -> Coordination [color="#34A853"]; Coordination -> Alkene_Complex [color="#4285F4"]; Alkene_Complex -> Insertion [color="#4285F4"]; Insertion -> Alkyl_Pd [color="#4285F4"]; Alkyl_Pd -> Beta_Elim [color="#4285F4"]; Beta_Elim -> HPd_Complex [color="#4285F4"]; Beta_Elim -> product_out [style=dashed, color="#EA4335"]; HPd_Complex -> Red_Elim [color="#4285F4"]; Red_Elim -> Pd0 [label=" Catalyst\nRegeneration", color="#4285F4"]; base_in -> Red_Elim [style=dashed, color="#4285F4"]; Red_Elim -> base_out [style=dashed, color="#EA4335"]; } .enddot Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Core Components & Optimization Strategy

The success of the Heck reaction with this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst

Most Heck reactions employ a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6] Common choices include Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂).[1][3] Pd(OAc)₂ is often preferred due to its good solubility in common organic solvents. Pre-formed Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used, which bypasses the need for an in-situ reduction step.[1][3] For challenging substrates, highly active palladacycles may also be considered.[7]

The Ligand: Stabilizer and Performance Modulator

The ligand is arguably the most critical variable for optimization. It stabilizes the palladium catalyst, preventing its aggregation into inactive palladium black, and profoundly influences its reactivity.[8] Phosphine ligands are the most common class used in Heck reactions.[9]

  • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard, cost-effective choice.[1][3] For more challenging substrates like aryl bromides, more electron-rich and bulky phosphines such as Tri(o-tolyl)phosphine (P(o-tol)₃) or Tri-tert-butylphosphine (P(t-Bu)₃) can enhance the rate of oxidative addition.[10][11]

  • Bidentate Phosphines: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be effective, particularly in promoting reductive elimination.[7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are a powerful class of ligands known for forming highly stable and active palladium complexes, making them suitable for reactions with less reactive aryl halides.[12]

The choice of ligand can affect both the rate and selectivity of the reaction.[13] For the thiophene substrate, starting with PPh₃ or P(o-tol)₃ is a logical first step.

The Base: A Non-Negotiable Component

A stoichiometric amount of base is required to accept the proton eliminated during the catalytic cycle, regenerating the Pd(0) catalyst.[4][7] The choice of base can significantly impact the reaction.

  • Organic Amines: Triethylamine (Et₃N) is a common, inexpensive choice.[1][3]

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are often more effective, especially for less reactive aryl bromides.[3][12][14] Cs₂CO₃ is a stronger base and can be beneficial in difficult couplings.[11]

  • Acetates: Sodium acetate (NaOAc) is another mild and effective option.[1][3]

The base's strength and solubility in the chosen solvent are crucial factors.[6]

The Solvent: The Reaction Medium

The solvent must solubilize all components and is typically a polar, aprotic solvent.[15][16] The choice of solvent can influence reaction rates and catalyst stability.[15][17]

  • Common Choices: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dioxane, and acetonitrile (CH₃CN) are frequently used.[10] DMF and NMP are excellent choices for their high boiling points and ability to dissolve a wide range of reagents.[17]

Recommended Starting Conditions & Optimization Table

For the Heck reaction of This compound with an acrylate (e.g., n-butyl acrylate), the following table summarizes potential conditions, ranging from standard to more forcing, to guide optimization.

Parameter Condition A (Standard) Condition B (Enhanced Reactivity) Condition C (For Difficult Cases) Rationale & Comments
Pd Precatalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ is a reliable starting point. Pd₂(dba)₃ is a Pd(0) source that can be effective with bulky ligands.[10]
Ligand PPh₃ (4 mol%)P(o-tol)₃ (4 mol%)P(t-Bu)₃ (6 mol%)Increasing ligand bulk and electron-donating ability can accelerate oxidative addition for the C-Br bond.[11]
Base Et₃N (1.5 equiv)K₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)Inorganic bases like K₂CO₃ or Cs₂CO₃ are often superior for aryl bromides.[11][12]
Solvent DMF or AcetonitrileDMF or NMPDioxane or NMPDMF and NMP are excellent high-boiling solvents. Dioxane is often optimal with bulky phosphine ligands.[11]
Temperature 100 °C120 °C120-140 °CHigher temperatures increase reaction rates but can also lead to catalyst decomposition.[6]
Alkene n-Butyl Acrylate (1.2 equiv)n-Butyl Acrylate (1.2 equiv)n-Butyl Acrylate (1.5 equiv)Electron-deficient alkenes like acrylates are ideal substrates. A slight excess is typically used.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck reaction using Condition B from the table above.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Equipment
  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa, needles, and syringes

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle with a temperature controller and oil bath

  • TLC plates, rotary evaporator, and column chromatography setup

Experimental Workflow Diagram

// Nodes A [label="1. Setup\n- Add solids (Substrate, Pd(OAc)₂, Ligand, Base)\nto an oven-dried Schlenk flask."]; B [label="2. Inert Atmosphere\n- Evacuate and backfill the flask\nwith N₂ or Ar (3 cycles)."]; C [label="3. Reagent Addition\n- Add anhydrous DMF via syringe.\n- Add n-butyl acrylate via syringe."]; D [label="4. Reaction\n- Heat the mixture to the target temperature\n(e.g., 120 °C) with vigorous stirring."]; E [label="5. Monitoring\n- Monitor reaction progress by TLC or GC-MS\nuntil starting material is consumed."]; F [label="6. Work-up\n- Cool to RT.\n- Dilute with water and ethyl acetate.\n- Filter through Celite."]; G [label="7. Extraction\n- Separate layers.\n- Extract aqueous layer with ethyl acetate.\n- Combine organic layers, wash with brine, dry (Na₂SO₄)."]; H [label="8. Purification\n- Concentrate under reduced pressure.\n- Purify the crude product by flash\ncolumn chromatography."]; I [label="9. Analysis\n- Characterize the pure product\n(NMR, MS, etc.)."];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Reaction Complete"]; F -> G; G -> H; H -> I; } .enddot Caption: Step-by-step workflow for the Heck reaction.

Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), Tri(o-tolyl)phosphine (0.04 equiv, 4 mol%), and finely powdered K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the rigorous exclusion of air.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.2 M solution based on the aryl bromide) via syringe. Then, add n-butyl acrylate (1.2 equiv) via syringe.

  • Reaction: Lower the flask into a preheated oil bath set to 120 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting thiophene bromide is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst (inefficient reduction of Pd(II) or decomposition).[6] 2. Reaction temperature is too low. 3. Insufficiently active ligand/base combination.1. Ensure anhydrous and oxygen-free conditions.[8] Consider a different Pd source (e.g., Pd(PPh₃)₄). 2. Incrementally increase the temperature (e.g., in 10 °C steps).[6] 3. Switch to a bulkier, more electron-rich ligand (P(t-Bu)₃) and a stronger base (Cs₂CO₃).[11]
Formation of Palladium Black Catalyst decomposition due to high temperature, presence of oxygen, or insufficient ligand.[8]1. Ensure rigorous inert atmosphere technique. 2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 3. Avoid excessive temperatures.[8]
Formation of Side Products 1. Homocoupling of the aryl bromide. 2. Isomerization of the product alkene.1. This can occur at high temperatures. Try lowering the temperature or using a more active catalyst system that allows for lower temperatures. 2. Alkene isomerization can be minimized by the choice of base and solvent; sometimes silver salts can suppress this side reaction.[7]

Conclusion

The Heck reaction of this compound is a highly valuable transformation for the synthesis of complex heterocyclic molecules. Success is achieved through a systematic approach to optimization, with careful consideration of the interplay between the palladium catalyst, ligand, base, and solvent. By starting with robust conditions and using the troubleshooting guide provided, researchers can efficiently develop a high-yielding protocol for this specific substrate, paving the way for further discoveries in drug development and materials science.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Sherwood, J. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Lee, M.-T., Lee, H. M., & Hu, C.-H. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(23), 5596–5603.
  • Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • Gstöttmayr, C., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(10), 7033-7043.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(8), 1964-1985.
  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514.
  • ResearchGate. (2014). What is the role of PPh3 in Heck coupling?. Retrieved from [Link]

  • Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh.
  • ResearchGate. (2016). Pd-Catalyzed Heck Reactions of Aryl Bromides with 1,2-Diarylethenes. Retrieved from [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. University of Erlangen-Nuremberg.
  • Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000.
  • Organic Chemistry Portal. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Retrieved from [Link]

  • Chen, C., et al. (2020). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation.
  • Wang, F., et al. (2016). Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature.
  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. Retrieved from [Link]

  • Cornella, J., & Martin, R. (2014). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. The Journal of organic chemistry, 79(14), 6742-8.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.

Sources

Application Notes & Protocols: Strategic Functionalization of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene derivatives are privileged structures in medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have led to their incorporation into a wide array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] Methyl 5-bromo-4-methylthiophene-2-carboxylate is a particularly valuable and versatile building block.[1] The presence of three distinct functional handles—an ester, a methyl group, and a bromine atom—allows for sequential and regioselective modifications. This guide focuses specifically on the functionalization at the C5-bromine position, a key "handle" for introducing molecular diversity through a variety of robust chemical transformations.[4]

The strategic manipulation of this C-Br bond enables researchers to construct complex molecular architectures, making this substrate a cornerstone for building libraries of novel compounds for drug discovery and for developing advanced materials like organic light-emitting diodes (OLEDs) and conductive polymers.[1] This document provides detailed protocols and expert insights into the most effective methods for its functionalization.

Core Concept: Reactivity of the C5-Bromine Bond

The bromine atom at the 5-position of the thiophene ring is the primary site for the reactions detailed in this guide. Its reactivity is governed by the electron-rich nature of the thiophene ring and the polarization of the C-Br bond. This bond is susceptible to two main classes of transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily undergo oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle that forms new carbon-carbon or carbon-heteroatom bonds. This is the basis for powerful reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.[5][6][7]

  • Metal-Halogen Exchange: The bromine can be swapped for a metal, typically lithium, by treatment with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperatures.[8][9][10] This generates a potent organometallic intermediate that can react with a wide range of electrophiles.

Understanding the principles behind these transformations is crucial for selecting the appropriate reaction conditions and troubleshooting experiments.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions offer a mild and highly versatile approach to functionalize the C5 position with exceptional functional group tolerance.[7][11]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures.[5][12][13] It involves the coupling of the bromo-thiophene with an organoboron reagent, typically a boronic acid or ester.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice as it is commercially available and effective.[5][14] For more challenging couplings, using a palladium(II) precatalyst like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) can improve reaction efficiency by promoting the formation of the active Pd(0) species and facilitating the catalytic cycle.

  • Base: A base is required to activate the boronic acid via the formation of a boronate complex, which facilitates transmetalation to the palladium center.[13] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is often run in a two-phase system (e.g., Toluene/H₂O or Dioxane/H₂O) to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.[12][14]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, ~0.1 M concentration).

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-100 °C) for 4-18 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-methylthiophene-2-carboxylate derivative.

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10080-92
33-Pyridinylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DME/H₂O8575-85

Note: Yields are illustrative and based on typical outcomes for similar substrates.[15]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dried Schlenk Flask Reagents Add Thiophene, Boronic Acid, Base, Catalyst Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat Heat (80-100 °C) & Stir Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Cool & Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry & Purify (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction couples the bromo-thiophene with an alkene to form a new, substituted alkene, typically with high trans selectivity.[6] This reaction is invaluable for introducing vinyl groups.

Experimental Protocol: Heck Coupling

  • In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃ or P(t-Bu)₃, 4-6 mol%).[15][16]

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent (e.g., DMF or dioxane), the alkene (1.5 equiv), and a base (e.g., Et₃N or Cs₂CO₃, 2.0 equiv) via syringe.[15][16]

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

  • Follow steps 5-8 from the Suzuki protocol for workup and purification to yield the 5-vinylthiophene derivative.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is the premier method for linking the thiophene core to a terminal alkyne, creating a C(sp²)-C(sp) bond.[17][18] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) salt (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF), this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and a suitable base (e.g., Et₃N or piperidine, 2-3 equiv).[19]

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by flash chromatography to isolate the 5-alkynylthiophene product.

Buchwald-Hartwig Amination: Forging C-N Bonds

For synthesizing aryl amines, the Buchwald-Hartwig amination is the state-of-the-art method, replacing harsher classical techniques.[11] It allows for the coupling of the bromo-thiophene with a wide variety of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the ligand. Sterically bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required to facilitate the reductive elimination step, which is often rate-limiting.[20][21]

  • Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like carbonates are generally ineffective.[21]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., XantPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv) to a Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Follow steps 5-8 from the Suzuki protocol for workup and purification.

Visualization: Catalytic Cycle Overview

Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-Br Pd0->OA Oxidative Addition (+ Ar-Br) TM Ar-Pd(II)L₂-Nu OA->TM Transmetalation (Suzuki, Stille) or Amine Coordination (Buchwald) TM->Pd0 Reductive Elimination RE Product (Ar-Nu) TM->RE Ar Ar = Thiophene core Nu Nu = R', R'NH, etc.

Caption: A simplified catalytic cycle for cross-coupling reactions.

Functionalization via Lithium-Halogen Exchange

When palladium-catalyzed methods are not suitable or when a wider range of carbon-based functional groups are desired, lithium-halogen exchange offers a powerful alternative.[4][9] This method relies on the rapid exchange of bromine for lithium at cryogenic temperatures, followed by quenching the resulting organolithium species with an electrophile.[8]

Critical Considerations:

  • Temperature: The reaction must be performed at very low temperatures (typically -78 °C or lower) to prevent side reactions, such as the organolithium intermediate attacking the ester group on another molecule.[9]

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. All glassware must be rigorously flame-dried, and all solvents and reagents must be anhydrous.

  • Reagent Choice: tert-Butyllithium (t-BuLi) often provides faster and cleaner exchange than n-butyllithium (n-BuLi).[8][10]

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

  • Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether (~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (t-BuLi, 1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete exchange.

  • Add the desired electrophile (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous workup as described in the Suzuki protocol (step 6 onwards).

  • Purify the crude product by flash chromatography or recrystallization.

Data Presentation: Scope of Electrophilic Quench

EntryElectrophile (E⁺)Resulting Functional Group
1N,N-Dimethylformamide (DMF)Aldehyde (-CHO)
2Carbon Dioxide (CO₂) (dry ice)Carboxylic Acid (-COOH)
3BenzaldehydeSecondary Alcohol (-CH(OH)Ph)
4Deuterium Oxide (D₂O)Deuterium (-D)
5Iodine (I₂)Iodide (-I)

Visualization: Lithium-Halogen Exchange Workflow

Li_Hal_Exchange Start Anhydrous THF solution of This compound Cool Cool to -78 °C Start->Cool Add_BuLi Add t-BuLi dropwise (Maintain T < -70 °C) Cool->Add_BuLi Stir_Exchange Stir for 30-60 min (Formation of Lithiated Intermediate) Add_BuLi->Stir_Exchange Add_Eplus Add Electrophile (E⁺) at -78 °C Stir_Exchange->Add_Eplus Warm Stir and warm to room temp Add_Eplus->Warm Quench Quench with sat. NH₄Cl (aq) Warm->Quench Workup Aqueous Workup & Purification Quench->Workup Product Functionalized Product Workup->Product

Caption: Step-by-step workflow for lithium-halogen exchange.

References

  • PubMed. (n.d.). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Lithium Halogen Exchange. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-4-methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Peking University. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Figshare. (2016). Synthesis of 2-Substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and Their Derivatization Utilizing the Sonogashira Coupling Reaction in the Enantioselective Synthesis of α-Substituted β-Amino Acids. Retrieved from [Link]

  • MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]

  • ScienceDirect. (2016). Cross-coupling of propargylated arabinogalactan with 2-bromothiophene. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Thiophenes

Thiophene scaffolds are privileged structures in medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to engage in a variety of intermolecular interactions make them key components in a wide array of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The targeted functionalization of the thiophene ring is therefore a critical endeavor for the development of novel therapeutics and advanced materials. Methyl 5-bromo-4-methylthiophene-2-carboxylate is a versatile building block, poised for diversification through modern synthetic methodologies.[5] The presence of the bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, a powerful and indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds.[6] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions of this important substrate, designed for researchers, scientists, and drug development professionals.

PART 1: The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions share a common mechanistic pathway, a catalytic cycle that masterfully orchestrates the formation of new bonds with high efficiency and selectivity. The cycle generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the organic halide (in our case, this compound). The palladium inserts itself into the carbon-bromine bond, undergoing oxidation from Pd(0) to a Pd(II) species. This is often the rate-determining step of the reaction.[9]

  • Transmetalation: In this step, the organic group from a second reagent (the coupling partner, such as an organoboron, organotin, or organocopper compound) is transferred to the palladium center, displacing the halide. This brings the two organic fragments that are to be coupled together on the same palladium atom.

  • Reductive Elimination: The final step involves the two organic groups on the palladium center coupling to form the desired product. The palladium is simultaneously reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst and allowing the cycle to begin anew.[8]

The efficiency and success of this cycle are critically dependent on the choice of catalyst, ligands, base, and solvent, all of which must be carefully optimized for the specific substrates being coupled.[10]

PART 2: Key Cross-Coupling Methodologies and Protocols

This section details the application of four major palladium-catalyzed cross-coupling reactions to this compound. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions.

Suzuki-Miyaura Coupling: Forging Aryl-Thiophene Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents.[11][12] It is a powerful method for the synthesis of biaryl and heteroaryl-aryl compounds.

Mechanism Insight: The reaction of this compound with an arylboronic acid proceeds via the general palladium catalytic cycle. A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9] The choice of a bulky, electron-rich phosphine ligand is often beneficial for electron-deficient or sterically hindered aryl bromides, as it promotes the initial oxidative addition step.[13]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Pd(II)_Complex R-Pd(II)L2-Br (R = Thiophene) Pd(0)L2->Pd(II)_Complex R-Br Oxidative_Addition Oxidative Addition Pd(II)_Diorgano R-Pd(II)L2-Ar Pd(II)_Complex->Pd(II)_Diorgano [ArB(OH)3]- Transmetalation Transmetalation ArB(OH)2 ArB(OH)2 + Base ArB(OH)2->Pd(II)_Complex Pd(II)_Diorgano->Pd(0)L2 Regeneration Product R-Ar Pd(II)_Diorgano->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
This compound249 mg1.0 mmolThe limiting reagent.
4-Methoxyphenylboronic acid182 mg1.2 mmolA slight excess ensures complete consumption of the bromide.
Pd(PPh₃)₄58 mg0.05 mmolA common and effective Pd(0) catalyst.[14]
Potassium Carbonate (K₂CO₃)276 mg2.0 mmolAnhydrous base is crucial for the reaction.
Solvent1,4-Dioxane/H₂O (4:1)10 mLThe aqueous mixture aids in dissolving the base and boronic acid.
Temperature90 °C-Refluxing is typically required for aryl bromides.
Reaction Time12-16 hours-Monitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (249 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add the degassed solvent mixture of 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylate.

Stille Coupling: Utilizing Organostannanes

The Stille reaction is a versatile C-C bond-forming reaction that couples an organic halide with an organotin compound.[15] A key advantage is the stability and inertness of organostannanes to many reaction conditions, allowing for a broad substrate scope.[16] However, a significant drawback is the toxicity of the tin reagents and byproducts.

Mechanism Insight: The catalytic cycle for the Stille coupling is similar to the Suzuki reaction. The key difference is the transmetalation step, where the organic group is transferred from the organostannane to the palladium(II) center. This step can sometimes be the rate-determining step, and additives like copper(I) salts can accelerate the reaction.[15]

Catalytic Cycle for Stille Coupling:

Stille_Coupling Pd(0)L2 Pd(0)L2 Pd(II)_Complex R-Pd(II)L2-Br (R = Thiophene) Pd(0)L2->Pd(II)_Complex R-Br Oxidative_Addition Oxidative Addition Pd(II)_Diorgano R-Pd(II)L2-R' Pd(II)_Complex->Pd(II)_Diorgano R'SnBu₃ Transmetalation Transmetalation R'_SnBu3 R'SnBu₃ R'_SnBu3->Pd(II)_Complex Pd(II)_Diorgano->Pd(0)L2 Regeneration Product R-R' Pd(II)_Diorgano->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle for the Stille coupling.

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
This compound249 mg1.0 mmolThe limiting reagent.
Tributyl(phenyl)stannane443 mg (0.41 mL)1.2 mmolHandle with care due to toxicity.
Pd(PPh₃)₄58 mg0.05 mmolA reliable Pd(0) catalyst.
SolventAnhydrous Toluene10 mLMust be dry and oxygen-free.
Temperature110 °C-Higher temperatures are often required for Stille couplings.
Reaction Time12-24 hours-Monitor by TLC or LC-MS.

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (249 mg, 1.0 mmol) in anhydrous toluene (10 mL).

  • Add tributyl(phenyl)stannane (0.41 mL, 1.2 mmol) via syringe.

  • Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Thoroughly degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction's progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel, typically with a gradient of hexanes and ethyl acetate, to afford Methyl 4-methyl-5-phenylthiophene-2-carboxylate.

Heck Coupling: Alkenylation of the Thiophene Ring

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[17] It is a powerful method for the synthesis of substituted alkenes.

Mechanism Insight: The Heck reaction follows a slightly different path after the initial oxidative addition. The Pd(II)-complex coordinates to the alkene, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.[18]

Catalytic Cycle for Heck Coupling:

Heck_Coupling Pd(0)L2 Pd(0)L2 Pd(II)_Complex R-Pd(II)L2-Br (R = Thiophene) Pd(0)L2->Pd(II)_Complex R-Br Oxidative_Addition Oxidative Addition Pd(II)_Alkyl R-CH₂-CH(R')-Pd(II)L2-Br Pd(II)_Complex->Pd(II)_Alkyl Alkene_Coordination Alkene Coordination & Insertion Alkene Alkene Alkene->Pd(II)_Complex Product R-CH=CH-R' Pd(II)_Alkyl->Product Pd-H_Complex H-Pd(II)L2-Br Pd(II)_Alkyl->Pd-H_Complex Beta_Hydride_Elimination β-Hydride Elimination Pd-H_Complex->Pd(0)L2 + Base Base_Regeneration Base

Caption: Catalytic cycle for the Heck coupling.

Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
This compound249 mg1.0 mmolThe limiting reagent.
Methyl Acrylate129 mg (0.14 mL)1.5 mmolAn excess of the alkene is often used.
Pd(OAc)₂11.2 mg0.05 mmolA common Pd(II) precursor.
P(o-tolyl)₃30.4 mg0.1 mmolA suitable phosphine ligand.
Triethylamine (Et₃N)202 mg (0.28 mL)2.0 mmolActs as the base.
SolventAnhydrous DMF10 mLA polar aprotic solvent is typically used.
Temperature100 °C-Elevated temperatures are generally required.
Reaction Time16-24 hours-Monitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (11.2 mg, 0.05 mmol) and Tri(o-tolyl)phosphine (30.4 mg, 0.1 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF) (10 mL) and stir for 10 minutes at room temperature.

  • Add this compound (249 mg, 1.0 mmol), methyl acrylate (0.14 mL, 1.5 mmol), and triethylamine (0.28 mL, 2.0 mmol).

  • Degas the mixture with a stream of argon for 15 minutes.

  • Heat the reaction to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the corresponding cinnamate derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[19] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable in materials science and as synthetic intermediates.[20]

Mechanism Insight: The Sonogashira reaction uniquely involves a dual catalytic system, typically palladium and a copper(I) co-catalyst. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-complex. A base, usually an amine, is required to deprotonate the terminal alkyne.

Catalytic Cycle for Sonogashira Coupling:

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex R-Pd(II)L2-Br (R = Thiophene) Pd(0)L2->Pd(II)_Complex R-Br Pd(II)_Diorgano R-Pd(II)L2-C≡CR' Pd(II)_Complex->Pd(II)_Diorgano CuC≡CR' Pd(II)_Diorgano->Pd(0)L2 Regeneration Product R-C≡CR' Pd(II)_Diorgano->Product Alkyne R'C≡CH Cu(I)_Acetylide CuC≡CR' Alkyne->Cu(I)_Acetylide + Cu(I)X, Base Cu(I)X Cu(I)X Cu(I)_Acetylide->Cu(I)X Transmetalation

Sources

Application Notes & Protocols: Methyl 5-bromo-4-methylthiophene-2-carboxylate as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a cornerstone of modern drug design.[3] This guide focuses on a particularly valuable building block: Methyl 5-bromo-4-methylthiophene-2-carboxylate . We will explore its strategic importance and provide detailed, field-proven protocols for its elaboration into diverse molecular architectures. The strategic placement of the bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methyl ester and methyl groups at the 2- and 4-positions, respectively, allow for fine-tuning of steric and electronic properties and offer further points for derivatization.

These notes are intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel bioactive compounds.

The Strategic Advantage of this compound

The utility of this building block stems from the orthogonal reactivity of its functional groups. The C-Br bond at the 5-position is the primary site for synthetic elaboration, being highly susceptible to palladium-catalyzed cross-coupling reactions. This regioselectivity is crucial for building molecular complexity in a controlled manner.

  • The C5-Bromine: This is the key "handle" for introducing a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl, amino groups) via well-established cross-coupling chemistry. Its reactivity is predictable and generally high in standard catalytic systems.

  • The C2-Methyl Ester: This electron-withdrawing group influences the electronic properties of the thiophene ring, impacting the reactivity of the C5-Br bond. It also serves as a latent carboxylic acid, which can be unmasked via hydrolysis to improve solubility or to engage in further chemistry, such as amide bond formation.

  • The C4-Methyl Group: This group provides steric bulk and modulates the electronic nature of the ring. In drug discovery, such groups can be critical for establishing specific interactions within a protein binding pocket, enhancing potency or selectivity.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₇BrO₂S[4]
Molecular Weight 235.10 g/mol [4]
CAS Number 54796-47-3[4]
Appearance Solid[5]
Storage 2-8°C, Inert atmosphere, Keep in dark place[5]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful tools for functionalizing the C5-position of this compound.[6] We will detail protocols for three of the most fundamental and widely used transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

G cluster_workflow General Cross-Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Building Block, Coupling Partner, Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Reaction Heat & Stir (Monitor by TLC/GC-MS) Catalyst->Reaction Workup Quench & Extract Reaction->Workup Purify Column Chromatography Workup->Purify Characterize NMR, MS Analysis Purify->Characterize G cluster_reactions Key Cross-Coupling Transformations cluster_products Bioactive Scaffolds start Methyl 5-bromo-4-methyl- thiophene-2-carboxylate suzuki Suzuki-Miyaura (Ar-B(OH)₂) start->suzuki Pd(PPh₃)₄ Na₂CO₃ sonogashira Sonogashira (R-C≡CH) start->sonogashira PdCl₂(PPh₃)₂ CuI, Et₃N buchwald Buchwald-Hartwig (R₂-NH) start->buchwald Pd₂(dba)₃/Xantphos NaOt-Bu prod_suzuki C5-Aryl/Heteroaryl Thiophenes suzuki->prod_suzuki prod_sonogashira C5-Alkynyl Thiophenes sonogashira->prod_sonogashira prod_buchwald C5-Amino Thiophenes buchwald->prod_buchwald

Sources

Application Note: A Detailed Protocol for the Sonog-ashira Coupling of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions, tolerates a wide array of functional groups, and has been instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]

Substituted thiophenes are privileged scaffolds in medicinal chemistry and materials science. The specific target of this application note, Methyl 5-bromo-4-methylthiophene-2-carboxylate, serves as a valuable building block where the bromine atom can be readily functionalized.[3] This protocol provides a detailed, field-proven methodology for the Sonogashira coupling of this substrate, offering researchers a reliable and reproducible procedure. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for synthesis.

Reaction Scheme:

(Image: Sonogashira coupling of this compound with a generic terminal alkyne, R-C≡CH)

Mechanism Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[4]

  • The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond.

  • The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[5] This step is crucial as it activates the alkyne.[6]

  • Transmetalation : The copper acetylide then transfers the acetylenic group to the palladium(II) complex.

  • Reductive Elimination : The resulting palladium(II) intermediate undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]

This dual-catalyst system allows the reaction to proceed under significantly milder conditions than early palladium-only methods.[1]

Materials and Equipment

Reagents:

  • This compound (Substrate)

  • Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Eluents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Syringes and needles for reagent transfer

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for work-up and purification

Reagent Calculation Table

This table provides a calculation guide for a standard 1.0 mmol scale reaction. Adjust quantities as needed.

ReagentMol. Wt. ( g/mol )Molar Eq.Amount (mg/mL)Moles (mmol)
This compound235.10[8]1.0235.1 mg1.0
Terminal Alkyne (e.g., Phenylacetylene)102.141.2125 µL (d=0.93 g/mL)1.2
PdCl₂(PPh₃)₂701.900.02 (2 mol%)14.0 mg0.02
Copper(I) Iodide (CuI)190.450.04 (4 mol%)7.6 mg0.04
Triethylamine (TEA)101.193.0420 µL (d=0.726 g/mL)3.0
Anhydrous THF--5.0 mL-

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from setup to final product characterization.

Sonogashira_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis setup Assemble & Dry Glassware charge Charge Flask with Substrate, Pd Catalyst, CuI setup->charge inert Establish Inert Atmosphere (3x Evacuate/Backfill with N₂/Ar) charge->inert add_solvents Add Anhydrous Solvent & Base (THF, TEA) via Syringe inert->add_solvents Maintain Inert Atmosphere add_alkyne Add Terminal Alkyne via Syringe add_solvents->add_alkyne react Stir at Reaction Temperature (e.g., 60 °C) add_alkyne->react monitor Monitor Progress by TLC react->monitor cool Cool to Room Temperature filter Dilute & Filter through Celite cool->filter extract Aqueous Work-up (Wash with aq. NH₄Cl, Brine) filter->extract dry Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify Crude Product characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the Sonogashira coupling.

Detailed Step-by-Step Protocol

1. Reaction Setup: a. To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).[9] b. Causality: The use of a Schlenk flask and inert gas is critical because the Pd(0) active catalyst is sensitive to oxygen and can decompose, appearing as a black precipitate ("palladium black"), which halts the reaction.[10] CuI is also susceptible to oxidation.[11] c. Seal the flask with a septum and connect it to a nitrogen or argon manifold. Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

2. Reagent Addition: a. Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) via a dry syringe. b. Add the amine base (e.g., triethylamine, 3.0 eq) via syringe. The base is essential to neutralize the HBr formed during the reaction and to facilitate the formation of the copper acetylide.[5] c. Finally, add the terminal alkyne (1.2 eq) dropwise via syringe. A slight excess of the alkyne ensures complete consumption of the more valuable aryl bromide. d. Causality: Anhydrous solvents and reagents are crucial. Water can interfere with the catalytic cycle and lead to unwanted side reactions, such as the Glaser homocoupling of the alkyne.[11]

3. Reaction Execution and Monitoring: a. Lower the flask into an oil bath preheated to the desired temperature. For aryl bromides, heating is often required to facilitate the initial oxidative addition step, which is typically the rate-limiting step.[12] A temperature of 60-80 °C is a good starting point. b. Stir the reaction vigorously. Monitor the reaction's progress by TLC, checking for the consumption of the starting aryl bromide. c. Causality: The reactivity order for aryl halides is I > Br > Cl.[7] While aryl iodides can often react at room temperature, aryl bromides require thermal energy to proceed at a reasonable rate.[11]

4. Work-up Procedure: a. Once the reaction is complete (typically 3-24 hours), remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter it through a short pad of Celite® to remove the palladium catalyst and inorganic salts.[7] c. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to quench the base and remove copper salts) and brine. d. Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

5. Purification: a. The resulting crude residue should be purified by flash column chromatography on silica gel. b. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the product and should be determined by TLC analysis. c. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final arylalkyne. d. Characterize the final product by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or Low Reaction Conversion 1. Inactive catalyst (Pd or Cu).[10]2. Insufficient heating for the aryl bromide.[12]3. Poor quality of base or solvent (not anhydrous).[11]1. Use fresh, high-quality catalysts. Ensure CuI is white or light tan, not green/brown.2. Increase the reaction temperature in 10-20 °C increments.3. Use freshly distilled, anhydrous solvents and bases.
Formation of Black Precipitate Decomposition of the palladium catalyst ("palladium black").[10] This can be caused by oxygen, impurities, or excessive heat.1. Ensure the reaction is run under a rigorously inert atmosphere.[11]2. Use high-purity, degassed solvents.3. Consider using a more robust ligand to stabilize the palladium catalyst.[4]
Significant Alkyne Homocoupling The Glaser coupling is a common side reaction, often favored by the presence of oxygen and high concentrations of copper catalyst.[11]1. Rigorously exclude oxygen from the reaction.2. Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.[13]3. Consider a copper-free Sonogashira protocol if the problem persists.[11]

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Palladium catalysts and organic solvents are flammable and toxic. Avoid inhalation and skin contact.

  • Amine bases like triethylamine are corrosive and have strong odors. Handle with care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Review the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Biffis, A., et al. (2018). Palladium-Catalyzed Sonogashira Coupling: The Cornerstone of the Synthesis of Substituted Alkynes. Chemical Reviews, 118(4), 2049-2145. Available at: [Link]

  • Harrowven, D. C., et al. (2020). The Sonogashira Reaction: A Showcase of Contemporary Catalysis. Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. Available at: [Link]

  • KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • YouTube. (2019). Sonogashira coupling. Organic Chemistry Explained. Available at: [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Available at: [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Available at: [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-4-methylthiophene-2-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Stille Reaction with Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the Stille reaction with Methyl 5-bromo-4-methylthiophene-2-carboxylate. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organometallic chemistry and practical laboratory experience. Our goal is to help you navigate the complexities of this powerful cross-coupling reaction to achieve high yields and purity in your desired products.

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its successful coupling via the Stille reaction is often a critical step in the development of novel bioactive molecules.[1][2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Coupled Product

This is one of the most common challenges in cross-coupling reactions.[4] Several factors can contribute to a low or nonexistent yield.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the Stille reaction.[5][6][7][8]

    • Solution: If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere to prevent oxidation. For Pd(II) precatalysts such as Pd(OAc)₂, ensure that the in situ reduction to the active Pd(0) species is occurring. You can try adding a reducing agent or ensuring your organostannane reagent is of high quality, as it can aid in this reduction.[7][8]

  • Inappropriate Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[9][10]

    • Solution: For electron-deficient substrates like your bromothiophene ester, sterically hindered, electron-rich phosphine ligands can accelerate the coupling.[9][10] Consider ligands such as P(t-Bu)₃ or bulky biaryl phosphine ligands. The nature of the ligand can significantly impact the rates of oxidative addition and reductive elimination.[11]

  • Poor Quality Reagents or Solvents: The Stille reaction is sensitive to impurities.

    • Solution: Ensure your this compound and organostannane partner are pure. Use anhydrous and degassed solvents (e.g., toluene, THF, DMF) to prevent quenching of the catalyst and reagents.[4][12]

  • Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics.[7]

    • Solution: While many Stille reactions proceed at elevated temperatures, excessively high temperatures can lead to catalyst decomposition or side reactions. Conversely, a temperature that is too low may result in a sluggish or stalled reaction.[12] A good starting point is often around 80-100 °C for brominated substrates.[4] If no reaction is observed, a gradual increase in temperature may be beneficial.

  • Presence of Oxygen: Oxygen can deactivate the palladium catalyst.[4][12]

    • Solution: It is critical to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[4] This involves using Schlenk techniques or a glovebox for the reaction setup.

Problem 2: Significant Formation of Homocoupled Product (from the organostannane)

Homocoupling of the organostannane reagent (R-SnBu₃ + R-SnBu₃ → R-R) is a common side reaction.[4][5]

Possible Causes and Solutions:

  • Oxygen Contamination: As mentioned, oxygen can promote homocoupling.

    • Solution: Rigorous exclusion of air is paramount.[4]

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling.

    • Solution: Experiment with different palladium sources and ligands. In some cases, the addition of a copper(I) co-catalyst, such as CuI, can suppress this unwanted reaction.[4][10]

  • Stoichiometry: An excess of the organostannane can sometimes lead to increased homocoupling.

    • Solution: Optimize the stoichiometry of your reactants. A 1:1.1 to 1:1.2 ratio of the bromothiophene to the organostannane is a common starting point.

Problem 3: Protodestannylation of the Organostannane Reagent

This side reaction involves the cleavage of the carbon-tin bond by a proton source, leading to the formation of a C-H bond on your coupling partner and rendering it inactive for the desired cross-coupling.

Possible Causes and Solutions:

  • Acidic Impurities: Traces of acid in the reagents or solvent can lead to protodestannylation.

    • Solution: Ensure all reagents and solvents are neutral and anhydrous. If necessary, pass solvents through a column of activated alumina.

  • Reaction Conditions: Certain conditions can favor this side reaction.

    • Solution: The addition of a mild, non-nucleophilic base can sometimes mitigate this issue.

Problem 4: Difficulty in Product Purification

The removal of tin byproducts is a well-known challenge in Stille couplings.[13]

Possible Causes and Solutions:

  • Tin Residues: Tributyltin halides are the primary byproducts.

    • Solution: A common workup procedure involves quenching the reaction with a saturated aqueous solution of potassium fluoride (KF).[4] This causes the tin byproducts to precipitate as insoluble tributyltin fluoride, which can then be removed by filtration through a pad of Celite®.[4]

  • Co-elution with Product: Sometimes, tin residues can co-elute with the desired product during column chromatography.

    • Solution: In addition to the KF wash, multiple extractions with a suitable organic solvent and washes with brine can help remove the majority of tin compounds.[4] If issues persist, consider using an organostannane with more easily removable groups or exploring alternative coupling reactions like the Suzuki coupling.[13]

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for the Stille reaction with this compound?

A1: A good starting point would be to use Pd(PPh₃)₄ (2-5 mol%) as the catalyst in anhydrous and degassed toluene or DMF. A reaction temperature of 90-100 °C is often effective for aryl bromides.[4] Use a slight excess (1.1-1.2 equivalents) of your organostannane partner. It is crucial to maintain an inert atmosphere throughout the reaction.

Q2: How does the electronic nature of the thiophene substrate affect the reaction?

A2: this compound is considered an electron-deficient heterocycle due to the electron-withdrawing nature of the carboxylate group. This can make the oxidative addition step of the catalytic cycle more favorable compared to electron-rich aryl halides. However, the overall success of the reaction will still depend on a careful balance of all reaction parameters.

Q3: Can I use a different halide on my thiophene, like iodide or chloride?

A3: Yes, but the reactivity will differ. The general reactivity trend for halides in oxidative addition is I > Br > Cl.[5] An iodide would likely react faster and under milder conditions. A chloride, on the other hand, would be much less reactive and may require a more specialized catalyst system with highly active ligands.[8]

Q4: What is the role of additives like CuI or LiCl?

A4: Additives can have a profound effect on the Stille reaction.

  • Copper(I) Iodide (CuI): CuI can act as a co-catalyst, often accelerating the transmetalation step, which is frequently the rate-determining step of the catalytic cycle.[9][10] It is also known to scavenge free ligands that might inhibit the reaction.[10]

  • Lithium Chloride (LiCl): LiCl can also accelerate the reaction rate.[14] It is believed to assist in the transmetalation step by forming a more reactive organostannane species or by stabilizing intermediates in the catalytic cycle.[14]

Q5: Are there any specific side reactions to be aware of with thiophene substrates?

A5: Thiophenes can sometimes undergo side reactions such as C-H stannylation at the alpha-position of the thiophene ring or stannylation of the aryl bromide itself.[15][16] These are generally less common under standard Stille conditions but can become more prevalent with certain catalyst systems or at very high temperatures.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions
ParameterRecommended ValueRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃Pd(PPh₃)₄ is a reliable starting point. Pd₂(dba)₃ with a bulky phosphine ligand can be more active for challenging substrates.[12]
Catalyst Loading 2-5 mol%Sufficient to catalyze the reaction without being wasteful. Higher loadings may be needed for difficult couplings.[4]
Solvent Toluene, DMF, or Dioxane (anhydrous, degassed)These are common, aprotic solvents that are generally compatible with Stille reactions.[12]
Temperature 80-110 °CA good range for balancing reaction rate and catalyst stability with aryl bromides.[4]
Organostannane Stoichiometry 1.1 - 1.2 equivalentsA slight excess helps to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation by oxygen.[4]
Protocol 1: General Procedure for Stille Coupling
  • To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene) to dissolve the catalyst.

  • Add this compound (1.0 equivalent) to the flask.

  • Add the organostannane reagent (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or GC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin byproducts.[4][12]

  • Filter the mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

The Stille Reaction Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7]

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 X-SnR₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Stille reaction.

Troubleshooting Workflow

When faced with a challenging reaction, a systematic approach can help identify the root cause of the issue.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Check_Catalyst->Start No, replace catalyst and ensure inertness Check_Reagents Are reagents and solvents pure and anhydrous? Check_Catalyst->Check_Reagents Yes Check_Reagents->Start No, purify/replace reagents/solvents Optimize_Temp Is the reaction temperature optimal? Check_Reagents->Optimize_Temp Yes Optimize_Temp->Start No, adjust temperature (e.g., screen 80-120°C) Optimize_Ligand Is the ligand appropriate for the substrate? Optimize_Temp->Optimize_Ligand Yes Optimize_Ligand->Start No, screen different ligands (e.g., bulky, electron-rich) Success Successful Reaction Optimize_Ligand->Success Yes

Caption: A logical workflow for troubleshooting a low-yielding Stille reaction.

References

  • Wikipedia. Stille reaction. [Link]

  • Scribd. 11-The Stille Reaction | PDF. [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. [Link]

  • YouTube. Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. [Link]

  • Chemical Communications (RSC Publishing). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. [Link]

  • Myers, A. The Stille Reaction. Chem 115. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • ResearchGate. The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation | Request PDF. [Link]

  • RSC Publishing. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. [Link]

  • YouTube. Stille cross-coupling reaction. [Link]

  • Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

  • ResearchGate. The Mechanisms of the Stille Reaction | Request PDF. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]

  • RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]

  • Supporting Information. The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

  • Politecnico di Torino. Key Factors in Controlling Stille Coupling Reactions Catalyzed by Palladium Complexes: Density Functional Theory (DFT) Calculation Analyses. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • NIH. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. [Link]

  • ResearchGate. Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. [Link]

  • ACS Publications. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction | Inorganic Chemistry. [Link]

  • MSU Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. [Link]

  • ResearchGate. How to remove excess of thiophene boronic acid from reaction mixture?. [Link]

  • Google Patents.
  • MDPI. Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2. [Link]

  • Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]

  • ResearchGate. Synthetic route with β‐functionalized bromothiophene ester. [Link]

  • MySkinRecipes. 5-Bromo-4-methylthiophene-2-carboxylic acid. [Link]

  • NIH. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. [Link]

  • PubChem. This compound. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Methyl 5-bromo-4-methylthiophene-2-carboxylate in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions. The question-and-answer format directly addresses specific issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles.

General Troubleshooting Workflow

Before diving into reaction-specific issues, it's crucial to have a systematic approach to troubleshooting. When a cross-coupling reaction yields suboptimal results, it's often due to a handful of common culprits. The following workflow provides a logical sequence for diagnosing the problem.

G cluster_feedback Feedback Loop Start Low Yield or Multiple Side Products Check_Reagents Verify Reagent Quality & Purity (Aryl Halide, Coupling Partner, Solvent) Start->Check_Reagents Check_Reagents->Start Impurity Found Check_Inert Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Check_Reagents->Check_Inert Reagents OK Check_Inert->Start Oxygen Leak Suspected Check_Catalyst Evaluate Catalyst & Ligand (Activity, Loading, Decomposition) Check_Inert->Check_Catalyst Atmosphere OK Check_Catalyst->Start Decomposition Observed Check_Base Assess Base Choice & Strength (Solubility, Compatibility) Check_Catalyst->Check_Base Catalyst System OK Check_Base->Start Incompatibility Identified Optimization Systematic Optimization (Temperature, Concentration, Time) Check_Base->Optimization Base OK

Caption: General troubleshooting workflow for cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling FAQs

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but the electron-rich nature of the thiophene ring and the specific substitution pattern of this compound can lead to characteristic side reactions.

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is causing this homocoupling, and how can I minimize it?

A1: Boronic acid homocoupling is a common side reaction in Suzuki couplings, generating a symmetrical biaryl from the boronic acid starting material.[1] This reduces the yield of your desired product and complicates purification. The formation of this byproduct is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][2]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can react directly with the boronic acid before the catalytic cycle is fully established, especially at the beginning of the reaction.[1][2]

The diagram below illustrates the catalytic cycle for the desired cross-coupling and the pathways leading to common side reactions.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition O2 O₂ Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Protodebromination Ar-H (Protodebromination) OxAdd->Protodebromination Hydrolysis/ Reduction RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Homocoupling Ar'-Ar' (Homocoupling) Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Transmetal Boronic_Acid->Homocoupling Aryl_Halide Ar-Br Aryl_Halide->OxAdd Base Base Base->Transmetal O2->Homocoupling Oxidation Solvent_H Proton Source Solvent_H->Protodebromination

Caption: Suzuki catalytic cycle with key side reaction pathways.

Troubleshooting & Optimization Protocol:

StrategyActionRationale
1. Rigorous Oxygen Exclusion Degas your solvent (e.g., via sparging with argon or nitrogen for 30-60 min) and maintain a positive pressure of inert gas throughout the reaction.[2]This is the most critical step to prevent the oxygen-mediated homocoupling pathway.
2. Catalyst & Ligand Choice Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[2] For electron-rich thiophenes, bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the desired reductive elimination over side reactions.[3][4]Pd(0) sources bypass the initial Pd(II)-mediated homocoupling. Advanced ligands can accelerate the main catalytic cycle, outcompeting side reactions.
3. Base Selection Use a milder base like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or alkoxides.[5][6] Ensure the base is fully dissolved.Strong bases can promote side reactions. The choice of base is often substrate-dependent and may require screening.[7]
4. Temperature Control Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80-90 °C).[5][8]Higher temperatures can accelerate catalyst decomposition and side reactions.
Q2: My reaction is clean, but the conversion is low. I suspect protodebromination of my thiophene starting material. How can I confirm this and prevent it?

A2: Protodebromination (also referred to as dehalogenation) is the replacement of the bromine atom on your thiophene with a hydrogen atom, leading to the formation of Methyl 4-methylthiophene-2-carboxylate. This is a common issue with electron-rich heteroaromatics.[4] It can also be mechanistically linked to boronic acid homocoupling under certain conditions.[4]

Confirmation: You can confirm protodebromination by analyzing the crude reaction mixture using GC-MS or LC-MS. Look for a mass corresponding to the debrominated thiophene.

Prevention Strategies:

  • Highly Active Catalyst System: The key is to ensure the rate of the desired cross-coupling is much faster than the rate of protodebromination. Using a highly active catalyst system, such as a pre-formed palladacycle or a combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos, SPhos), is crucial.[9]

  • Water Content: While aqueous bases are common, excessive water can be a proton source and facilitate this side reaction. For sensitive substrates, using anhydrous conditions with a base like CsF or K₃PO₄ in a solvent like dioxane or DMF might be beneficial.[8][10]

  • Base Choice: The choice of base can be critical. In some systems, weaker bases are preferred to minimize decomposition pathways that lead to protodebromination.

  • Purity of Reagents: Ensure your boronic acid is not degrading. Boronic acids can undergo protodeboronation, which can sometimes complicate the reaction mixture and indirectly affect the stability of the aryl halide.[9]

Section 2: Stille Coupling FAQs

Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents. However, the toxicity of tin byproducts and potential side reactions must be managed.[11]

Q1: I'm observing homocoupling of my organostannane reagent. What conditions favor this side reaction?

A1: Homocoupling of the organostannane (R³-Sn-R³) is a primary competing reaction in Stille couplings.[12] It can occur via two main pathways:

  • Reaction with Pd(II): Two equivalents of the organostannane can react with a Pd(II) species, leading to reductive elimination of the homocoupled product.

  • Radical Process: The Pd(0) catalyst can initiate a radical pathway that results in the dimerized product.

Mitigation Strategies:

  • Ligand Choice: The use of sterically hindered, electron-rich ligands can accelerate the desired cross-coupling cycle, specifically the rate-limiting transmetalation step, thereby suppressing the homocoupling side reaction.[13] As(Ph)₃ has been shown to be effective in some cases.

  • Additives: The addition of a copper(I) salt (e.g., CuI) can significantly accelerate the reaction rate, which often helps to outcompete the slower homocoupling pathway.[13]

  • Reaction Conditions: Running the reaction at lower temperatures and ensuring an inert atmosphere can help minimize radical-induced side reactions.

Q2: How can I effectively remove the toxic tributyltin or trimethyltin byproducts from my reaction mixture after the coupling is complete?

A2: This is a critical practical consideration for Stille reactions due to the toxicity of organotin compounds.[14]

Standard Workup Protocol for Tin Removal:

StepProcedureRationale
1. Initial Quench & Dilution After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate or diethyl ether.Prepares the mixture for aqueous washing.
2. Fluoride Wash Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for at least one hour.[15]KF reacts with the organotin halide byproduct (e.g., Bu₃SnBr) to form a solid, insoluble precipitate (e.g., Bu₃SnF), which can be easily removed.[14]
3. Filtration Filter the entire mixture through a pad of Celite® to remove the precipitated tributyltin fluoride.This is the most effective step for removing the bulk of the tin waste.[15]
4. Aqueous Washes Wash the filtered organic layer with water and then brine to remove any remaining aqueous reagents.Standard purification procedure.
5. Chromatography Purify the product using column chromatography. In some cases, adding a small amount of triethylamine (~1-2%) to the eluent can help remove residual tin compounds.[11]Final purification step to isolate the desired product from any remaining impurities.

Section 3: Sonogashira Coupling FAQs

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds. The primary challenge is often suppressing the homocoupling of the terminal alkyne partner.[16]

Q1: My main byproduct is a dimer of my terminal alkyne (Glaser coupling). How can I prevent this?

A1: The homocoupling of terminal alkynes, known as the Glaser coupling, is the most common side reaction in Sonogashira couplings.[17] It is typically mediated by the copper(I) co-catalyst in the presence of an oxidant, usually atmospheric oxygen.[18]

Prevention Strategies:

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[16][17][19] This often requires a higher reaction temperature, a more active palladium catalyst/ligand system, and a suitable base like an amine (e.g., piperidine, diisopropylamine) or cesium carbonate.[18]

  • Rigorous Degassing: If using the traditional copper co-catalyzed method, it is absolutely essential to rigorously exclude oxygen from the reaction mixture. Degas all solvents and reagents thoroughly and maintain a strict inert atmosphere (argon or nitrogen).[18]

  • Choice of Base and Solvent: An amine base is typically used in Sonogashira reactions. The choice of amine can influence the reaction outcome. Solvents like DMF or THF are commonly employed.

The diagram below illustrates the dual catalytic cycles and the oxygen-dependent Glaser side reaction.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Glaser Glaser Side Reaction Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition Transmetal_Pd Ar-Pd(II)-C≡CR(L₂) OxAdd->Transmetal_Pd Transmetalation Transmetal_Pd->Pd0 Reductive Elimination (+ Ar-C≡CR) CuBr Cu(I)Br CuAcetylide Cu(I)-C≡CR CuBr->CuAcetylide Deprotonation CuAcetylide->Transmetal_Pd Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide O2 O₂ Glaser_Product R-C≡C-C≡CR O2->Glaser_Product Oxidative Homocoupling CuAcetylide_Glaser Cu(I)-C≡CR CuAcetylide_Glaser->Glaser_Product

Caption: Sonogashira catalytic cycles and the Glaser homocoupling side reaction.

Q2: For my substrate, should I use a copper-free or a copper-cocatalyzed Sonogashira reaction?

A2: The choice depends on a trade-off between reaction rate and potential side reactions.

  • Copper Co-catalyzed Sonogashira:

    • Pros: The reaction is generally much faster and can often be performed at lower temperatures, even room temperature.[20] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more active species for transmetalation to the palladium center.[20]

    • Cons: The primary drawback is the potential for Glaser homocoupling, which requires strict exclusion of oxygen.[18] The copper salts can also be difficult to remove from the final product.

  • Copper-Free Sonogashira:

    • Pros: This method completely avoids the Glaser homocoupling side reaction, simplifying purification.[17][19] It is often preferred when synthesizing complex molecules where byproduct formation is highly undesirable.

    • Cons: Reactions are typically slower and may require higher temperatures or higher catalyst loadings to achieve good conversion.[17]

Recommendation for this compound: Given that your substrate is an electron-rich heteroaryl bromide, it is a good candidate for either system. Start with a copper-free protocol. This will provide a cleaner reaction profile initially. If the reactivity is too low, you can then move to a copper-cocatalyzed system, ensuring that you take extreme care to maintain an inert atmosphere.

References

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Herzon, S. B. et al. (2012). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 4, 923–928. [Link]

  • Mitchell, D. et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 634-638. [Link]

  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]

  • Ullah, F. et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2999. [Link]

  • Scott, W. J. et al. (2002). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, (12), 1258-1259. [Link]

  • Mohammed, A. A. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8575-8593. [Link]

  • ResearchGate. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Rossi, S. et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 152. [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115 Course Materials. [Link]

  • Hudson, J. L. et al. (2010). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Letters in Organic Chemistry, 7(5), 374-378. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid... [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • Uozumi, Y. et al. (2010). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 15(7), 4567-4577. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Maleczka, R. E. Jr. & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173-4176. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Casado, A. L. & Espinet, P. (2003). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 42(30), 3434-3438. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Li, J. H. et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Chinese Journal of Chemistry, 24(4), 473-475. [Link]

  • Guay, D. et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Arkivoc, 2016(3), 1-48. [Link]

  • Brimble, M. A. et al. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron, 62(44), 10379-10388. [Link]

  • Nature Portfolio. (2024). Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

  • Fairlamb, I. J. S. et al. (2011). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 47(37), 10434-10436. [Link]

  • Schoffers, E. et al. (2011). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 7, 1063-1069. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University Chemistry Department. [Link]

Sources

Technical Support Center: Purification of Methyl 5-bromo-4-methylthiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-bromo-4-methylthiophene-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chemical intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route, particularly the bromination step. Common impurities may include:

  • Unreacted Starting Material: Incomplete bromination can leave residual methyl 4-methylthiophene-2-carboxylate.

  • Dibrominated Byproducts: Over-bromination can lead to the formation of dibrominated thiophene species.

  • Isomeric Byproducts: Depending on the directing effects of the substituents and the reaction conditions, small amounts of other brominated isomers might be formed.[1]

  • Residual Brominating Reagent and its Byproducts: For instance, if using N-Bromosuccinimide (NBS), residual NBS or succinimide can be present.[2]

  • Solvent and Reagent Residues: Trace amounts of reaction solvents or other reagents used in the synthesis.

Q2: I have a crude solid product. Should I opt for recrystallization or column chromatography?

A2: The choice between recrystallization and column chromatography depends on the purity of your crude product and the nature of the impurities.

  • Recrystallization is an excellent choice for removing small amounts of impurities from a solid product that is already relatively pure. It is a more scalable and often more economical purification method. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble at all temperatures.[3]

  • Column Chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility profiles to the desired product, making recrystallization challenging.[4][5] It is also the preferred method for purifying oils or non-crystalline solids.

A good practice is to first analyze your crude mixture by Thin Layer Chromatography (TLC) to get an idea of the number of components and their relative polarities.[6][7][8]

Q3: My purified this compound is an oil, but the literature reports it as a solid. What could be the issue?

A3: If your product is an oil instead of the expected solid, it is likely due to the presence of impurities that are depressing the melting point. Even small amounts of solvent residue or side products can prevent crystallization. In this case, column chromatography is recommended to remove these impurities. If the product is still an oil after chromatography, it may be that you have a different isomer or derivative than expected, which you can verify through analytical techniques like NMR spectroscopy and mass spectrometry.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for purifying this compound derivatives. However, challenges can arise. This section provides solutions to common problems.

Problem 1: Poor Separation of the Desired Compound and an Impurity

Possible Cause: The chosen eluent system does not provide sufficient resolution between your product and the impurity.

Solution:

  • Optimize the Eluent System with TLC: Before running a column, systematically test different solvent systems using TLC. The goal is to find a system where the desired compound has an Rf value of approximately 0.2-0.4, and there is maximum separation between the spot of your product and the impurity spots.[4]

  • Vary Solvent Polarity: For thiophene derivatives, common eluent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[4][9][10] Try varying the ratio of these solvents.

  • Try Different Solvent Systems: If hexane/ethyl acetate doesn't provide good separation, consider other systems such as dichloromethane/hexane or toluene/ethyl acetate.[4][11] Sometimes, a small amount of a third solvent with a different polarity can improve separation.

Problem 2: The Compound is Stuck on the Column

Possible Cause: The eluent is not polar enough to move the compound through the silica gel.

Solution:

  • Gradually Increase Eluent Polarity: If you started with a very non-polar eluent (e.g., 100% hexanes), gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise manner or by using a gradient elution.

  • Check for Acidic/Basic Functionality: Although this compound itself is neutral, other derivatives might have acidic or basic groups that can strongly interact with the silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can help to mitigate these interactions.[4]

Problem 3: The Compound Elutes Too Quickly (High Rf)

Possible Cause: The eluent is too polar.

Solution:

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent mixture. For example, if you are using 20% ethyl acetate in hexanes, try 10% or 5%.

  • Use a Less Polar Solvent System: Consider switching to a less polar solvent system overall. For example, if you are using methanol/dichloromethane, switch to ethyl acetate/hexanes.

Experimental Workflow: Column Chromatography of this compound

Caption: Workflow for column chromatography purification.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. Here’s how to troubleshoot common issues.

Problem 1: The Compound Does Not Dissolve, Even in a Large Amount of Hot Solvent

Possible Cause: The chosen solvent is not a good solvent for your compound, even at high temperatures.

Solution:

  • Choose a More Suitable Solvent: The principle of "like dissolves like" is a good starting point.[3] Since this compound is a moderately polar aromatic ester, solvents like ethanol, methanol, isopropanol, or mixtures containing ethyl acetate might be effective.[12][13]

  • Use a Solvent Mixture: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Reheat to clarify the solution and then allow it to cool slowly.[11] A common combination for moderately polar compounds is ethyl acetate/hexanes or ethanol/water.[11][14]

Problem 2: The Compound "Oils Out" Instead of Forming Crystals

Possible Cause: The solution is supersaturated, and the compound is coming out of solution too quickly, or the melting point of the compound is below the boiling point of the solvent.

Solution:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature, and then place it in an ice bath or refrigerator.

  • Use More Solvent: The concentration of the compound may be too high. Add more of the hot solvent to the oiled-out mixture to redissolve it, and then cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Problem 3: No Crystals Form, Even After Cooling

Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is not sufficiently concentrated.

Solution:

  • Reduce the Volume of Solvent: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration and then try cooling again.

  • Add a "Poor" Solvent: If you are using a single-solvent system, you can try adding a "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate and allow it to crystallize.

  • Try a Different Solvent: The chosen solvent may be too good at dissolving your compound. Experiment with less polar solvents.

RecrystallizationSolventSelection cluster_results Solubility Test Outcomes start Start: Crude Solid Product test_solvents Test Solubility in Various Solvents (e.g., Hexane, Toluene, EtOAc, EtOH, MeOH, Water) start->test_solvents insoluble_hot Insoluble in Hot Solvent test_solvents->insoluble_hot Result 1 soluble_cold Soluble in Cold Solvent test_solvents->soluble_cold Result 2 soluble_hot_insoluble_cold Soluble Hot, Insoluble Cold test_solvents->soluble_hot_insoluble_cold Result 3 mixed_solvent Use a Mixed-Solvent System insoluble_hot->mixed_solvent Use as 'poor' solvent soluble_cold->mixed_solvent Use as 'good' solvent decision Is a single solvent suitable? soluble_hot_insoluble_cold->decision single_solvent Proceed with Single Solvent Recrystallization decision->single_solvent Yes decision->mixed_solvent No end_single Pure Crystals single_solvent->end_single end_mixed Pure Crystals mixed_solvent->end_mixed

Sources

"preventing dehalogenation of Methyl 5-bromo-4-methylthiophene-2-carboxylate in Suzuki reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Preventing Dehalogenation of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with Suzuki-Miyaura reactions, particularly the undesired dehalogenation of sensitive substrates like this compound. Our goal is to provide you with a deep, mechanistic understanding of the problem and actionable, field-proven solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the dehalogenated product, Methyl 4-methylthiophene-2-carboxylate, in my Suzuki reaction. What is causing this?

A1: Dehalogenation is a common side reaction in Suzuki couplings where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1] The primary culprit is the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources within your reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[1][2] Once formed, the Pd-H intermediate can undergo reductive elimination with the thiophene ring coordinated to the palladium, yielding the undesired dehalogenated product instead of the cross-coupled product.[1][2]

Your substrate, this compound, is particularly susceptible due to the electron-rich nature of the thiophene ring, which can facilitate certain side reactions.

Q2: How does the choice of palladium catalyst and ligand influence the extent of dehalogenation?

A2: The catalyst system is paramount. The ligand's electronic properties and steric bulk play a crucial role in dictating the relative rates of the desired catalytic cycle versus the dehalogenation pathway.[3]

  • Electron-rich and Bulky Ligands: These are generally preferred for suppressing dehalogenation.[1][2][3][4] Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][4] They promote a faster rate of reductive elimination for the desired product, outcompeting the dehalogenation pathway.[2][3]

  • Less Bulky Ligands: Traditional ligands like triphenylphosphine (PPh₃) can be less effective in preventing this side reaction, particularly with challenging substrates.[1]

Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial, as it can accelerate the desired reaction.[1]

Q3: Can the base I'm using be the source of the problem?

A3: Absolutely. The choice of base is critical. Stronger bases, especially alkoxides like sodium ethoxide, can promote the formation of Pd-H species, leading to increased dehalogenation.[5] Weaker inorganic bases are often a better choice.

  • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally milder and less likely to cause dehalogenation.[1][4][6]

  • Bases to Avoid: Strong alkoxide bases should be used with caution or avoided if dehalogenation is a significant issue.[1]

The base's role is to activate the boronic acid for transmetalation.[3][7] However, an overly strong or reactive base can initiate the undesired dehalogenation pathway.

Q4: My reaction is sluggish, and I see more dehalogenation as I increase the temperature. What should I do?

A4: This is a classic dilemma. While higher temperatures can accelerate a slow reaction, they can also favor side reactions like dehalogenation.[4][8] The key is to find a balance or, preferably, enhance the reaction rate through other means.

  • Lower the Temperature: Try running the reaction at the lowest effective temperature.[1][5]

  • Optimize Catalyst System: Instead of relying on heat, switch to a more active catalyst system (e.g., a more electron-rich, bulky ligand) that can facilitate the reaction at a lower temperature.[1][4]

  • Solvent Choice: Ensure your solvent is appropriate. Aprotic solvents like dioxane, toluene, or THF are generally preferred over protic solvents like alcohols, which can be a source of hydrides.[1][9]

Q5: Could the quality of my boronic acid be a factor?

A5: Yes. A slow transmetalation step, which can be caused by impure or decomposed boronic acid, allows more time for competing side reactions like dehalogenation to occur.[1][10] Boronic acids can undergo protodeboronation, especially under harsh basic conditions or in the presence of excess water, which degrades the nucleophile.[8][11][12]

  • Ensure High Purity: Use high-quality, pure boronic acid.

  • Consider Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can be a good alternative to minimize decomposition and protodeboronation.[2][12][13]

Troubleshooting Workflows
Workflow 1: Systematic Optimization to Minimize Dehalogenation

This workflow provides a step-by-step approach to systematically troubleshoot and optimize your Suzuki reaction.

G start High Dehalogenation Observed ligand Step 1: Change Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand Initial Step base Step 2: Change Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) ligand->base If dehalogenation persists solvent Step 3: Change Solvent (e.g., Dioxane, Toluene, 2-MeTHF) base->solvent If dehalogenation persists temp Step 4: Lower Temperature (e.g., Screen 60-100 °C) solvent->temp If dehalogenation persists boron Step 5: Evaluate Boron Source (Use high purity boronic acid or switch to a pinacol ester) temp->boron If dehalogenation persists end Optimized Reaction boron->end Final Optimization

Caption: A systematic approach to troubleshooting dehalogenation.

Competing Reaction Pathways

Understanding the kinetic balance between the desired Suzuki coupling and the undesired dehalogenation is crucial for effective troubleshooting.

G cluster_0 Catalytic Cycle cluster_1 Desired Pathway: Suzuki Coupling cluster_2 Undesired Pathway: Dehalogenation ArPdL2X Ar-Pd(II)-X(L₂) Transmetalation Transmetalation (with Ar'-B(OH)₂) ArPdL2X->Transmetalation HydrideSource Hydride Source (Base, Solvent, H₂O) ArPdL2X->HydrideSource ArPdL2Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdL2Ar ReductiveElimination Reductive Elimination ArPdL2Ar->ReductiveElimination Product Ar-Ar' (Desired Product) ReductiveElimination->Product ArPdL2H Ar-Pd(II)-H(L₂) HydrideSource->ArPdL2H ReductiveEliminationH Reductive Elimination ArPdL2H->ReductiveEliminationH Byproduct Ar-H (Dehalogenated Product) ReductiveEliminationH->Byproduct

Caption: Competing Suzuki coupling and dehalogenation pathways.

Recommended Protocols
Protocol 1: Optimized Conditions for Suzuki Coupling of this compound

This protocol is designed to minimize dehalogenation by employing a robust catalyst system and milder reaction conditions.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL) and Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.[4]

  • In a separate vial, prepare the catalyst by adding Pd₂(dba)₃ and SPhos.

  • Add the catalyst mixture to the Schlenk flask, followed by the addition of toluene and water.[1]

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[1]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

The choice of ligand and base significantly impacts the yield of the desired product versus the dehalogenated byproduct. The following table provides a comparative summary based on typical outcomes for electron-rich heteroaryl bromides.

LigandBaseSolventTemperature (°C)Product Yield (%)Dehalogenation (%)
PPh₃NaOEtEthanol80~50-60~30-40
PPh₃K₂CO₃Dioxane/H₂O100~70-80~10-20
SPhosK₃PO₄Toluene/H₂O85>90<5
XPhosK₃PO₄2-MeTHF/H₂O85>90<5

Note: These are representative values to illustrate trends and actual results may vary.

References

Technical Support Center: Catalyst Selection for High-Yield Reactions with Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Methyl 5-bromo-4-methylthiophene-2-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection and reaction optimization for high-yield cross-coupling reactions. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can proceed with confidence in your experimental design.

Introduction: Navigating the Reactivity of a Substituted Thiophene

This compound is a versatile building block in medicinal chemistry and materials science. However, its successful application in cross-coupling reactions requires careful consideration of its structural features. The thiophene core, while aromatic, possesses unique electronic properties, and the substituents—a bromine atom at the 5-position, a methyl group at the 4-position, and a methyl carboxylate at the 2-position—each play a critical role in the substrate's reactivity. The electron-donating methyl group and the electron-withdrawing carboxylate group can influence the electron density of the thiophene ring, affecting the rates of key steps in the catalytic cycle, such as oxidative addition.[1][2] Furthermore, the methyl group adjacent to the bromine atom can introduce steric hindrance, which may necessitate the use of specialized catalyst systems to achieve high yields.[3][4][5]

This guide is structured to address common challenges and questions you may encounter when using this substrate in several key palladium-catalyzed cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[2][6][7] However, achieving high yields with this compound requires careful optimization of the catalyst, ligand, base, and solvent system.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: I am seeing low to no conversion in my Suzuki coupling reaction. What are the likely causes and how can I troubleshoot this?

A1: Low conversion is a common issue and can often be traced back to several factors:

  • Catalyst Inactivation: Palladium catalysts can be sensitive to oxygen.[8] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[8][9] The sulfur atom in the thiophene ring can also potentially coordinate to the palladium center, leading to catalyst deactivation.[10]

  • Inappropriate Ligand Choice: For sterically hindered substrates like this, bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle.[4] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Consider using Buchwald-type ligands such as SPhos or XPhos, which have been shown to be effective for challenging couplings.[11][12]

  • Ineffective Base: The choice of base is critical for the transmetalation step. The base's strength and solubility in the reaction medium are key. A screen of inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[12][13] K₃PO₄ is often a good starting point for substrates that are sensitive to stronger bases.[14][15]

  • Poor Reagent Quality: Ensure your boronic acid is pure and not degraded. Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, especially in the presence of water and base.

Q2: I am observing significant amounts of a dehalogenated byproduct. What causes this and how can I minimize it?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings.[8][16] It can arise from sources of active hydrogen in the reaction mixture or from an inefficient catalyst system that favors this pathway.

  • Milder Base: Try using a weaker or less soluble base to slow down the dehalogenation pathway.

  • Lower Temperature: Reducing the reaction temperature can sometimes disfavor the dehalogenation side reaction relative to the desired cross-coupling.

  • Optimized Catalyst System: Employing a more efficient and stable catalyst, often with bulky ligands, can promote the desired cross-coupling to outcompete the dehalogenation.[8]

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Degassed 1,4-dioxane/water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

Catalyst Selection Logic

Caption: Decision workflow for Suzuki catalyst selection.

Section 2: Heck Reaction

The Heck reaction is a powerful method for the arylation of alkenes.[17] For this compound, high temperatures and specific ligand selection are often necessary.[1][10][18]

Frequently Asked Questions (FAQs): Heck Reaction

Q1: My Heck reaction is sluggish and gives low yields. How can I improve it?

A1: The Heck reaction with electron-rich heteroaryl bromides can be challenging.[10]

  • Elevated Temperatures: Heck reactions often require high temperatures, typically in the range of 100-140 °C, to proceed efficiently.[1][10][18]

  • Ligand Choice: For this substrate, consider using bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type ligands to enhance the rate of oxidative addition.[10]

  • Base Selection: The base is crucial for regenerating the active Pd(0) catalyst.[10] Inorganic bases like K₂CO₃ or organic bases like triethylamine (Et₃N) are commonly used. The choice of base can also influence side reactions.[10][19]

  • Solvent: Polar aprotic solvents like DMF or NMP are typically used for Heck reactions.[1][10]

Q2: I am observing isomerization of my alkene product. What can I do to prevent this?

A2: Alkene isomerization can occur due to the reversible nature of the β-hydride elimination step in the Heck catalytic cycle.[10] The choice of base can play a role in minimizing this side reaction by promoting the irreversible reductive elimination to regenerate the Pd(0) catalyst.[10]

Recommended Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand (2-4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMF or NMP

Procedure:

  • To a dry Schlenk flask or sealed tube, add this compound, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the alkene via syringe.

  • Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.[1]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br)L2 Pd0->OxAdd Ar-Br Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert BetaHydride Beta-Hydride Elimination Insert->BetaHydride Product Alkene Product BetaHydride->Product Regen Base-mediated Regeneration BetaHydride->Regen - HBr Regen->Pd0 + Base

Caption: Simplified catalytic cycle for the Heck reaction.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[20][21][22] The steric hindrance of the 4-methyl group on the thiophene ring makes ligand selection particularly important for this transformation.[23]

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What are the best catalyst systems for the Buchwald-Hartwig amination of this sterically hindered substrate?

A1: For sterically hindered aryl halides, bulky, electron-rich phosphine ligands are essential.[22][23]

  • Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are specifically designed for challenging C-N couplings and are highly recommended.[22][24] They help stabilize the palladium catalyst and facilitate the crucial reductive elimination step.[22]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[16]

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically employed.[23]

Q2: My reaction is giving a low yield, and I suspect catalyst deactivation. What should I do?

A2: In addition to ensuring a strictly inert atmosphere, consider the choice of palladium precursor. While Pd(OAc)₂ is common, pre-catalysts where the palladium is already in the Pd(0) state or can be easily reduced can sometimes be more effective. The use of specialized Buchwald pre-catalysts, which are air-stable and highly active, is a good strategy.

Recommended Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or a Buchwald pre-catalyst) (1-2 mol%)

  • Buchwald ligand (e.g., XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add this compound and the amine coupling partner.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.[23]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench carefully with water, and extract with an organic solvent.

Section 4: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes.[25][26] It typically involves a palladium catalyst and a copper(I) co-catalyst.

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: What are the key considerations for a successful Sonogashira coupling with this substrate?

A1:

  • Catalyst System: A combination of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI, is used.[25]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.[25]

  • Solvent: The reaction is often carried out in a solvent that can dissolve both the organic and inorganic components, such as THF or DMF.

  • Copper-Free Conditions: In some cases, especially with sensitive substrates, copper-free Sonogashira conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These conditions often employ a higher loading of a palladium catalyst with a specialized ligand and a different base.[25]

Q2: I am observing significant homocoupling of my terminal alkyne. How can I suppress this side reaction?

A2: Alkyne homocoupling is a common side reaction, particularly when using a copper co-catalyst.

  • Strictly Anaerobic Conditions: Ensure the reaction is rigorously deoxygenated, as oxygen can promote the homocoupling reaction.

  • Copper-Free Protocol: Consider switching to a copper-free Sonogashira protocol.

  • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low and minimize homocoupling.

Recommended Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction to a suitable temperature (often room temperature to 60 °C) and monitor by TLC or GC-MS.

  • Upon completion, filter off the amine hydrobromide salt, and work up the reaction mixture.

References

  • A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions - Benchchem.
  • Technical Support Center: Heck Reaction with 3-Bromothiophene - Benchchem.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal.
  • Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex.
  • Palladium-catalyzed C-C, C-N and C-O bond formation - DSpace@MIT.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC - PubMed Central.
  • Heck reaction - Wikipedia.
  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific.
  • Palladium-catalyzed C-C, C-N and C-O bond formation - ResearchGate.
  • Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B - MDPI.
  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube.
  • Buchwald–Hartwig amination - Wikipedia.
  • Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes | Journal of the American Chemical Society.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid - NIH.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Sonogashira coupling reactions of 4-nitrobromobenzene with different... - ResearchGate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH.
  • (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - ResearchGate.
  • Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes | Request PDF - ResearchGate.
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Publishing.
  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PubMed.
  • Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF - ResearchGate.
  • Flow Chemistry: Sonogashira Coupling.
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol - Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate.
  • Methyl 5-Bromo-2-methylthiophene-4-carboxylate - Chem-Impex.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH.
  • Methyl 5-bromo-4-nitrothiophene-2-carboxylate - CymitQuimica.
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives - Benchchem.

Sources

Technical Support Center: Navigating Reactions with Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 5-bromo-4-methylthiophene-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful workup and purification of your reaction products. Our focus is on providing practical, field-tested solutions grounded in chemical principles to overcome common challenges encountered during synthesis.

Introduction to a Versatile Building Block

This compound is a key intermediate in the synthesis of a wide array of functionalized thiophenes, which are integral to the development of pharmaceuticals and advanced organic electronic materials.[1] Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, as well as in Grignard reactions, makes it a valuable tool for constructing complex molecular architectures. However, the unique electronic and steric properties of this substituted thiophene, coupled with the inherent challenges of the aforementioned reaction types, can lead to specific workup and purification issues. This guide is designed to address these issues head-on, providing you with the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives during workup?

A1: The primary stability concerns are the potential for hydrolysis of the methyl ester and protodebromination (loss of the bromine atom).

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic aqueous conditions, especially at elevated temperatures. This will result in the formation of the corresponding carboxylic acid.[2][3] If the carboxylic acid is the desired product, this can be a planned step. However, if the ester is to be retained, it is crucial to maintain a neutral pH during aqueous workup and to avoid prolonged exposure to strong acids or bases.

  • Protodebromination: In palladium-catalyzed reactions, particularly Suzuki-Miyaura couplings, a common side reaction is the replacement of the bromine atom with a hydrogen from a proton source (protodeboronation of the boronic acid partner can also occur).[4] This side reaction can be minimized by ensuring strictly anhydrous and inert reaction conditions and by carefully selecting the base and solvent system.

Q2: I am observing a significant amount of a homocoupled byproduct from my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this and remove it during workup?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings.[4] To minimize its formation, consider the following:

  • Reaction Optimization: Use a 1:1 or slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling. Ensure efficient stirring and controlled heating to promote the desired cross-coupling.

  • Workup and Purification:

    • Aqueous Wash: A wash with a dilute base, such as 1M NaOH, can often help remove unreacted boronic acid and its homocoupled byproduct, as they may be more soluble in the aqueous basic solution.[5] Exercise caution with this step to avoid hydrolysis of your methyl ester product. A brief wash is recommended.

    • Column Chromatography: The homocoupled byproduct can often be separated from the desired cross-coupled product by flash column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.[6]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing the homocoupled byproduct. Common solvent systems for thiophene derivatives include ethanol, or mixtures like hexane/acetone and hexane/ethyl acetate.[7]

Q3: My final product is a dark color, suggesting residual palladium. What are the most effective methods for removing palladium catalyst residues?

A3: Residual palladium can be detrimental to downstream reactions and the biological activity of your target molecule.[8] Here are several effective methods for its removal:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite®. This is effective for removing heterogeneous palladium black.[9]

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon for a period and then filtering can effectively adsorb soluble palladium species.

  • Palladium Scavengers: For challenging cases, commercially available palladium scavengers with functional groups like thiols or thioureas can be very effective. These are typically solid-supported and can be removed by filtration.[8]

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as thiourea or sodium thiosulfate, can help extract palladium salts.

Troubleshooting Guides

Scenario 1: Low Yield in a Suzuki-Miyaura Coupling Reaction
Symptom Potential Cause Troubleshooting Steps & Solutions
Starting material (this compound) remains unreacted. Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or impurities.Ensure all reagents and solvents are anhydrous and properly degassed. Use fresh, high-quality catalyst and ligands. Consider using a pre-catalyst that is more air-stable.
Inefficient Oxidative Addition: The C-Br bond may not be readily undergoing oxidative addition to the palladium center.Try a different palladium catalyst/ligand system. Buchwald-type ligands are often effective for challenging couplings. Increasing the reaction temperature may also help.
Product is formed, but in low yield, with significant side products. Protodebromination/Protodeboronation: Loss of the bromine or boron functionality.As mentioned in the FAQs, ensure strictly inert conditions. The choice of base is also critical; weaker bases like potassium carbonate may be preferable to stronger bases in some cases.
Ester Hydrolysis: The methyl ester is being cleaved during the reaction or workup.Use anhydrous conditions during the reaction. During workup, use neutral water for washing and avoid prolonged contact with acidic or basic solutions. If a basic wash is necessary for purification, keep it brief and at a low temperature.
Scenario 2: Difficulties in a Grignard Reaction Workup
Symptom Potential Cause Troubleshooting Steps & Solutions
Formation of an intractable emulsion during aqueous quench and extraction. Magnesium Salts: The magnesium salts formed during the quench can lead to stable emulsions.Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[4]
Low yield of the desired product after workup. Incomplete Quenching: The Grignard reagent may not have been fully quenched before extraction.Quench the reaction slowly and with cooling (e.g., in an ice bath) using a saturated aqueous solution of ammonium chloride.[4][10]
Product is partially water-soluble. If your product contains polar functional groups, minimize the number of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

Experimental Protocols

Standard Workup Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for your specific reaction.

  • Cooling and Initial Quenching: Once the reaction is deemed complete by TLC or GC-MS, allow the reaction mixture to cool to room temperature.

  • Dilution and Filtration: Dilute the reaction mixture with an organic solvent such as ethyl acetate or toluene. Filter the mixture through a pad of Celite® to remove any precipitated palladium black and inorganic salts.[9] Wash the filter cake with a small amount of the same solvent to ensure complete recovery of the product.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (to remove the bulk of inorganic salts).

    • Brine (saturated aqueous NaCl solution) to aid in breaking any emulsions and to further remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.[6] Alternatively, if the product is a solid, recrystallization can be performed from a suitable solvent system.[7]

Visualizing the Workflow

General Workup and Troubleshooting Flowchart

Workup_Troubleshooting start Reaction Complete cool Cool to Room Temperature start->cool dilute_filter Dilute with Organic Solvent & Filter through Celite® cool->dilute_filter aqueous_workup Aqueous Workup (Water & Brine Washes) dilute_filter->aqueous_workup dry_concentrate Dry & Concentrate aqueous_workup->dry_concentrate crude_product Crude Product dry_concentrate->crude_product low_yield Low Yield? crude_product->low_yield purification Purification (Chromatography/Recrystallization) final_product Pure Product purification->final_product pd_contamination Palladium Contamination? low_yield->pd_contamination No optimize_reaction Optimize Reaction Conditions (Catalyst, Base, Temp.) low_yield->optimize_reaction Yes side_products Significant Side Products? pd_contamination->side_products No scavenger Use Palladium Scavenger or Activated Carbon pd_contamination->scavenger Yes side_products->purification No optimize_purification Optimize Purification Method side_products->optimize_purification Yes optimize_reaction->start scavenger->crude_product optimize_purification->crude_product

Caption: A decision-making workflow for the workup and troubleshooting of reactions involving this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes.
  • BenchChem. (n.d.). Application Note: Synthesis of Functionalized 2-Propylthiophenes via Grignard Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • ResearchGate. (2017, June 9). How to remove excess of thiophene boronic acid from reaction mixture?.
  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Containing (Z)-2-bromo-2-butene.
  • Wikipedia. (n.d.). Protodeboronation.

Sources

"common impurities in the synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important building block. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic route, improve yield and purity, and troubleshoot common issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: What is the most common synthetic route for this compound and what are the critical steps?

The most prevalent and logical synthetic approach to this compound involves the direct bromination of its precursor, Methyl 4-methylthiophene-2-carboxylate. This electrophilic substitution reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.

The critical steps in this synthesis are:

  • Synthesis of the Precursor: The synthesis of the starting material, Methyl 4-methylthiophene-2-carboxylate, is foundational. A common route to this precursor is through the Gewald reaction or similar multicomponent reactions that construct the thiophene ring.

  • Control of Reaction Conditions during Bromination: The regioselectivity and yield of the bromination step are highly dependent on the reaction conditions. Key parameters to control include temperature, reaction time, solvent, and the choice and stoichiometry of the brominating agent.

  • Work-up and Purification: Proper work-up is crucial to remove unreacted reagents and by-products. Purification, typically by column chromatography or recrystallization, is necessary to isolate the desired product in high purity.

Below is a workflow diagram illustrating the key stages of the synthesis.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination Bromination cluster_purification Final Purification Precursor_Start Starting Materials (e.g., for Gewald Reaction) Precursor_Reaction Thiophene Ring Formation (e.g., Methyl 4-methylthiophene-2-carboxylate synthesis) Precursor_Start->Precursor_Reaction Precursor_Purification Purification of Precursor Precursor_Reaction->Precursor_Purification Bromination_Step Bromination with NBS or Br2 Precursor_Purification->Bromination_Step Precursor Workup Reaction Quenching & Work-up Bromination_Step->Workup Final_Purification Column Chromatography or Recrystallization Workup->Final_Purification Crude Product Characterization Purity Analysis (NMR, GC-MS, HPLC) Final_Purification->Characterization Product Product Characterization->Product This compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting 1: My NMR spectrum shows multiple signals in the aromatic region, suggesting the presence of isomeric impurities. What are the likely culprits and how can I avoid them?

This is a classic issue of regioselectivity in the bromination of a substituted thiophene. The methyl group at the 4-position is an activating group, while the methoxycarbonyl group at the 2-position is a deactivating group. Electrophilic substitution on the thiophene ring is directed by these substituents.

Likely Impurities:

  • Methyl 3-bromo-4-methylthiophene-2-carboxylate: Bromination at the 3-position is a possible side reaction, although generally less favored than bromination at the 5-position due to steric hindrance from the adjacent methyl group.

  • Methyl 3,5-dibromo-4-methylthiophene-2-carboxylate: Over-bromination can lead to the formation of a dibrominated product. The presence of an activating methyl group can make the ring susceptible to a second bromination.[1]

Causality and Prevention:

The formation of these impurities is influenced by the reactivity of the brominating agent and the reaction conditions.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over bromine (Br₂) for better regioselectivity and milder reaction conditions.[2] NBS provides a low, steady concentration of bromine, which can help to minimize over-bromination.[3]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product (5-bromo isomer). Higher temperatures can lead to the formation of undesired isomers.

  • Stoichiometry: Using a slight excess of the starting material or precisely one equivalent of the brominating agent can help to reduce the formation of the dibrominated product.

  • Solvent: The choice of solvent can influence the reaction's selectivity. Common solvents for bromination with NBS include chloroform, carbon tetrachloride, or acetic acid.[1][4]

Troubleshooting Protocol: Optimizing Regioselectivity

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-methylthiophene-2-carboxylate in a suitable solvent (e.g., chloroform or acetic acid).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Slow Addition: Add a solution of NBS (1.0 equivalents) in the same solvent dropwise over a period of 30-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, quench the reaction with a reducing agent like sodium thiosulfate solution to remove any remaining bromine.

  • Purification: Carefully purify the crude product using column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired 5-bromo isomer from other brominated by-products.

The following diagram illustrates the potential bromination pathways.

Bromination_Pathways Start Methyl 4-methylthiophene-2-carboxylate Product This compound (Desired Product) Start->Product Bromination at C5 (Major Pathway) Impurity1 Methyl 3-bromo-4-methylthiophene-2-carboxylate (Isomeric Impurity) Start->Impurity1 Bromination at C3 (Minor Pathway) Impurity2 Methyl 3,5-dibromo-4-methylthiophene-2-carboxylate (Over-bromination Impurity) Product->Impurity2 Further Bromination Impurity1->Impurity2 Further Bromination

Caption: Potential bromination pathways leading to desired product and common impurities.

Troubleshooting 2: My reaction yield is consistently low, even with complete consumption of the starting material. What are the potential reasons?

Low isolated yields despite complete conversion of the starting material often point towards the formation of soluble by-products that are lost during the work-up and purification stages, or decomposition of the product.

Potential Causes:

  • Formation of Succinimide: When using NBS as the brominating agent, succinimide is formed as a by-product. This is generally water-soluble and can be removed during an aqueous work-up. However, incomplete removal can contaminate the crude product.

  • Decomposition: Thiophene derivatives can be sensitive to strong acids or high temperatures. Prolonged reaction times or harsh work-up conditions could lead to decomposition.

  • Side Reactions with the Ester Group: While generally stable, the methyl ester group could potentially undergo hydrolysis if the reaction is performed in the presence of water and acid or base for extended periods, though this is less common under typical bromination conditions.

  • Oxidation of the Thiophene Ring: Strong oxidizing conditions can lead to the formation of thiophene S-oxides or S,S-dioxides, which are highly reactive and can lead to dimerization or other side reactions.[5]

Troubleshooting Protocol: Improving Yield

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.

  • Purified Reagents: Ensure that the NBS is of high purity. Impurities in NBS can sometimes initiate unwanted side reactions.

  • Optimized Work-up: After quenching the reaction, perform a thorough aqueous work-up. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic by-products, and a brine wash will aid in removing water.

  • Careful Purification: Use a well-packed chromatography column and a carefully selected solvent system to minimize product loss during purification. Analyze all fractions by TLC to ensure complete recovery of the product.

Data Summary: Common Impurities and their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
Methyl 4-methylthiophene-2-carboxylateC₇H₈O₂S156.20Unreacted starting material
Methyl 3-bromo-4-methylthiophene-2-carboxylateC₇H₇BrO₂S235.10Isomeric by-product
Methyl 3,5-dibromo-4-methylthiophene-2-carboxylateC₇H₆Br₂O₂S314.00Over-bromination
SuccinimideC₄H₅NO₂99.09By-product from NBS
FAQ 2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere.[6] Exposure to light and air can potentially lead to degradation over time. The solid is generally stable at room temperature for short periods, but for long-term storage, refrigeration (2-8 °C) is advisable.[6]

References

  • Hoffmann, R. D., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
  • Arsenyan, P., Paegle, E., & Belyakov, S. (2010). A novel method for the bromination of thiophenes. Tetrahedron Letters, 51(39), 5171-5174.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bera, S., & Samanta, S. K. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(4), M1153.
  • Gómez, L. A., & Thiemann, T. (2004). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry, 28(3), 301-303.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Reddit. (2015). NBS bromination of thienyl moieties. r/chemistry. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of Methyl 5-bromo-4-methylthiophene-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the dissolution of Methyl 5-bromo-4-methylthiophene-2-carboxylate in organic solvents. Our goal is to equip you with the knowledge to overcome solubility hurdles and streamline your experimental workflows.

Understanding the Molecule: Why Solubility Can Be a Challenge

This compound is a substituted thiophene derivative, a class of compounds widely used in materials science and as building blocks in pharmaceutical synthesis.[1][2] Its solid physical form at room temperature and its specific chemical structure contribute to its solubility characteristics.[1] The presence of a bromine atom and a methyl ester group on the thiophene ring influences its polarity and intermolecular interactions, which are key factors governing its solubility in various organic solvents.

Generally, thiophene and its derivatives are known to be soluble in many common organic solvents.[3] However, the crystalline nature of this particular compound can sometimes make dissolution a slower or more challenging process than anticipated. The principle of "like dissolves like" is a fundamental concept to consider when selecting a solvent.[3] This principle suggests that solutes dissolve best in solvents that have a similar polarity.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound expected to be soluble?

Q2: I am observing very slow dissolution of the compound, even in a seemingly appropriate solvent. What could be the issue?

Slow dissolution of a crystalline solid can be attributed to several factors:

  • Insufficient Solvent Volume: The concentration of the compound may be approaching its saturation limit in the chosen solvent at that temperature.

  • Low Temperature: The solubility of most solids in organic solvents increases with temperature.[4] Room temperature may not provide enough kinetic energy for the solvent molecules to effectively break down the crystal lattice of the solute.

  • Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution.

  • Inadequate Agitation: Insufficient stirring or agitation fails to bring fresh solvent into contact with the surface of the solid.

Q3: Can I heat the solvent to improve the solubility of this compound?

Yes, in most cases, gently heating the solvent can significantly improve both the rate of dissolution and the overall solubility of the compound.[4] However, it is crucial to consider the boiling point of the solvent to avoid evaporation and potential hazards. Always heat solvents in a well-ventilated area, preferably a fume hood, and use appropriate heating equipment like a water bath or a heating mantle with a stirrer. Be mindful of the compound's stability at elevated temperatures, although for many thiophene derivatives, moderate heating is well-tolerated.

Q4: What is a co-solvent system, and how can it help in dissolving this compound?

A co-solvent system is a mixture of two or more miscible solvents. This approach can be highly effective in fine-tuning the polarity of the solvent medium to better match that of the solute, thereby enhancing solubility.[5][6] For a compound like this compound, which has both polar (ester group) and non-polar (thiophene ring, methyl group) characteristics, a co-solvent system can be particularly advantageous. For instance, a mixture of a highly polar solvent and a less polar one can create an environment that is ideal for dissolving the compound.

Troubleshooting Guides

This section provides systematic approaches to address common issues encountered during the dissolution of this compound.

Issue 1: The compound is not dissolving in a non-polar solvent (e.g., hexane, heptane).
  • Causality: The ester and thiophene functional groups in the molecule impart a degree of polarity that makes it incompatible with highly non-polar, aliphatic solvents.

  • Troubleshooting Steps:

    • Switch to a More Polar Solvent: Choose a solvent from the "Good" or "Moderate" solubility categories in the table below.

    • Utilize a Co-solvent: If you must use a non-polar solvent for your reaction, consider adding a more polar co-solvent (e.g., a small amount of THF or dichloromethane) to the non-polar solvent to increase its solvating power for your compound.

Issue 2: The compound "oils out" upon cooling after being dissolved in a hot solvent.
  • Causality: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a crystalline solid. This often happens when the solution is highly supersaturated or when impurities are present that inhibit crystal formation.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves, then add a small amount of additional solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool more slowly to encourage the formation of crystals rather than an oil.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.

    • Seed Crystals: If available, add a tiny crystal of the solid compound to the cooled solution to initiate crystallization.

Data at a Glance: Solvent Selection Guide

The following table provides a qualitative guide to the expected solubility of this compound in a range of common organic solvents, based on general principles of solubility for similar compounds.

Solvent CategorySolvent ExamplesExpected SolubilityRationale
Good Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform, TolueneHighThese solvents have polarities that are well-matched to the overall polarity of the substituted thiophene ring.
Moderate Ethyl Acetate, AcetoneModerate to HighThese polar aprotic solvents can effectively solvate the ester group and the aromatic ring.
Limited Methanol, Ethanol, IsopropanolLimited to ModerateWhile polar, the hydrogen-bonding nature of alcohols may not be as effective for this non-protic solute. Solubility is likely to increase with heating.
Poor Hexane, Heptane, WaterVery Low to InsolubleThe significant difference in polarity between the compound and these non-polar or highly polar protic solvents results in poor solubility.[3]

Experimental Protocols

Protocol 1: Standard Method for Determining Solubility

This protocol outlines a systematic approach to determine the solubility of this compound in a given organic solvent.[7][8][9]

Materials:

  • This compound

  • A range of organic solvents (e.g., THF, DCM, Acetone, Ethyl Acetate, Methanol, Toluene, Heptane)

  • Small vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • Analytical balance

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 10 mg) into a clean, dry vial.

  • Initial Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.

  • Agitation: Cap the vial and vortex or stir the mixture vigorously for 1-2 minutes.

  • Observation: Observe if the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL at a time), followed by vigorous agitation after each addition.

  • Endpoint: The point at which the solid completely dissolves is the saturation point. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility in mg/mL or g/L.

Protocol 2: Enhancing Solubility with a Co-Solvent System

This protocol describes how to use a co-solvent system to dissolve the compound when a single solvent is not effective.

Materials:

  • This compound

  • A "good" solvent in which the compound is soluble (e.g., Dichloromethane).

  • A "poor" solvent in which the compound is insoluble but is required for the subsequent reaction or analysis (e.g., Heptane).

  • Vials or flasks

  • Magnetic stirrer

Procedure:

  • Initial Dissolution: Dissolve the compound in the minimum amount of the "good" solvent (Dichloromethane).

  • Titration with "Poor" Solvent: While stirring, slowly add the "poor" solvent (Heptane) to the solution.

  • Observe for Precipitation: Continue adding the "poor" solvent until you observe the first sign of persistent cloudiness or precipitation. This indicates that you are approaching the solubility limit in the co-solvent mixture.

  • Re-dissolution: Add a very small amount of the "good" solvent back into the mixture until the solution becomes clear again. This will give you a saturated solution in a co-solvent system with the maximum possible proportion of the "poor" solvent.

Visualizing the Concepts

To better illustrate the decision-making process for solvent selection and solubility enhancement, the following diagrams are provided.

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound solvent_selection Select Solvent (Refer to Table) start->solvent_selection dissolution_attempt Attempt Dissolution (Room Temp, Agitation) solvent_selection->dissolution_attempt is_soluble Is it Soluble? dissolution_attempt->is_soluble success Success! is_soluble->success Yes troubleshoot Troubleshoot is_soluble->troubleshoot No increase_temp Increase Temperature troubleshoot->increase_temp use_cosolvent Use Co-solvent System troubleshoot->use_cosolvent check_particle_size Consider Particle Size (Grind if necessary) troubleshoot->check_particle_size increase_temp->dissolution_attempt use_cosolvent->dissolution_attempt check_particle_size->dissolution_attempt

Caption: A workflow diagram for troubleshooting the dissolution of this compound.

CoSolvent_Strategy cluster_0 Co-Solvent Approach start Insoluble in Solvent A (e.g., Heptane) dissolve_B Dissolve in minimal Solvent B (e.g., DCM) start->dissolve_B Step 1 titrate_A Slowly add Solvent A to the solution dissolve_B->titrate_A Step 2 observe Observe for precipitation titrate_A->observe Step 3 result Homogeneous Solution in Co-solvent Mixture observe->result Step 4

Sources

"analytical techniques for monitoring Methyl 5-bromo-4-methylthiophene-2-carboxylate reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Monitoring Methyl 5-bromo-4-methylthiophene-2-carboxylate Reactions

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the analytical monitoring of reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable methods to track reaction progress, quantify yield, and identify impurities. We will move beyond simple procedural lists to explore the causality behind methodological choices, providing you with the expertise to troubleshoot common issues and validate your results effectively.

Core Principles of Reaction Monitoring

Effective reaction monitoring is crucial for optimizing chemical processes, ensuring safety, and improving the robustness of a synthesis for scale-up.[1] The choice of analytical technique depends on several factors including the chemical properties of the analyte, the complexity of the reaction mixture, the need for quantitative versus qualitative data, and the availability of instrumentation.[2] For this compound, a halogenated and sulfur-containing heterocyclic compound, several techniques are applicable, each with its own set of advantages and challenges.

This guide is structured to address the most common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Diagram: Choosing the Right Analytical Technique

The following decision tree can guide you in selecting the most appropriate analytical method for your specific needs.

G cluster_legend Legend start What is the primary goal of the analysis? quant Quantitative Analysis (Yield, Purity) start->quant Need precise numbers? qual Qualitative Analysis (Intermediate ID, Structure) start->qual Need structural info? hplc HPLC-UV quant->hplc High throughput needed, non-volatile impurities qnmr qNMR quant->qnmr High accuracy needed, no reference standard available gcms GC-MS qual->gcms Volatile compounds, need mass confirmation nmr NMR Spectroscopy qual->nmr Definitive structure elucidation needed l_quant Quantitative Methods l_qual Qualitative Methods

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the workhorse technique for monitoring reactions of compounds like this compound due to its high resolution, sensitivity, and applicability to non-volatile or thermally sensitive molecules.[3]

Frequently Asked Questions (HPLC)

Q1: Why is Reverse-Phase HPLC the standard choice for this compound? A: this compound is a moderately polar aromatic compound. Reverse-phase (RP) HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for separating compounds based on hydrophobicity. The starting material, product, and potential impurities will have different polarities, allowing for effective separation.

Q2: What is the best UV wavelength for detection? A: Thiophene derivatives are known to absorb UV light. To determine the optimal wavelength, you should run a UV-Vis spectrum of your starting material and product. A wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide good sensitivity.[4] For maximum sensitivity, the wavelength of maximum absorbance (λ-max) should be used.

Q3: How do I prepare a sample from my reaction mixture for HPLC analysis? A:

  • Withdraw an aliquot: Carefully take a small, representative sample (e.g., 10-50 µL) from the actively mixing reaction.

  • Quench the reaction: Immediately dilute the aliquot into a larger volume of a suitable solvent (often the mobile phase) to stop the reaction. This step is critical to ensure the sample composition doesn't change between sampling and analysis.[5]

  • Dilute to range: Further dilute the quenched sample to a concentration that falls within the linear range of your detector.

  • Filter: Pass the final diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or tubing.

HPLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interactions with the silica backbone of the column (silanol interactions). 2. Column overload. 3. Mismatch between injection solvent and mobile phase.1. Add a competing base like triethylamine (0.1%) to the mobile phase. Use a base-deactivated column. 2. Dilute the sample or reduce injection volume. 3. Dissolve the sample in the mobile phase whenever possible.
Shifting Retention Times 1. Column temperature fluctuations. 2. Inconsistent mobile phase composition.[6] 3. Column degradation.1. Use a column oven to maintain a constant temperature.[7] 2. Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixing performance is adequate. Degas solvents properly.[6] 3. Flush the column or replace it if it's at the end of its life.
Poor Resolution 1. Mobile phase is too strong (eluting too quickly). 2. Inappropriate column chemistry. 3. Insufficient column length or efficiency.1. Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. Consider an isocratic hold or a shallower gradient. 2. For aromatic compounds, a Phenyl-Hexyl or PFP (Pentafluorophenyl) column can offer alternative selectivity through pi-pi interactions.[8][9] 3. Use a longer column or a column packed with smaller particles (e.g., sub-2 µm).
Broad Peaks 1. Large dead volume in the system (e.g., long tubing).[7] 2. Column contamination or void formation. 3. Sample overload.1. Use tubing with a smaller internal diameter and minimize its length between the injector, column, and detector.[7] 2. Replace the guard column. Try back-flushing the analytical column with a strong solvent. 3. Decrease the injection volume or sample concentration.[7]
Experimental Protocol: RP-HPLC Method

This protocol provides a starting point for method development.

  • Instrumentation:

    • HPLC System with a UV/DAD detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Procedure:

    • Prepare the sample as described in the FAQ section.

    • Create a calibration curve by injecting known concentrations of a pure standard of this compound.

    • Inject the reaction sample.

    • Identify the starting material and product peaks by comparing their retention times with those of pure standards.

    • Quantify the components by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Given its boiling point of approximately 275°C, this compound is amenable to GC analysis.

Frequently Asked Questions (GC-MS)

Q1: When is GC-MS preferred over HPLC? A: GC-MS is superior when you need definitive identification of reaction components. The mass spectrometer provides mass-to-charge ratio data, which acts as a molecular fingerprint, allowing for the confident identification of impurities and byproducts, even at trace levels. It is also excellent for assessing the presence of volatile impurities that might be missed by HPLC.

Q2: What are the main challenges when analyzing sulfur-containing compounds by GC? A: Sulfur compounds are notoriously problematic in GC analysis. They can be active, leading to interactions with the metallic surfaces of the injection port or column, resulting in poor peak shape (tailing) and low response.[10] Furthermore, some detectors may have a non-linear or unequal response to different sulfur compounds.[11] Using an inert flow path and a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) can mitigate these issues, though a standard mass spectrometer is usually sufficient for reaction monitoring.[10][11]

Q3: Do I need to derivatize my sample? A: For this compound, derivatization is generally not necessary as it is sufficiently volatile. However, if your reaction involves non-volatile starting materials or produces polar, non-volatile byproducts (e.g., a carboxylic acid from ester hydrolysis), derivatization (e.g., silylation) might be required to analyze all components in a single run.[12]

GC-MS Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column.[10] 2. Column contamination with non-volatile material. 3. Incorrect oven temperature program.1. Use a deactivated (silanized) injector liner. Trim the first few centimeters off the front of the column. 2. "Bake out" the column at its maximum rated temperature. 3. Lower the initial oven temperature to better focus the analytes at the head of the column.
Low Sensitivity/Response 1. Adsorption of the analyte in the flow path. 2. Leaks in the system. 3. Inefficient ionization in the MS source.1. Ensure the entire flow path is as inert as possible.[10] 2. Perform a leak check, especially around the injector septa and column fittings. 3. Clean the MS ion source.
Matrix Interference 1. Co-elution of the analyte with other reaction components.[13] 2. High background from the reaction solvent or reagents.1. Adjust the oven temperature program to improve separation. Use a column with a different stationary phase for alternative selectivity.[14] 2. Perform a sample cleanup step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Diagram: General Workflow for Offline Reaction Monitoring

This diagram illustrates the common steps for analyzing a reaction aliquot using offline techniques like HPLC or GC.

G cluster_reaction In the Lab cluster_analysis In the Analytics Lab Reaction Running Reaction Aliquot 1. Withdraw Aliquot Reaction->Aliquot Quench 2. Quench & Dilute Aliquot->Quench Filter 3. Filter Sample Quench->Filter Inject 4. Inject into HPLC or GC Filter->Inject Sample Vial Separate 5. Chromatographic Separation Inject->Separate Detect 6. Detect & Acquire Data (UV or MS) Separate->Detect Analyze 7. Process & Quantify Detect->Analyze

Caption: Workflow for offline reaction sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled structural information and can be a powerful tool for both qualitative and quantitative (qNMR) analysis without the need for chromatographic separation.[15]

Frequently Asked Questions (NMR)

Q1: How can I use ¹H NMR to monitor the reaction? A: You can monitor the disappearance of a characteristic signal from the starting material and the simultaneous appearance of a new signal from the product. For this compound, the thiophene ring proton (singlet) or the methyl ester protons (singlet) are excellent reporters.[16][17] By comparing the integration of a reactant peak to a product peak, you can determine the relative ratio and calculate the percent conversion.

Q2: What is required for accurate quantitative NMR (qNMR)? A: For accurate quantification, you must add a known amount of an internal standard to your sample.[2] This standard should be stable, not react with your sample components, and have a simple spectrum with at least one peak that is well-resolved from all other signals in the mixture. Additionally, you must ensure the spectrometer's relaxation delay (d1) is set to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons you are integrating to ensure full relaxation and accurate integrals.

Q3: Can I identify unknown byproducts with NMR? A: Absolutely. This is a major strength of NMR. The appearance of unexpected signals in the ¹H or ¹³C spectrum can indicate the formation of byproducts. Advanced 2D NMR techniques (like COSY and HSQC) can then be used to elucidate the structures of these unknowns.

NMR Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Overlapping Signals 1. Insufficient magnetic field strength. 2. Similar chemical environments for different protons.1. Use a higher field NMR spectrometer (e.g., 500 MHz vs 300 MHz) to increase spectral dispersion. 2. Monitor a different, well-resolved peak if possible. For complex mixtures, 2D NMR may be necessary to resolve individual signals.[18]
Inaccurate Integration 1. Insufficient relaxation delay (d1). 2. Poor phasing or baseline correction. 3. Overlapping peaks.1. Increase the relaxation delay (d1) to 30-60 seconds to be safe, or measure the T1 values of your key signals. 2. Carefully reprocess the spectrum to ensure correct phasing and a flat baseline across the integrated regions. 3. Use deconvolution algorithms in the processing software to fit and integrate overlapping peaks.
Broad or Distorted Peaks 1. Poor shimming of the magnetic field. 2. Presence of paramagnetic impurities. 3. High sample viscosity or undissolved solids.1. Re-shim the spectrometer on your sample. 2. Filter the sample through a small plug of Celite or silica to remove trace metals. 3. Ensure the sample is fully dissolved. If viscous, dilute it further or acquire the spectrum at a higher temperature.
Experimental Protocol: ¹H NMR for Reaction Conversion
  • Sample Preparation:

    • Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by diluting it into a suitable solvent.

    • Evaporate the solvent to obtain a residue of the reaction mixture.

    • Accurately weigh the residue and a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Dissolve the mixture in a deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Transfer the solution to an NMR tube.[2]

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR.

    • Experiment: Standard ¹H NMR.

    • Key Parameters: Set the relaxation delay (d1) to at least 30 seconds for quantitative accuracy. Ensure the spectral width covers all expected signals. Acquire a sufficient number of scans for good signal-to-noise.

  • Data Processing and Analysis:

    • Process the spectrum with Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the well-resolved peak of the internal standard (IS), a peak for the starting material (SM), and a peak for the product (P).

    • Calculate the conversion using the following formula:

      • Conversion (%) = [Integral(P) / (Integral(P) + Integral(SM))] * 100

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019). pubs.acs.org. [Link]

  • In-Situ Monitoring of Chemical Reactions - Mettler Toledo. (n.d.). mt.com. [Link]

  • Madani A, Pieber B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem. [Link]

  • Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels - Shimadzu Scientific Instruments. (n.d.). shimadzu.com. [Link]

  • In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. (n.d.). spectroscopyonline.com. [Link]

  • Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. (2020). azom.com. [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015). chromforum.org. [Link]

  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. (2007). Energy & Fuels. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). scholar.uwindsor.ca. [Link]

  • GC Analysis of Sulfur Components in Propylene Using a Pulsed Flame Photometric Detector. (2011). americanlaboratory.com. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). scioninstruments.com. [Link]

  • HPLC Troubleshooting. (n.d.). multidlc.com. [Link]

  • 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. (n.d.). researchgate.net. [Link]

  • This compound - Liquid Crystal & OLED Materials. (n.d.). crysdot.com. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). rsc.org. [Link]

  • Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a... (2022). The Royal Society of Chemistry. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (2019). rsc.org. [Link]

  • How to perform a Bromination reaction on a thiophene derivative... (2020). ResearchGate. [Link]

  • Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. (2024). PubMed. [Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. (n.d.). PubMed Central. [Link]

  • Dimerization reactions with oxidized brominated thiophenes. (n.d.). RSC Publishing. [Link]

  • 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

  • GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. (2008). ResearchGate. [Link]

  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (n.d.). innovareacademics.in. [Link]

  • Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. (n.d.). PubMed. [Link]

  • Selection of analytic methods for therapeutic drug monitoring. (1984). PubMed. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 5-bromo-4-methylthiophene-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the vanguard of drug development, the unambiguous structural characterization of novel chemical entities is a foundational pillar of the discovery process. Thiophene derivatives, in particular, are privileged scaffolds in medicinal chemistry, valued for their diverse biological activities.[1] This guide provides an in-depth, comparative analysis of the primary analytical techniques used to characterize Methyl 5-bromo-4-methylthiophene-2-carboxylate , with a principal focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not only the interpretation of spectral data but also the strategic rationale behind employing a multi-technique approach for comprehensive structural validation.

The Central Role of NMR Spectroscopy

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules, offering unparalleled insight into the atomic connectivity and chemical environment within a molecule.[2][3] For a polysubstituted heterocycle like this compound, both ¹H and ¹³C NMR are indispensable for confirming its regiochemistry.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of spectral assignments, the following numbering scheme will be used.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is anticipated to be relatively simple, yet highly informative. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the thiophene ring.[1]

  • Thiophene Proton (H3): The sole proton on the thiophene ring is at the C3 position. It is flanked by an electron-withdrawing carboxylate group at C2 and an electron-donating methyl group at C4. The bromine at C5 also exerts an influence. We predict this proton to appear as a singlet, as there are no adjacent protons for spin-spin coupling. Its chemical shift is expected in the aromatic region, likely between δ 7.0-7.5 ppm . The deshielding effect of the adjacent carbonyl group is a primary determinant of its downfield position.[4]

  • Ester Methyl Protons (-OCH₃): These three protons will appear as a sharp singlet, characteristic of a methyl ester. The electronegative oxygen atoms deshield these protons, placing their signal around δ 3.8-3.9 ppm .

  • Ring Methyl Protons (-CH₃): This methyl group at C4 is attached directly to the aromatic ring. It will also present as a singlet. Its chemical shift is expected to be further upfield, typically in the range of δ 2.2-2.5 ppm , consistent with methyl groups attached to aromatic systems.[1]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and critical information about their electronic state.

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. Its resonance is expected far downfield, typically around δ 160-165 ppm .

  • Thiophene Ring Carbons (C2, C3, C4, C5): These carbons resonate in the aromatic region (δ 110-145 ppm). Their precise shifts are dictated by the attached substituents.

    • C2: Attached to the electron-withdrawing carboxylate group, this carbon will be significantly deshielded.

    • C5: Bonded to the electronegative bromine atom, C5 will also be deshielded, though the effect is different from that of the carboxylate.

    • C4: Attached to the electron-donating methyl group, C4 will be more shielded relative to an unsubstituted position.

    • C3: This carbon, bonded to the single ring proton, will have its chemical shift influenced by all surrounding groups.

  • Methyl Carbons (-OCH₃ and -CH₃): The ester methyl carbon (-OCH₃) will appear around δ 51-53 ppm , while the ring methyl carbon (-CH₃) will be found significantly upfield, typically around δ 14-16 ppm .[1]

A Comparative Framework: NMR vs. Alternative Techniques

While NMR is powerful, a comprehensive analysis relies on corroborating data from other techniques. The choice of technique is dictated by the specific information required.[2][5]

Caption: Workflow for multi-technique structural analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula (via high-resolution MS), which are orthogonal and complementary to NMR's connectivity data.

  • Key Information:

    • Molecular Ion Peak: The primary advantage of MS is the direct measurement of the mass-to-charge ratio (m/z), confirming the molecular weight.

    • Isotopic Pattern: A crucial diagnostic feature for this molecule is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in a characteristic M and M+2 peak pattern of nearly equal intensity for the molecular ion and any bromine-containing fragments, providing definitive evidence for the presence of a single bromine atom.[7]

    • Fragmentation: Electron ionization (EI) would likely cause fragmentation, with potential losses of the -OCH₃ group (M-31), the -COOCH₃ group (M-59), or the Br atom (M-79/81). This fragmentation pattern can help confirm the connectivity of the substituents.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3]

  • Key Information:

    • Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹ , which is highly characteristic of an α,β-unsaturated ester carbonyl group.[9]

    • C-O Stretch: The C-O single bond stretches of the ester will appear in the 1100-1300 cm⁻¹ region.

    • Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring typically appear in the 1300-1550 cm⁻¹ range.[10][11]

    • C-H Bends: Out-of-plane bending for the single C-H bond on the polysubstituted ring would be expected in the fingerprint region.[10]

Performance Comparison Summary

The following table objectively summarizes the strengths and limitations of each technique for the analysis of this compound.

Technique Primary Information Provided Strengths for this Molecule Limitations for this Molecule
NMR Spectroscopy Atomic connectivity, 3D structure, number and type of H/C atoms.[2]- Unambiguously determines the regiochemistry of substituents. - Provides a unique fingerprint for the specific isomer.- Requires a larger sample amount than MS. - Less sensitive than MS.[2]
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.[5]- Confirms molecular weight. - The 1:1 M/M+2 peak definitively confirms one Br atom.[6]- Does not distinguish between isomers without fragmentation analysis. - Provides no information on atom connectivity directly.
IR Spectroscopy Presence of functional groups.[3]- Rapid confirmation of the ester carbonyl (C=O) group.[10] - Simple and fast to perform.- Provides limited information on the overall molecular skeleton. - Spectrum can be complex in the fingerprint region.[2]

Experimental Protocols: A Self-Validating System

Adherence to a robust experimental protocol is essential for acquiring high-quality, reproducible data.

Protocol: NMR Data Acquisition

This protocol is designed to yield high-resolution ¹H and ¹³C spectra suitable for unambiguous structural assignment.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample. This is validated by observing a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

    • Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise (S/N) ratio.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds to ensure full relaxation of protons for accurate integration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled single-pulse sequence (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon.

    • Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A 2-second delay is typically sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios, which should validate the assignments (e.g., 1H:3H:3H).

Conclusion

For the definitive structural elucidation of This compound , NMR spectroscopy is the most powerful and informative single technique. It provides an unambiguous determination of the substitution pattern on the thiophene ring, which is a critical piece of information that MS and IR cannot directly provide. However, a truly rigorous characterization leverages the strengths of multiple analytical methods. Mass spectrometry provides essential confirmation of the molecular weight and the presence of bromine through its distinct isotopic signature, while IR spectroscopy offers a rapid and simple confirmation of key functional groups. By integrating the data from these three techniques, researchers and drug development professionals can achieve a self-validating system, ensuring the highest degree of confidence in the structure of the molecule of interest.

References

  • The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. (1983). Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (1983). Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Retrieved from [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved from [Link]

  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. (n.d.). Solubility of Things. Retrieved from [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2022). MDPI. Retrieved from [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Retrieved from [Link]

  • Can you explain the differences between IR, NMR and mass spectroscopy? (2023). Quora. Retrieved from [Link]

  • Adsorption of 3-Thiophene Carboxylic Acid on Silver Nanocolloids: FTIR, Raman, and SERS Study Aided by Density Functional Theory. (2014). ACS Publications. Retrieved from [Link]

  • FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. (n.d.). ResearchGate. Retrieved from [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

  • Index of mass spectra of organic compounds. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Analytical techniques – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

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A Comparative Guide to the Functionalization of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the thiophene nucleus is a privileged structure, and its derivatives are integral to a vast array of pharmaceuticals and functional materials. Methyl 5-bromo-4-methylthiophene-2-carboxylate is a versatile building block, offering a handle for diversification through its reactive bromine atom. This guide provides an in-depth comparison of common cross-coupling reactions for the derivatization of this substrate, offering insights into reaction selection, optimization, and product characterization.

Introduction: The Thiophene Core in Modern Chemistry

The thiophene ring is an isostere of benzene, and its derivatives often exhibit potent biological activities. The substitution pattern on the thiophene ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets. This compound, with its ester functionality and a bromine atom at a key position, is primed for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The methyl group at the 4-position can also influence the reactivity and conformational preferences of the resulting products.

This guide will focus on four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Stille couplings. Each of these reactions provides a unique pathway to introduce new carbon-carbon or carbon-nitrogen bonds at the 5-position of the thiophene ring, leading to a diverse range of novel compounds.

Comparative Analysis of Cross-Coupling Methodologies

The choice of cross-coupling reaction is dictated by the desired functionality to be introduced, the availability of starting materials, and the tolerance of other functional groups within the molecule. Below, we compare the performance of Suzuki, Heck, and Buchwald-Hartwig reactions for the functionalization of bromothiophene derivatives, with extrapolated insights for this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of biaryl structures due to its mild reaction conditions, the commercial availability of a vast library of boronic acids and their esters, and the generation of non-toxic inorganic byproducts.[1]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Performance Comparison: While direct experimental data for this compound is not extensively published, studies on analogous 5-bromothiophene-2-carboxylates provide valuable insights. The choice of solvent and base significantly impacts the reaction yield.

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pentyl 5-bromothiophene-2-carboxylatePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9071.5[1]
Pentyl 5-bromothiophene-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9075[1]
Pentyl 5-bromothiophene-2-carboxylate4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9080.2[1]
4-Bromothiophene-2-carbaldehydePhenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)85-90Good[2]

Table 1: Comparison of Suzuki-Miyaura reaction conditions and yields for 5-bromothiophene derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies reported for similar substrates.[1]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-Br Pd(II)-Amido\nComplex Pd(II)-Amido Complex Oxidative\nAddition\nComplex->Pd(II)-Amido\nComplex + Amine, - HBr (Base) Pd(II)-Amido\nComplex->Pd(0)L2 Reductive Elimination (Product)

Sources

A Comparative Guide to the Reactivity of Bromothiophene Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic synthesis of heterocyclic scaffolds is a cornerstone of innovation. Thiophene-based moieties are prevalent in a vast array of pharmaceuticals, organic electronics, and functional materials, making their efficient synthesis a critical endeavor.[1][2][3] Among the most powerful tools for constructing complex thiophene-containing architectures are palladium-catalyzed cross-coupling reactions.[1][4]

This guide provides an in-depth, objective comparison of the reactivity of the two common isomers of bromothiophene—2-bromothiophene and 3-bromothiophene—in cornerstone cross-coupling reactions. Understanding the nuanced differences in their reactivity is paramount for rational synthetic design, catalyst selection, and reaction optimization. We will move beyond simple procedural descriptions to explore the underlying electronic and mechanistic factors that govern their behavior, supported by experimental data and detailed protocols.

The Fundamental Dichotomy: Understanding Isomeric Reactivity

At the heart of the reactivity difference between 2- and 3-bromothiophene lie the intrinsic electronic properties of the thiophene ring. Generally, 2-bromothiophene exhibits higher reactivity than 3-bromothiophene in palladium-catalyzed cross-coupling reactions .[5][6] This observation is a direct consequence of the electronic landscape of the heterocycle.

  • Electronic Asymmetry: The sulfur atom in the thiophene ring exerts a significant influence on the electron distribution. The C2 (and C5) position is more electron-deficient than the C3 (and C4) position.[5] This lower electron density at C2 facilitates the crucial, often rate-determining, oxidative addition step where the Pd(0) catalyst inserts into the carbon-bromine bond.[6][7][8]

  • C-Br Bond Strength: Computational studies and photodissociation experiments suggest that the C-Br bond at the 3-position is slightly stronger or has a higher activation barrier for cleavage compared to the C-Br bond at the 2-position.[6][9][10] This implies that more energy is required to initiate the catalytic cycle with 3-bromothiophene.

This fundamental difference in reactivity dictates the choice of reaction conditions. While 2-bromothiophene can often be coupled effectively with standard catalyst systems, 3-bromothiophene may require more specialized, highly active catalysts, bulkier electron-rich ligands, or more forcing conditions to achieve comparable yields.[5][11]

G cluster_0 Bromothiophene Isomers cluster_1 Reactivity Profile 2-Bromo 2-Bromothiophene (More Electron-Deficient C2) Reactivity_High Higher Reactivity (Faster Oxidative Addition) 2-Bromo->Reactivity_High 3-Bromo 3-Bromothiophene (More Electron-Rich C3) Reactivity_Low Lower Reactivity (Slower Oxidative Addition) 3-Bromo->Reactivity_Low

Figure 1: Logical relationship between isomer structure and reactivity.

Comparative Performance in Key Cross-Coupling Reactions

The generalized reactivity trend holds true across the most common and synthetically valuable cross-coupling reactions. The following tables summarize representative experimental data, highlighting the performance differences between the two isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boron reagents.[2][12] As predicted, 2-bromothiophene is generally a more facile substrate.[5]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

Entry Bromothiophene Isomer Catalyst / Ligand Base Solvent Temp. (°C) Time (h) Approx. Yield (%)
1 2-Bromothiophene Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 80 12 85-95%[5]
2 3-Bromothiophene Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 80 12 80-90%[5]
3 2-Bromothiophene Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 12 >90%[13]

| 4 | 3-Bromothiophene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | ~75-85% |

Field Insights: While standard catalysts like Pd(PPh₃)₄ can provide good to excellent yields for both isomers, the reaction with 3-bromothiophene is often slower and may not proceed to full conversion, requiring longer reaction times or slightly elevated temperatures.[5][6] The use of modern, more active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), can significantly improve yields and reaction rates for the less reactive 3-bromothiophene.

Heck Reaction

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base.[14][15] The reactivity trend is consistent here, with the oxidative addition of 2-bromothiophene being more favorable.

Table 2: Comparative Yields in Heck Reaction with Styrene

Entry Bromothiophene Isomer Catalyst / Ligand Base Solvent Temp. (°C) Approx. Yield (%)
1 2-Bromothiophene Pd(OAc)₂ / P(o-tol)₃ K₂CO₃ DMF 120-140 ~70-80%
2 3-Bromothiophene Pd(OAc)₂ / P(o-tol)₃ K₂CO₃ DMF 120-140 ~60-70%[5]
3 2-Bromothiophene Pd(OAc)₂ / Ph₃P Et₃N Acetonitrile 80 55%[16]

| 4 | 3-Bromothiophene | Pd-Tetraphosphine | K₂CO₃ | NMP | 140 | Moderate[16] |

Field Insights: The Heck reaction with 3-bromothiophene can be particularly challenging.[11] Besides the slower oxidative addition, potential catalyst deactivation by the thiophene sulfur can be a concern, especially at the higher temperatures often required.[11] The choice of base is critical; it not only regenerates the active Pd(0) catalyst but can also influence side reactions like olefin isomerization.[11] For challenging substrates like 3-bromothiophene, phosphine-free catalyst systems or highly robust phosphine ligands are often explored.

Stille Coupling

The Stille reaction couples an organic halide with an organostannane reagent.[17][18][19] It is known for its tolerance of a wide variety of functional groups. While direct comparative data is less aggregated in single sources, the underlying principles of oxidative addition dictate that 2-bromothiophene will react more readily than 3-bromothiophene under identical conditions. The primary drawback of this method is the toxicity of the organotin compounds and byproducts.[17][18]

Mechanistic Considerations: The Catalytic Cycle

To truly grasp the reactivity differences, one must understand the catalytic cycle, which is broadly similar for most cross-coupling reactions. The Suzuki-Miyaura reaction serves as an excellent model.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Rate-Determining Step) pd0->ox_add + Thienyl-Br pd_complex Br-Pd(II)L₂(Thienyl) ox_add->pd_complex note1 FASTER for 2-Bromothiophene SLOWER for 3-Bromothiophene transmetal Transmetalation pd_complex->transmetal pd_aryl Ar-Pd(II)L₂(Thienyl) transmetal->pd_aryl boronate Ar-B(OR)₂ boronate->transmetal base Base (e.g., CO₃²⁻) base->transmetal red_elim Reductive Elimination pd_aryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Thienyl (Product) red_elim->product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key takeaways from the cycle are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. This step is electrophilic in nature at the carbon atom and is almost always the rate-determining step for aryl bromides.[6][20][21] The more electron-deficient C2-Br bond of 2-bromothiophene reacts faster than the C3-Br bond.

  • Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

  • Reductive Elimination: The two organic fragments (thienyl and aryl) are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[19]

Experimental Protocols: A Self-Validating System

The following protocols provide a reliable starting point for the Suzuki-Miyaura coupling of both isomers. They are designed to be self-validating, meaning the steps and rationale are transparent.

G start Start: Flame-dried Schlenk Flask reagents Add Solids: Bromothiophene (1.0 eq) Phenylboronic Acid (1.2 eq) Pd(PPh₃)₄ (2-5 mol%) Na₂CO₃ (2.0 eq) start->reagents atmosphere Inert Atmosphere: Evacuate & backfill with Ar or N₂ (3x) reagents->atmosphere solvents Add Degassed Solvents: Toluene Aqueous Na₂CO₃ solution atmosphere->solvents reaction Heat & Stir: Set to 80-90 °C Monitor by TLC/GC-MS solvents->reaction workup Aqueous Workup: Cool to RT Dilute with H₂O Extract with Ether/EtOAc reaction->workup purify Purification: Dry organic layer (Na₂SO₄) Concentrate in vacuo Column Chromatography workup->purify end Final Product: Characterize purify->end

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 4.1: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid
  • Materials:

    • 2-Bromothiophene (1.0 mmol, 1.0 eq)

    • Phenylboronic Acid (1.2 mmol, 1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq)

    • Toluene (5 mL)

    • Deionized Water (2 mL)

  • Procedure:

    • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

      • Causality: A flame-dried flask under an inert atmosphere is crucial to prevent oxygen from deactivating the Pd(0) catalyst.

    • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Solvent Addition: Add degassed toluene and degassed water via syringe.

      • Causality: Degassing the solvents removes dissolved oxygen. The biphasic toluene/water system is effective for Suzuki couplings; the base is soluble in the aqueous phase and the organic reagents in the toluene.

    • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously to ensure adequate mixing between the two phases.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

    • Workup: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Purification: Filter the drying agent, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to yield 2-phenylthiophene.

Protocol 4.2: Suzuki Coupling of 3-Bromothiophene with Phenylboronic Acid
  • Materials & Procedure: The setup is identical to Protocol 4.1, using 3-bromothiophene as the starting material.

  • Expected Observations & Optimization:

    • The reaction may require a longer time (e.g., 12-24 hours) to reach full conversion compared to the 2-bromo isomer.

    • If the reaction stalls or yields are low, consider increasing the temperature to 90-100 °C.

    • For a more robust reaction, a different catalyst system such as Pd(dppf)Cl₂ with potassium phosphate (K₃PO₄) as the base in a 1,4-dioxane/water solvent system can be employed.[13][22] This is often more effective for less reactive aryl bromides.

Conclusion and Strategic Recommendations

The experimental and theoretical evidence consistently demonstrates that 2-bromothiophene is the more reactive isomer in palladium-catalyzed cross-coupling reactions due to the more electron-deficient nature of the C2 position, which facilitates the rate-determining oxidative addition step.[5]

  • For Synthetic Strategy: When a synthetic route allows for a choice, using 2-bromothiophene can be advantageous, potentially leading to higher yields under milder conditions with less expensive, classical catalyst systems.

  • Utilizing 3-Bromothiophene: 3-Bromothiophene remains an indispensable building block for accessing specific substitution patterns.[6] Successful couplings can be readily achieved by employing modern, highly active palladium catalysts and carefully optimizing reaction conditions (temperature, base, and solvent).

By understanding the fundamental principles of reactivity and the practical considerations for reaction setup, researchers can effectively harness the power of cross-coupling chemistry to synthesize a diverse range of valuable thiophene-based molecules.

References

  • A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithi
  • A Comparative Guide to the Reactivity of 3-Bromothiophene: Theoretical and Comput
  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BMC Chemistry.
  • Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. SYNTHESIS.
  • Structures of important thiophene-based drugs.
  • C−Br Bond Dissociation Mechanisms of 2-Bromothiophene and 3-Bromothiophene
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central (PMC).
  • Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • CBr Bond Dissociation Mechanisms of 2-Bromothiophene and 3-Bromothiophene at 267 nm | Request PDF.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • Technical Support Center: Heck Reaction with 3-Bromothiophene. Benchchem.
  • Stille Coupling. Organic Chemistry Portal.
  • Stille reaction. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group, UC Berkeley.
  • Stille Coupling. Chemistry LibreTexts.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • How Oxidative Addition works in Transition Metal C

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A Senior Application Scientist's Comparative Guide to Methyl 5-bromo-4-methylthiophene-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and materials science, the strategic selection of building blocks is paramount. Halogenated heterocycles, particularly thiophenes, serve as versatile scaffolds for constructing complex molecular architectures.[1][2] This guide provides an in-depth comparison of Methyl 5-bromo-4-methylthiophene-2-carboxylate against other halothiophenes, offering field-proven insights into its performance in key synthetic transformations. We will delve into the causality behind experimental choices, supported by comparative data and detailed protocols, to empower scientists in making informed decisions for their synthetic campaigns.

The Thiophene Core: A Privileged Scaffold

The thiophene ring is a bioisostere of the benzene ring and is a prominent feature in numerous pharmaceuticals and organic materials.[3][4][5] Its unique electronic properties and susceptibility to functionalization make it an invaluable synthon.[] Halogenation of the thiophene ring provides a reactive handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions, which have become indispensable tools for C-C bond formation.[7][8]

Our focus, this compound, presents a specific substitution pattern that influences its reactivity and utility.

Structure of this compound.

The key features are:

  • 5-Bromo Substituent : The primary reactive site for cross-coupling reactions.

  • 2-Carboxylate Group : An electron-withdrawing group that influences the ring's electronics.

  • 4-Methyl Group : An electron-donating group that can affect regioselectivity and reactivity.

The Halogen's Role: A Comparative Reactivity Analysis

In palladium-catalyzed cross-coupling reactions, the choice of halogen on the thiophene ring is the single most critical factor determining reactivity. The efficiency of the reaction is governed by the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[1] The strength of this bond dictates the ease of this process.

The established reactivity trend for halogens is: Iodine > Bromine > Chlorine .[1]

Reactivity trend of halothiophenes in cross-coupling.

Comparative Performance Overview:

Halogen DerivativeReactivityTypical Reaction ConditionsAdvantagesDisadvantages
5-Iodo- HighMild temperatures, lower catalyst loading, shorter reaction times.[1]High efficiency, ideal for sensitive substrates.Higher cost, potential for side reactions if not controlled.
5-Bromo- Moderate Standard conditions, moderate catalyst loading and reaction times.[1] Excellent balance of reactivity and stability, widely available, cost-effective. May require slightly more forcing conditions than iodo-derivatives.
5-Chloro- LowHarsher conditions, higher catalyst loading, specialized ligands often required.[1][9]Lower cost, useful for sequential, site-selective couplings.Sluggish reactivity, requires careful optimization, limited substrate scope.

This compound sits in the "sweet spot" for many applications. It is significantly more reactive than its chloro- counterpart, avoiding the need for harsh conditions or highly specialized catalyst systems. While not as reactive as the iodo- derivative, its stability, cost-effectiveness, and broad commercial availability make it a pragmatic and popular choice in both academic and industrial settings.

Key Synthetic Applications: A Head-to-Head Comparison

We will now compare the performance of halothiophenes, with a focus on our target bromo-thiophene, in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is arguably the most widely used cross-coupling method in drug discovery.[10][11][12]

Typical Yields for Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate:

The following data, adapted from studies on a structurally similar ester, provides a baseline for the expected reactivity.[10][13] One can anticipate higher yields for an iodo-analog and significantly lower yields (or the need for more forcing conditions) for a chloro-analog.[1]

Arylboronic Acid PartnerYield (%)
4-Methylphenylboronic acid72%
4-Methoxyphenylboronic acid65%
3,4-Dichlorophenylboronic acid67%
4-Chlorophenylboronic acid64%

Experimental Insight: The choice of base (e.g., K₃PO₄, K₂CO₃) and solvent system (e.g., 1,4-dioxane/water, toluene/water) is critical.[1][14] The aqueous phase is often essential for the transmetalation step. For a substrate like this compound, a standard catalyst like Pd(PPh₃)₄ is often sufficient, demonstrating its practical utility without resorting to more expensive, air-sensitive, and specialized ligands.[10]

The Heck reaction couples the halothiophene with an alkene, providing a powerful method for C-C bond formation and the synthesis of substituted alkenes.[15][16] The reactivity again follows the I > Br > Cl trend.[1]

Comparative Considerations:

  • Bromo-Thiophenes (like our target compound): Readily undergo Heck coupling under standard conditions (e.g., Pd(OAc)₂, PPh₃, Et₃N in DMF).[1] They offer reliable and predictable reactivity.

  • Chloro-Thiophenes: Are generally poor substrates for the Heck reaction unless activated or used with highly active catalyst systems.[1]

  • Iodo-Thiophenes: Are highly reactive and can sometimes lead to side reactions like homocoupling if conditions are not carefully controlled.

Experimental Insight: The base used in the Heck reaction (typically a tertiary amine like triethylamine) is not just a stoichiometric reagent to neutralize the generated HX; it is integral to the catalytic cycle's regeneration of the Pd(0) species.[17] The choice of phosphine ligand can also influence the reaction's regioselectivity (i.e., which carbon of the alkene couples).

This reaction couples the halothiophene with a terminal alkyne, typically using a dual palladium and copper catalyst system.[18][19] It is invaluable for synthesizing conjugated systems found in organic electronics and as precursors to complex heterocycles.[18]

Reactivity Comparison:

HalogenReactivity in Sonogashira Coupling
Iodo Highest reactivity, often proceeds at room temperature.[20]
Bromo Good reactivity, usually requires mild heating.[20]
Chloro Very low reactivity, requires specialized catalysts and higher temperatures.

Experimental Insight: The copper co-catalyst (typically CuI) is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19][20] The amine base (e.g., triethylamine, diisopropylamine) serves both as a base and often as the solvent.[20] this compound is an excellent substrate for Sonogashira couplings, providing a reliable route to 5-alkynylthiophene derivatives.

Experimental Protocols: A Practical Guide

The following protocols are generalized and should be optimized for specific substrates. They are designed to be self-validating by incorporating best practices for achieving reproducible results.

Workflow start Start: Reagent Preparation setup Assemble Flame-Dried Glassware under Inert Atmosphere (N₂ or Ar) start->setup add_solids Add Halothiophene, Coupling Partner, Base, and Catalyst/Ligand setup->add_solids add_solvent Add Degassed Anhydrous Solvent add_solids->add_solvent reaction Heat to Desired Temperature and Stir for Specified Time add_solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction (e.g., add water or sat. NH₄Cl) monitor->quench Complete extract Perform Aqueous Workup & Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄), Filter, and Concentrate extract->dry purify Purify Crude Product (Column Chromatography) dry->purify end End: Characterized Product purify->end

Generalized workflow for palladium-catalyzed cross-coupling.
  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%).

  • Add a degassed solvent system, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the mixture to 90 °C and stir for 12 hours or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Charge a sealable reaction vessel with this compound (1.0 equiv.), the alkene (1.2 equiv.), palladium(II) acetate [Pd(OAc)₂] (2 mol%), a phosphine ligand such as triphenylphosphine [PPh₃] (4 mol%), and a base such as triethylamine [Et₃N] (2.0 equiv.).

  • Add an anhydrous, degassed solvent such as DMF or NMP.

  • Seal the vessel and heat to 100-120 °C until the starting material is consumed, as monitored by GC-MS or TLC.

  • After cooling, filter the reaction mixture to remove inorganic salts and partition the filtrate between water and an organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the resulting crude product via column chromatography.

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%).

  • Add an anhydrous solvent such as THF or acetonitrile, followed by an amine base like triethylamine or diisopropylamine (2-3 equiv.). For copper-free conditions, a more specialized catalyst system may be beneficial.[18]

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for the specified time.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the solution with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the product by flash chromatography.

Conclusion

This compound stands out as a highly versatile and practical building block in synthetic chemistry. While iodo-thiophenes offer superior reactivity and chloro-thiophenes provide an option for sequential functionalization, the bromo-derivative presents an optimal balance of reactivity, stability, and cost. Its reliable performance in cornerstone reactions like the Suzuki, Heck, and Sonogashira couplings makes it a go-to reagent for constructing complex thiophene-containing molecules. By understanding the underlying principles of C-X bond activation and employing robust, validated protocols, researchers can effectively leverage this compound to accelerate their programs in drug discovery and materials science.

References

  • Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. Available from: [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available from: [Link]

  • Iron-Catalyzed C–H Activation for Heterocoupling and Copolymerization of Thiophenes with Enamines. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Organic Chemistry Portal. Available from: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). Available from: [Link]

  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available from: [Link]

  • Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. ResearchGate. Available from: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available from: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Attempted di-borylation Sonogashira cross-coupling of 3-bromothiophene. ResearchGate. Available from: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. National Institutes of Health (NIH). Available from: [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. SpringerLink. Available from: [Link]

  • 5-Bromo-4-methylthiophene-2-carboxylic acid. MySkinRecipes. Available from: [Link]

  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PMC - PubMed Central. Available from: [Link]

  • Heck reaction. Wikipedia. Available from: [Link]

  • Sonogashira Coupling. NROChemistry. Available from: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available from: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available from: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. Available from: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available from: [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. Available from: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Green synthesis of halogenated thiophenes, selenophenes and benzo[b] selenophenes using sodium halides as a source of electrophilic halogens. University of West Florida. Available from: [Link]

  • Advances in Cross-Coupling Reactions. MDPI. Available from: [Link]

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A Comparative Guide to the Synthetic Validation of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes to Methyl 5-bromo-4-methylthiophene-2-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals. Its carefully substituted thiophene scaffold makes it a valuable building block for creating bioactive molecules with potential applications in treating central nervous system disorders, inflammation, and as active ingredients in herbicides and fungicides. This document offers a critical evaluation of synthetic strategies, supported by experimental data, to aid researchers in selecting the most efficient and reliable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of polysubstituted thiophenes like this compound presents a regiochemical challenge. The directing effects of the existing substituents on the thiophene ring must be carefully considered to achieve the desired isomer. Two primary retrosynthetic approaches are commonly employed for such targets:

  • Late-Stage Bromination: This strategy involves the synthesis of the methyl 4-methylthiophene-2-carboxylate precursor followed by a regioselective bromination at the 5-position. The success of this route hinges on the ability to control the bromination site, avoiding reaction at other positions.

  • Early-Stage Bromination and Subsequent Functionalization: This approach begins with a pre-brominated thiophene derivative, such as 2-bromo-3-methylthiophene, followed by the introduction of the carboxylate group at the desired position. This route often involves organometallic intermediates and requires precise control of reaction conditions to ensure regioselectivity.

This guide will now delve into a detailed comparison of these two synthetic pathways, providing experimental protocols and validation data.

Route 1: Direct Bromination of a Thiophene Ester Precursor

This synthetic approach focuses on the late-stage bromination of a pre-formed thiophene ester. The key challenge lies in the regioselective introduction of the bromine atom onto the thiophene ring, which is highly activated towards electrophilic substitution.

Conceptual Workflow for Route 1

[Starting Material: Ethyl 5-methylthiophene-2-carboxylate] + Br2 --(CH2Cl2, 0-5 °C)--> [Product: Ethyl 4-bromo-5-methylthiophene-2-carboxylate]

Caption: Workflow for the organometallic route.

Experimental Protocol: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid (A closely related procedure)

While a direct protocol for the target molecule is not available, the synthesis of the isomeric 3-bromo-5-methylthiophene-2-carboxylic acid via lithiation provides a valuable template. [1]This procedure highlights the key steps of lithiation and carboxylation.

Reaction Scheme:

Step-by-Step Procedure (Adapted from a similar synthesis)[1]:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran (THF) at -30 °C.

  • Cool the LDA solution to -70 °C and slowly add a solution of 2-bromo-5-methylthiophene in THF.

  • Stir the reaction mixture at -70 °C for 2 hours.

  • Introduce a stream of dry carbon dioxide gas into the reaction mixture at -70 °C for 1 hour, then allow the mixture to warm to room temperature while continuing the CO2 addition.

  • Acidify the reaction mixture to pH 2 with 1 N hydrochloric acid and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude carboxylic acid by column chromatography.

  • Esterify the resulting carboxylic acid by refluxing with methanol and a catalytic amount of sulfuric acid to yield the final product.

Expected Performance and Validation

This route offers excellent regiocontrol due to the directed metallation. The yield for the carboxylation step is reported to be good (66% for the isomer). [1] Table 2: Performance Data for a Similar Organometallic Route[1]

ProductStarting MaterialReagentsSolventYield
3-Bromo-5-methylthiophene-2-carboxylic acid2-Bromo-5-methylthiopheneLDA, CO2THF/Hexane66%

Product Validation: As with Route 1, the final product must be rigorously characterized by NMR and mass spectrometry to confirm its identity and purity.

Comparison of Synthetic Routes

FeatureRoute 1: Direct BrominationRoute 2: Organometallic Route
Starting Materials Methyl 4-methylthiophene-2-carboxylate (may require synthesis)2-Bromo-3-methylthiophene (commercially available)
Key Steps Electrophilic brominationLithiation, Carboxylation, Esterification
Regiocontrol Dependent on directing group effects; potential for isomers.Generally high due to directed metallation.
Reagents & Conditions NBS or Br2; milder conditions.n-BuLi, LDA; requires cryogenic temperatures and inert atmosphere.
Yield Potentially high in a single step.Multi-step process; overall yield may be lower.
Scalability Potentially more amenable to large-scale synthesis.Handling of organolithium reagents at scale can be challenging.

Conclusion and Recommendations

Both synthetic strategies present viable pathways to this compound.

  • Route 1 (Direct Bromination) is conceptually simpler and may be more atom-economical if the starting material is readily available. However, the regioselectivity of the bromination step would need to be carefully optimized to avoid the formation of unwanted isomers. This route is likely preferable for large-scale production if the selectivity can be controlled.

  • Route 2 (Organometallic Route) offers superior regiocontrol, making it a more reliable method for obtaining the desired isomer, especially on a laboratory scale. The requirement for cryogenic conditions and handling of pyrophoric reagents are the main drawbacks.

For researchers requiring high purity and unambiguous regiochemistry, the organometallic route (Route 2) is recommended. For process development and scale-up, a thorough investigation into the regioselective direct bromination (Route 1) would be a worthwhile endeavor.

Final validation of the synthesized this compound should always be performed using a combination of ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and ensure high purity.

References

  • G. Cirrincione, et al. (2002).
  • Walter, H., Lamberth, C., & Corsi, C. (2018). Synthesis of novel fungicides based on the pharmacophore of pyraclostrobin. Monatshefte für Chemie-Chemical Monthly, 149(4), 791-799.
  • MySkinRecipes. (n.d.). 5-Bromo-4-methylthiophene-2-carboxylic acid. Retrieved from [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

Methyl 5-bromo-4-methylthiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Even minute impurities can lead to downstream reaction failures, the formation of toxic by-products, or compromised API stability. Consequently, a robust, reliable, and validated analytical method for purity determination is paramount.

This guide provides an in-depth comparison of HPLC-based methodologies for the purity analysis of this compound. We will explore the rationale behind chromatographic choices, present detailed experimental protocols, and compare HPLC with alternative orthogonal techniques, grounding our discussion in established scientific principles and regulatory expectations.[1][2]

Primary Analytical Strategy: Reversed-Phase HPLC (RP-HPLC)

For non-volatile, thermally labile, and moderately polar small molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique.[3][4] Its widespread use stems from its high resolution, sensitivity, and adaptability.[1] The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[5] Hydrophobic molecules, like our thiophene derivative, interact more strongly with the stationary phase, leading to longer retention times than more polar impurities.[5]

Causality Behind Experimental Choices in RP-HPLC Method Development

The development of a stability-indicating HPLC method is a systematic process aimed at separating the main compound from all potential process-related impurities and degradation products.[6][7]

  • Column Selection: A C18 (octadecylsilane) column is the conventional first choice for aromatic compounds.[4][8] The long alkyl chains provide sufficient hydrophobicity to retain the thiophene derivative, allowing for effective separation based on subtle differences in polarity among related impurities. Columns packed with superficially porous particles can offer higher efficiency and faster analysis times compared to traditional fully porous particles, a permissible adjustment under modern pharmacopeial guidelines.[9]

  • Mobile Phase Composition: A mixture of water (or an aqueous buffer) and an organic modifier is used.[5]

    • Organic Modifier: Acetonitrile is often preferred over methanol for analyzing aromatic compounds as it can provide sharper peaks and lower UV cutoff.[10]

    • Aqueous Phase & pH Control: Using an acidic modifier, such as 0.1% formic acid or phosphoric acid in water, is crucial. This suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing peak tailing and ensuring reproducible retention times.

  • Detection Wavelength: A Diode Array Detector (DAD) or UV-Vis detector is standard.[11] The optimal wavelength is determined by analyzing the UV spectrum of this compound to find its lambda max (λmax), the wavelength of maximum absorbance, which ensures the highest sensitivity for the main peak and related impurities.

Hypothetical Purity Analysis Data

The following table summarizes a hypothetical analysis of a batch of this compound, identifying potential impurities based on a likely synthetic route (e.g., bromination of methyl 4-methylthiophene-2-carboxylate).

Peak IDCompound NameRetention Time (min)Peak Area (%)Purity (%)
1Methyl 4-methylthiophene-2-carboxylate (Impurity A)4.850.31-
2This compound (API) 7.23 99.52 99.52
3Unknown Impurity8.910.17-
Detailed Experimental Protocol: RP-HPLC Purity Method

This protocol is a self-validating system designed for robustness and reproducibility.

1. Instrumentation:

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD.[3]

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 260 nm (or determined λmax)

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report Forced_Degradation cluster_conditions Stress Conditions (ICH Q1A) API_Sample API Sample (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API_Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂) API_Sample->Oxidation Thermal Thermal (e.g., 80°C) API_Sample->Thermal Photo Photolytic (Visible & UV Light) API_Sample->Photo Analysis Analyze Stressed Samples by Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study
  • Preparation: Prepare solutions of the analyte at ~1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw samples at time intervals (e.g., 2, 4, 8 hours), neutralize, dilute, and analyze. [12]3. Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C. Withdraw samples, neutralize with acid, dilute, and analyze. [12]4. Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature. Monitor and analyze at intervals. [12]5. Thermal Degradation: Store the solid powder and the solution at an elevated temperature (e.g., 80°C) and analyze at time points. [12]6. Photolytic Degradation: Expose the solid and solution samples to a light source providing at least 1.2 million lux hours (visible) and 200 watt-hours/m² (UV), alongside a control sample protected from light. [12] Successful completion of these studies, demonstrating no co-elution of degradants with the main peak, confirms the method's specificity and its status as a stability-indicating method.

Comparison with Orthogonal Analytical Techniques

To ensure comprehensive purity assessment, results from HPLC should be complemented by an orthogonal method—a technique that separates compounds based on a different chemical or physical principle.

TechniqueHPLC (High-Performance Liquid Chromatography) GC (Gas Chromatography) qNMR (Quantitative Nuclear Magnetic Resonance)
Principle of Separation/Detection Partitioning between a liquid mobile phase and a solid stationary phase. [13][14]Partitioning between a gas mobile phase and a liquid/solid stationary phase. [14]Nuclear spin transitions in a magnetic field; quantification via signal integration. [3]
Analyte Requirements Must be soluble in the mobile phase.Must be volatile and thermally stable (or made so via derivatization).Must be soluble in a deuterated solvent and have unique, non-overlapping proton signals.
Suitability for Current Analyte Excellent. Ideal for this non-volatile compound.Good. The methyl ester is likely volatile enough, but thermal stability must be verified.Excellent. Provides absolute purity without needing a specific reference standard. [3]
Primary Advantages High resolution, high sensitivity, widely applicable. [1]Excellent for resolving volatile impurities.High precision, provides structural information, primary method for absolute purity. [3]
Primary Limitations Requires a reference standard for quantification.Potential for thermal degradation of the analyte in the injector port.Lower sensitivity than HPLC, higher instrument cost. [3]

Conclusion and Recommendation

For the routine purity analysis of this compound, a validated, stability-indicating Reversed-Phase HPLC method is the gold standard. It offers the optimal balance of resolution, sensitivity, and robustness required in a drug development setting. [3]The development should focus on a C18 stationary phase with an acetonitrile/water mobile phase system under gradient elution, ensuring the method is validated according to ICH Q2(R2) guidelines. [15][16] While RP-HPLC is the primary workhorse, Gas Chromatography serves as a valuable orthogonal technique for detecting volatile impurities, and Quantitative NMR is unparalleled for determining absolute purity and qualifying reference standards. A comprehensive analytical control strategy should leverage RP-HPLC for routine quality control and release, supported by these orthogonal methods for initial characterization and reference standard certification.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . (2022). US Pharmacopeia. [Link]

  • Mamatha, T. A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • The role of forced degradation studies in stability indicating HPLC method development.
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  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
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  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma.
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  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • <621> Chromatography - US Pharmacopeia (USP). (2021). US Pharmacopeia.
  • Are You Sure You Understand USP <621>?.
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  • Validation of Analytical Procedures Q2(R2). (2023).
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  • A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile. Benchchem.
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  • Small Molecule HPLC. Sigma-Aldrich.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configur
  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots.
  • Thiophene enantiomers from the aerial parts of Eclipta prostr
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  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.
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  • Normal Phase HPLC Columns. Phenomenex.
  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl st
  • Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling.
  • Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies.

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A Comparative Guide to the Mass Spectrometry of Methyl 5-bromo-4-methylthiophene-2-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 5-bromo-4-methylthiophene-2-carboxylate and its structurally related derivatives. Designed for researchers, chemists, and drug development professionals, this document elucidates the key principles of ionization and fragmentation, offering a comparative framework supported by experimental data and established methodologies. We will explore how subtle changes in the molecular structure influence the mass spectra, providing a crucial tool for structural confirmation, impurity profiling, and metabolic studies.

Introduction: The Role of Mass Spectrometry in Thiophene Chemistry

Thiophene-based compounds are pivotal scaffolds in medicinal chemistry and materials science. This compound serves as a versatile building block for synthesizing more complex molecules, including those with potential spasmolytic or antibacterial activities.[1][2] Accurate characterization of these molecules and their derivatives is paramount. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and detailed structural information from minute sample quantities.[3]

This guide focuses on interpreting the mass spectra obtained from these compounds, comparing the parent molecule with key derivatives to understand structure-fragmentation relationships. We will primarily discuss Electron Ionization (EI), a classic and highly informative technique for volatile organic compounds.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical as it dictates the nature and extent of fragmentation. For thiophene carboxylates, the selection hinges on the analytical goal: structural elucidation versus simple molecular weight confirmation.

  • Electron Ionization (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[4][5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[6] The resulting mass spectrum is a "fingerprint" rich in structural information, ideal for identifying unknown compounds and elucidating their structure.[7] EI is particularly well-suited for coupling with Gas Chromatography (GC-MS) for the analysis of thermally stable and volatile compounds like this compound.

  • Soft Ionization (ESI/APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" methods. They typically impart less energy, resulting in minimal fragmentation and a prominent molecular ion peak. These methods are invaluable when the primary goal is to determine the molecular weight of a synthesized derivative, especially for larger or more polar molecules that are not amenable to GC analysis. In a study on D-π-A structured porphyrins, ESI and APCI were effectively used to confirm the mass of various synthetic intermediates, including thiophene derivatives.[8]

For the purpose of this guide, which emphasizes structural characterization, we will focus on the detailed fragmentation patterns generated by Electron Ionization.

Fragmentation Analysis of this compound

The mass spectrum of the parent compound is characterized by a distinct isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal natural abundance of the bromine isotopes (79Br and 81Br).

Molecular Formula: C7H7BrO2S[9] Molecular Weight: ~235.1 g/mol

The Electron Ionization (70 eV) mass spectrum is predicted to exhibit the following key fragmentation pathways:

  • Molecular Ion (M+•) at m/z 234/236: The most important peak cluster, confirming the molecular weight. The two peaks of almost equal intensity are the hallmark of a monobrominated compound.

  • Loss of a Methoxy Radical (•OCH3) to form an Acylium Ion [M-31]+ at m/z 203/205: This is a very common fragmentation pathway for methyl esters.[10] The resulting acylium ion is resonance-stabilized, making this a prominent peak.

  • Loss of Bromine Radical (•Br) [M-79/81]+ at m/z 155: Cleavage of the C-Br bond results in a bromine-free fragment. This peak helps to confirm the presence of bromine in the parent molecule.

  • Loss of the Carbomethoxy Radical (•COOCH3) [M-59]+ at m/z 175/177: This involves the cleavage of the bond between the thiophene ring and the ester group.

The diagram below illustrates these primary fragmentation routes.

G M This compound [C₇H₇BrO₂S]⁺• m/z 234/236 F1 [M - •OCH₃]⁺ m/z 203/205 (Acylium Ion) M->F1 - •OCH₃ (31 Da) F2 [M - •Br]⁺ m/z 155 M->F2 - •Br (79/81 Da) F3 [M - •COOCH₃]⁺ m/z 175/177 M->F3 - •COOCH₃ (59 Da)

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Key Derivatives

Structural modifications, even minor ones, can lead to significant changes in the mass spectrum. Below, we compare the parent compound with two common derivatives.

Alternative 1: Methyl 5-bromothiophene-2-carboxylate

This derivative lacks the methyl group at the 4-position. This seemingly small change reduces the molecular weight by 14 Da (CH2).

  • Molecular Formula: C6H5BrO2S[11]

  • Key Differences in MS: The fragmentation pattern is analogous to the parent compound, but all major fragment ions are shifted down by 14 m/z units. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, confirming these patterns.[11]

Alternative 2: Methyl 5-bromo-4-nitrothiophene-2-carboxylate

Replacing the electron-donating methyl group with a strongly electron-withdrawing nitro group dramatically alters the fragmentation.

  • Molecular Formula: C6H4BrNO4S[12]

  • Key Differences in MS: In addition to the fragmentation seen with the parent compound, the nitro group introduces unique and characteristic pathways:

    • Loss of •NO (30 Da): [M - 30]+•

    • Loss of •NO2 (46 Da): [M - 46]+• These fragments are diagnostic for the presence of a nitro aromatic group and will be prominent in the spectrum.

Data Summary Table
CompoundMolecular FormulaMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
This compound C7H7BrO2S234/236203/205 (-OCH3), 175/177 (-COOCH3), 155 (-Br)
Methyl 5-bromothiophene-2-carboxylate C6H5BrO2S220/222189/191 (-OCH3), 161/163 (-COOCH3), 141 (-Br)
Methyl 5-bromo-4-nitrothiophene-2-carboxylate C6H4BrNO4S265/267235/237 (-NO), 219/221 (-NO2), 234/236 (-OCH3)

Recommended Experimental Protocol: GC-EI-MS

To obtain high-quality, reproducible mass spectra for these compounds, a standardized GC-MS protocol is essential. The following provides a robust starting point for method development.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the thiophene derivative in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to reach a final concentration of approximately 1-10 µg/mL.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-350.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample (1 mg/mL) B Dilute to ~5 µg/mL A->B C Inject 1 µL into GC B->C D Separation on Capillary Column C->D E EI Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Generate Mass Spectrum G->H I Library Search & Interpretation H->I

Caption: Standard workflow for the analysis of thiophene derivatives by GC-EI-MS.

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a powerful tool for structural verification and differentiation. Electron Ionization provides rich fragmentation data that acts as a structural fingerprint. Key diagnostic fragments arise from the loss of the ester's alkoxy group and cleavage of the C-Br bond. By comparing the mass spectra of related derivatives, such as those lacking a substituent or containing a different functional group like a nitro moiety, clear structure-fragmentation correlations can be established. This comparative approach, grounded in a robust experimental protocol, empowers researchers to confidently identify and characterize novel thiophene-based compounds in their synthetic endeavors.

References

  • National Center for Biotechnology Information. "Methyl 5-bromothiophene-2-carboxylate" PubChem Compound Summary for CID 605713. [Link].

  • SpectraBase. "5-Bromo-4-nitro-thiophene-2-carboxylic acid methyl ester" SpectraBase. [Link].

  • The Royal Society of Chemistry. "D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells" Journal of Materials Chemistry A, Supplementary Information. [Link].

  • Clark, J. "Fragmentation Patterns in Mass Spectra" Chemguide. [Link].

  • Wikipedia. "Electron ionization" Wikipedia. [Link].

  • A. M. Khattab, et al. "STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES" ResearchGate. [Link].

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns" Chemistry LibreTexts. [Link].

  • AIP Publishing. "Double photoionization of thiophene and bromine-substituted thiophenes" The Journal of Chemical Physics. [Link].

  • Ali, A., et al. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid" National Center for Biotechnology Information. [Link].

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"confirming the structure of Methyl 5-bromo-4-methylthiophene-2-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structural Confirmation of Methyl 5-bromo-4-methylthiophene-2-carboxylate and its Derivatives

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth comparison of analytical techniques for elucidating the structure of this compound, a substituted thiophene that serves as a versatile building block in medicinal chemistry and materials science. By presenting supporting experimental data from closely related analogs, this document offers a robust framework for the structural verification of this class of molecules.

The Importance of Structural Integrity

Thiophene derivatives are prevalent scaffolds in a wide array of pharmaceuticals and functional materials. The precise substitution pattern on the thiophene ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity or material characteristics. Therefore, rigorous structural analysis is not merely a procedural step but a critical determinant of a research project's success. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and irreproducible results.

A Multi-faceted Approach to Structural Elucidation

A combination of spectroscopic and analytical techniques is essential for the comprehensive confirmation of the structure of this compound. No single method provides all the necessary information, and the convergence of data from multiple independent techniques provides the highest level of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would feature distinct signals for the thiophene ring proton, the methyl group on the ring, and the methyl ester group.

Expected ¹H NMR Signals for this compound:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Thiophene-H~7.5 - 8.0Singlet1H
-OCH₃ (ester)~3.8 - 4.0Singlet3H
Ring -CH₃~2.2 - 2.5Singlet3H

The exact chemical shifts are influenced by the solvent and the electronic effects of the substituents. The bromine atom and the carboxylate group are electron-withdrawing, which would deshield the adjacent thiophene proton, causing it to appear at a relatively downfield chemical shift.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range and provides a direct count of the number of non-equivalent carbon atoms.

Expected ¹³C NMR Signals for this compound:

CarbonExpected Chemical Shift (δ, ppm)
C=O (ester)~160 - 165
Thiophene C-Br~110 - 120
Thiophene C-COOCH₃~130 - 140
Thiophene C-CH₃~135 - 145
Thiophene C-H~125 - 135
-OCH₃ (ester)~50 - 55
Ring -CH₃~15 - 20

Note: The assignments for the quaternary thiophene carbons can be ambiguous without further 2D NMR experiments.

2D NMR Techniques for Unambiguous Assignments

For complex molecules or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, a correlation between the thiophene proton and the ester carbonyl carbon would confirm their relative positions.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, although for this specific molecule with an isolated thiophene proton, its utility would be limited.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, which can be useful for confirming the proximity of substituents.

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is critical for determining the molecular weight and confirming the elemental formula.

For this compound (C₇H₇BrO₂S), the expected monoisotopic mass is approximately 233.9350 g/mol .[1] High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of the elemental formula.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), which is a characteristic signature for the presence of a single bromine atom.

Expected Isotopic Pattern for the Molecular Ion:

m/zIsotope CombinationRelative Abundance
~234C₇H₇⁷⁹BrO₂S~100%
~236C₇H₇⁸¹BrO₂S~98%
Vibrational Spectroscopy (IR and Raman): Identifying Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Expected Key IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)Description
C=O (ester)~1720 - 1740Strong, sharp carbonyl stretch
C-O (ester)~1200 - 1300C-O stretch
C=C (thiophene)~1400 - 1600Aromatic ring stretching
C-H (sp³)~2850 - 3000Methyl group C-H stretching
C-H (sp²)~3000 - 3100Thiophene C-H stretching
X-ray Crystallography: The Definitive Structural Proof

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[2] While not always feasible if the compound does not form suitable crystals, it is considered the "gold standard" for structural confirmation.

Comparison with an Isomeric Alternative: Methyl 4-bromo-5-methylthiophene-2-carboxylate

To highlight the importance of a thorough analysis, let's consider the isomeric structure, Methyl 4-bromo-5-methylthiophene-2-carboxylate.

FeatureThis compoundMethyl 4-bromo-5-methylthiophene-2-carboxylate
¹H NMR Single thiophene proton singlet.Single thiophene proton singlet.
¹³C NMR Distinct chemical shifts for the four thiophene carbons.Different chemical shifts for the thiophene carbons due to altered substituent effects.
HMBC Correlation between the thiophene proton and the carbon bearing the methyl group.Correlation between the thiophene proton and the carbon bearing the bromine atom.
NOESY Potential NOE between the thiophene proton and the methyl ester protons.Potential NOE between the thiophene proton and the ring methyl protons.

As the table illustrates, while 1D ¹H NMR might not readily distinguish between these isomers, 2D NMR techniques like HMBC and NOESY can provide the necessary correlations to make an unambiguous assignment.

Experimental Protocols
General Sample Preparation for NMR Spectroscopy
  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and invert several times to ensure complete dissolution and mixing.

  • Insert the tube into the NMR spectrometer.

High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI)
  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Process the data to determine the accurate mass of the molecular ion and calculate the elemental composition.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the structural confirmation process.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesized Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, HSQC, HMBC) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation comparison Comparison with Alternatives structure_elucidation->comparison final_confirmation Final Structure Confirmation comparison->final_confirmation

Caption: Workflow for the structural confirmation of a synthesized compound.

G cluster_nmr NMR Analysis Cascade cluster_ms Mass Spectrometry Analysis cluster_final Definitive Confirmation one_d_nmr 1D NMR (1H, 13C) two_d_nmr 2D NMR (HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr If ambiguity exists xray X-ray Crystallography two_d_nmr->xray For absolute proof lrms Low-Resolution MS hrms High-Resolution MS (HRMS) lrms->hrms For elemental composition hrms->xray For absolute proof

Caption: Decision tree for selecting advanced analytical techniques.

Conclusion

The structural confirmation of this compound and its derivatives requires a meticulous and multi-pronged analytical approach. While ¹H and ¹³C NMR provide the foundational skeletal information, 2D NMR techniques are often necessary to resolve isomeric ambiguities. High-resolution mass spectrometry is indispensable for confirming the elemental composition, and IR spectroscopy provides valuable information about the functional groups present. For crystalline materials, single-crystal X-ray diffraction offers the ultimate and unambiguous structural proof. By judiciously applying these techniques and comparing the acquired data with that of known analogs, researchers can confidently establish the structure of their target molecules, thereby ensuring the integrity and reproducibility of their scientific findings.

References
  • T. Sone, K. Takahashi, and K. Fujieda, "¹³C NMR spectra of thiophenes. III—Bromothiophenes," Magnetic Resonance in Chemistry, vol. 7, no. 11, pp. 572-574, 1975. [Online]. Available: [Link]

  • J. H. Bowie, R. G. Cooks, S.-O. Lawesson, and C. Nolde, "Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens," J. Chem. Soc. B, pp. 616-621, 1967. [Online]. Available: [Link]

  • S. Gronowitz, "The Nuclear Magnetic Resonance Spectra of the Bromothiophenes," Arkiv för Kemi, vol. 13, pp. 295-305, 1958.
  • PubChem, "this compound," National Center for Biotechnology Information. [Online]. Available: [Link]

  • S. Taddei, et al., "D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells," Journal of Materials Chemistry A, vol. 1, no. 43, pp. 13564-13574, 2013. [Online]. Available: [Link]

  • A. B. Hornfeldt, "Recent Work on the Chemistry of Thiophenes," Advances in Heterocyclic Chemistry, vol. 30, pp. 127-166, 1982.
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  • Chemistry LibreTexts, "Organic Compounds Containing Halogen Atoms." [Online]. Available: [Link]

  • A. M. Z. Slawin, "The role of X-ray crystallography in modern chemistry," Chemical Society Reviews, vol. 42, no. 19, pp. 7915-7927, 2013. [Online]. Available: [Link]

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A Comparative Kinetic Guide to the Reactivity of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiophenes

The thiophene moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in a wide range of chemical transformations make it a versatile building block. Methyl 5-bromo-4-methylthiophene-2-carboxylate, in particular, offers multiple reaction sites for diversification, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide will explore the kinetics of reactions at the C-Br bond, a common handle for carbon-carbon and carbon-nitrogen bond formation.

Comparative Kinetic Analysis of Key Transformations

The reactivity of the C-Br bond in this compound is predominantly exploited through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA r). The following sections compare the expected kinetic profiles of this substrate in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, as well as SNA r.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is a widely used method for creating biaryl structures. The reaction of an aryl halide with an organoboron reagent is catalyzed by a palladium complex.

Mechanistic Insights and Expected Kinetics:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] For aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) catalyst is often the rate-determining step.[1][2][3][4] The electron-donating methyl group at the 4-position of our target molecule is expected to slightly decrease the rate of oxidative addition compared to an unsubstituted bromothiophene, as it increases the electron density at the carbon bearing the bromine. Conversely, the electron-withdrawing methyl carboxylate group at the 2-position will facilitate this step. The overall electronic effect will determine the precise reaction rate.

Based on studies of similar bromothiophene esters, we can anticipate moderate to good yields under standard Suzuki conditions. For instance, the Suzuki coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids has been shown to produce yields ranging from 50% to over 80%, depending on the solvent and the electronic nature of the boronic acid.[6][7] It is expected that this compound would exhibit similar reactivity.

Comparative Data (Based on Analogs):

Arylboronic Acid PartnerExpected Relative RateRationale
Electron-donating substituentsSlowerDecreases the electrophilicity of the boronic acid, potentially slowing transmetalation.
Electron-withdrawing substituentsFasterIncreases the electrophilicity of the boronic acid, facilitating transmetalation.

Experimental Protocol for Kinetic Monitoring of Suzuki-Miyaura Coupling via HPLC:

  • Reaction Setup: In a thermostated reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., 1,4-dioxane/water).

  • Internal Standard: Add an internal standard (e.g., biphenyl) that is stable under the reaction conditions and chromatographically resolved from all reactants and products.

  • Initiation and Sampling: Heat the reaction to the desired temperature (e.g., 90 °C) and start a timer. At regular intervals, withdraw an aliquot of the reaction mixture and quench it in a vial containing a solution of a quenching agent (e.g., cold acetonitrile with a small amount of acid).

  • Sample Preparation: Dilute the quenched aliquot to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample onto a reverse-phase HPLC system with UV detection. Monitor the disappearance of the starting material and the appearance of the product.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Varying the concentrations of the reactants and catalyst will allow for the determination of the reaction order with respect to each component and the calculation of the rate constant.[5]

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) - BrB(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis Combine Reactants Combine Reactants Add Solvent & Base Add Solvent & Base Combine Reactants->Add Solvent & Base Inert Atmosphere Inert Atmosphere Add Solvent & Base->Inert Atmosphere Heat to Temp Heat to Temp Inert Atmosphere->Heat to Temp Timed Aliquots Timed Aliquots Heat to Temp->Timed Aliquots Quench & Extract Quench & Extract Timed Aliquots->Quench & Extract GC-MS Injection GC-MS Injection Quench & Extract->GC-MS Injection Data Acquisition Data Acquisition GC-MS Injection->Data Acquisition Kinetic Plotting Kinetic Plotting Data Acquisition->Kinetic Plotting

Caption: Experimental workflow for kinetic analysis of the Heck reaction.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides. [8] Mechanistic Insights and Expected Kinetics:

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination. [8]The oxidative addition step is often rate-limiting, especially for less reactive aryl halides. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination step. The basicity of the amine and the strength of the inorganic base also play significant roles in the reaction kinetics. For this compound, the electronic effects of the substituents will influence the rate of oxidative addition as previously discussed.

Comparative Data (Qualitative):

Amine PartnerExpected Relative RateRationale
Primary alkylaminesFasterGenerally more nucleophilic and less sterically hindered than secondary amines.
Secondary alkylaminesSlowerIncreased steric hindrance can slow down both the coordination and reductive elimination steps.
AnilinesVariableReactivity depends on the electronic nature of the aniline. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. [9] Mechanistic Insights and Expected Kinetics:

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. [9]The rate-determining step can vary, but oxidative addition of the aryl halide to the Pd(0) species is often a key kinetic factor. The reaction is generally faster for aryl iodides than for aryl bromides.

Comparative Data (Qualitative):

Alkyne PartnerExpected Relative RateRationale
Electron-rich alkynesFasterIncreased nucleophilicity of the alkyne can accelerate the formation of the copper acetylide.
Electron-poor alkynesSlowerDecreased nucleophilicity can slow the initial steps of the catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl bromides compared to more activated aryl halides (e.g., those with strongly electron-withdrawing groups in ortho and para positions), SNAr can be a viable pathway under certain conditions.

Mechanistic Insights and Expected Kinetics:

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack. For this reaction to be efficient with a bromide leaving group, strong activation by electron-withdrawing groups is usually necessary. In this compound, the methyl carboxylate group provides some activation, but the electron-donating methyl group is deactivating. Therefore, SNAr reactions with this substrate are expected to be slow and require forcing conditions (high temperatures, strong nucleophiles).

Conclusion

This guide provides a comparative framework for understanding the kinetic behavior of this compound in key synthetic transformations. While direct quantitative kinetic data for this specific molecule is sparse, by leveraging our understanding of reaction mechanisms and data from analogous compounds, we can make informed predictions about its reactivity. The provided experimental protocols offer a starting point for researchers to generate precise kinetic data for their specific applications, enabling reaction optimization and a deeper understanding of the factors that govern these powerful synthetic methods.

References

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  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate. [Link]

  • Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - ACS Publications. [Link]

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  • ¹H NMR monitoring of the reaction course with different catalytic systems. Conditions - ResearchGate. [Link]

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  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. [Link]

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Safety Operating Guide

Personal protective equipment for handling Methyl 5-bromo-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 5-bromo-4-methylthiophene-2-carboxylate

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a comprehensive understanding of its potential hazards and the necessary precautions to ensure personal and environmental safety. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, a halogenated organic compound commonly used in synthetic chemistry and drug development. Our focus extends beyond mere procedural steps to instill a deep-seated understanding of why these measures are critical, fostering a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a substituted thiophene, a class of heterocyclic compounds that are integral building blocks in medicinal chemistry.[1] While many thiophene derivatives are stable, it's crucial to recognize that the introduction of functional groups, such as a bromine atom, can alter their reactivity and toxicological profiles.[2][3][4] The metabolism of some thiophene-containing drugs can lead to reactive metabolites, which underscores the importance of minimizing exposure.[2][3][4]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5][6] A clear understanding of these is the first line of defense.

Table 1: GHS Hazard Classification for this compound [5][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

These classifications dictate the stringent personal protective equipment (PPE) and handling protocols that are not merely recommended, but essential for safe laboratory practice.[5][7]

Core Directive: Personal Protective Equipment (PPE) - Your Essential Barrier

The selection and proper use of PPE is the most direct and effective measure to prevent exposure to this compound. The following PPE is mandatory when handling this compound in any form (solid or in solution).

Eye and Face Protection: Non-Negotiable
  • Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[5]

  • Rationale: This compound is classified as a serious eye irritant.[5][8] Accidental splashes can cause significant damage. For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield worn over safety goggles is strongly recommended.[9]

Skin and Body Protection: A Comprehensive Shield
  • Gloves:

    • Requirement: Nitrile gloves are the standard recommendation for handling halogenated organic compounds.[9] Always check for any signs of degradation or perforation before use.

    • Rationale: The compound is harmful in contact with skin and causes skin irritation.[5][7] Nitrile provides good chemical resistance against a range of organic compounds. For prolonged exposure or immersion, consult glove manufacturer's compatibility charts.

  • Laboratory Coat:

    • Requirement: A flame-resistant lab coat is essential.[5]

    • Rationale: It provides a removable barrier to protect your skin and clothing from spills and contamination.[10]

  • Additional Protection:

    • Requirement: For handling larger quantities or in situations with a high risk of splashing, consider wearing impervious clothing such as a chemical-resistant apron over your lab coat.[5] Closed-toe shoes are mandatory in any laboratory setting.[11][12]

Respiratory Protection: Guarding Against Inhalation
  • Requirement: All work with this compound, especially when it is in a solid, powder form that can be easily aerosolized, must be conducted in a certified chemical fume hood.[9][13]

  • Rationale: The compound is harmful if inhaled and may cause respiratory irritation.[5][8] A fume hood provides essential ventilation to prevent the accumulation of harmful vapors or dust in the breathing zone. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is required.[5]

Table 2: Summary of Required Personal Protective Equipment

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing/Handling SolidsSafety Goggles with Side ShieldsNitrile Gloves, Lab CoatChemical Fume Hood
Preparing SolutionsSafety Goggles with Side ShieldsNitrile Gloves, Lab CoatChemical Fume Hood
Running ReactionsSafety Goggles with Side Shields, Face Shield (if splash risk)Nitrile Gloves, Lab Coat, Chemical Apron (optional)Chemical Fume Hood
Work-up/PurificationSafety Goggles with Side Shields, Face Shield (if splash risk)Nitrile Gloves, Lab Coat, Chemical Apron (optional)Chemical Fume Hood
Handling WasteSafety Goggles with Side ShieldsNitrile Gloves, Lab CoatWell-ventilated area (preferably in a fume hood)

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is crucial to minimize the risk of exposure and accidents. The following protocol outlines the essential steps for safely handling this compound.

Pre-Operational Checklist:
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5][7][14]

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.[9]

  • Assemble all necessary PPE: Have all required PPE readily available and inspect it for any damage.[10]

  • Locate Emergency Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.[11]

  • Prepare for Spills: Have a chemical spill kit readily accessible.[9]

Safe Handling Workflow:

The following diagram illustrates the logical flow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_cleanup Cleanup & Disposal prep Don PPE (Goggles, Gloves, Lab Coat) weigh Weigh Solid in Fume Hood prep->weigh dissolve Dissolve in Appropriate Solvent in Fume Hood weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction workup Conduct Aqueous Work-up & Extractions in Fume Hood reaction->workup purify Purify Product (e.g., Chromatography) in Fume Hood workup->purify decontaminate Decontaminate Glassware with Appropriate Solvent purify->decontaminate dispose_liquid Dispose of Liquid Waste in Labeled Halogenated Waste Container decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste (gloves, paper towels) in Labeled Solid Waste Container decontaminate->dispose_solid remove_ppe Remove PPE in Correct Order (Gloves last) dispose_liquid->remove_ppe dispose_solid->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Methyl 5-bromo-4-methylthiophene-2-carboxylate
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Methyl 5-bromo-4-methylthiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.